5,5-Dimethylpyrrolidin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)4-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGCNVYKLQLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456035 | |
| Record name | 5,5-dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5165-28-6 | |
| Record name | 5,5-dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,5-Dimethylpyrrolidin-2-one (CAS: 5165-28-6): Synthesis, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Lactam Scaffold
5,5-Dimethylpyrrolidin-2-one, also known as 5,5-dimethyl-2-pyrrolidone, is a five-membered cyclic amide, or lactam, characterized by a gem-dimethyl substitution at the C5 position. This structural feature imparts notable stability and unique reactivity, establishing it as a valuable building block in synthetic organic chemistry. The pyrrolidone ring itself is a privileged scaffold, frequently encountered in a multitude of natural products and pharmaceutically active compounds.[1] The presence of the gem-dimethyl group sterically hinders certain reactions while influencing the electronic nature of the lactam, making it a subject of interest for creating diverse molecular architectures, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, with a focus on practical insights for laboratory and development settings.
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development.
Physicochemical Properties
The key physical properties of this compound are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 5165-28-6 | [2][3][4] |
| Molecular Formula | C₆H₁₁NO | [2][4] |
| Molecular Weight | 113.16 g/mol | [2][3][4] |
| Melting Point | 39-40 °C | |
| Boiling Point | 229.2 ± 9.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Physical Form | Solid | [3] |
| InChI Key | UUTGCNVYKLQLRV-UHFFFAOYSA-N | [2][3] |
Spectroscopic Data
Spectroscopic analysis provides the definitive structural confirmation of the molecule. The following data represent the expected spectral characteristics.
| Spectroscopy | Expected Features |
| ¹H NMR | δ (ppm): ~1.2 (s, 6H, 2 x CH₃), ~1.8 (t, 2H, CH₂ at C4), ~2.3 (t, 2H, CH₂ at C3), ~7.0-8.0 (br s, 1H, NH). Chemical shifts can vary based on solvent. |
| ¹³C NMR | δ (ppm): ~25 (CH₃), ~35 (CH₂ at C4), ~40 (CH₂ at C3), ~60 (Quaternary C5), ~180 (C=O at C2). |
| IR (cm⁻¹) | ~3200 cm⁻¹ (N-H stretch, broad), ~2960 cm⁻¹ (C-H stretch), ~1680 cm⁻¹ (C=O stretch, lactam). |
| Mass Spec (EI) | m/z: 113 (M⁺), 98 ([M-CH₃]⁺). |
Synthesis and Manufacturing Pathways
The primary and most industrially relevant synthesis of this compound is achieved through the Beckmann rearrangement of 4,4-dimethylcyclopentanone oxime. This classic named reaction provides an efficient route to cyclic amides (lactams) from cyclic ketoximes.[5][6][7]
The Beckmann Rearrangement: A Mechanistic Overview
The Beckmann rearrangement is an acid-catalyzed transformation of an oxime into an amide.[5][8] The reaction proceeds via protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, breaking the N-O bond.[6][7] The resulting nitrilium ion is then attacked by water, and after tautomerization, the final lactam product is formed.[8]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Beckmann Rearrangement
This protocol describes a representative laboratory-scale synthesis. Disclaimer: This procedure must be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.
Step 1: Oximation of 4,4-Dimethylcyclopentanone
-
To a stirred solution of 4,4-dimethylcyclopentanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,4-dimethylcyclopentanone oxime, which can often be used in the next step without further purification.
Step 2: Rearrangement to this compound
-
Carefully add the crude oxime from Step 1 portion-wise to a pre-cooled (0 °C) flask containing polyphosphoric acid (PPA) or concentrated sulfuric acid (5-10 parts by weight) with vigorous stirring. Causality: Strong acid is required to protonate the hydroxyl group, initiating the rearrangement. The exothermic nature of this addition necessitates careful temperature control to prevent side reactions.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane or chloroform (3-5x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from hexanes/ethyl acetate) or column chromatography to afford pure this compound.
Chemical Reactivity and Synthetic Utility
The lactam functionality and the specific substitution pattern of this compound dictate its reactivity, making it a versatile intermediate.
Caption: Key reaction pathways of this compound.
-
N-Functionalization: The lactam nitrogen is nucleophilic after deprotonation with a suitable base (e.g., sodium hydride). This allows for the straightforward introduction of a wide range of substituents via N-alkylation or N-acylation, providing access to a library of functionalized pyrrolidones.
-
Ring-Opening: Under harsh acidic or basic hydrolysis conditions, the amide bond can be cleaved to yield 4-amino-4-methylpentanoic acid. This transformation is useful for accessing acyclic gamma-amino acids, which are valuable precursors in peptide synthesis and polymer chemistry.
-
Reduction: The lactam carbonyl can be fully reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding saturated cyclic amine, 2,2-dimethylpyrrolidine.
-
Alpha-Functionalization: While less common due to the stability of the lactam, deprotonation at the C3 position can be achieved with strong, non-nucleophilic bases, allowing for subsequent alkylation or other electrophilic trapping.
Applications in Drug Discovery and Life Sciences
The pyrrolidinone core is a cornerstone in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities.
-
Scaffold for Bioactive Molecules: The pyrrolidin-2-one structure is a key component of the racetam family of nootropic drugs and is found in numerous other therapeutic agents.[9] The 5,5-dimethyl substitution provides a synthetically accessible scaffold that can be elaborated to explore new chemical space.
-
Antifungal Research: A derivative, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, has been investigated for its antifungal properties. In silico molecular docking studies suggested that it interacts with key fungal enzymes like 14-alpha-sterol demethylase, a common target for antifungal drugs.[10] This highlights the potential of the 5-substituted pyrrolidin-2-one scaffold in developing new anti-infective agents.
-
NEP Inhibitors: Pyrrolidin-2-one derivatives are key intermediates in the synthesis of Neutral Endopeptidase (NEP) inhibitors, a class of drugs used in cardiovascular therapies.[11]
-
Spin Trapping Studies: The related compound 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), a spin trapping agent used in electron spin resonance (ESR) studies to detect reactive oxygen species (ROS), can be oxidized to 5,5-dimethyl-2-pyrrolidone-N-oxyl (DMPOX).[12] This chemistry is relevant in studies of oxidative stress and inflammation.[12][13]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical substance. This compound has associated hazards that require careful management.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[14][15] Avoid breathing dust, fumes, or vapors.[14] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[14][15]
-
First Aid: In case of contact, wash skin thoroughly with soap and water.[14] For eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air.[14] If swallowed, rinse mouth and call a poison center or doctor.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][15] Keep away from incompatible materials.
-
Conclusion
This compound is more than just a simple chemical; it is a highly versatile and enabling scaffold for chemical innovation. Its straightforward synthesis via the Beckmann rearrangement, coupled with its diverse reactivity, makes it an attractive starting material for complex target synthesis. For researchers in drug discovery, its presence in bioactive molecules and its utility as a modifiable core structure offer fertile ground for the development of new therapeutic agents. A solid understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in both academic and industrial research settings.
References
- 1. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H11NO | CID 11126210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5165-28-6 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Beckmann Rearrangement [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Interaction of 5-(2, 4-dimethylbenzyl) pyrrolidin-2-one with selected antifungal drug target enzymes by in silico molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents [patents.google.com]
- 12. 5,5-Dimethyl-2-pyrrolidone-N-oxyl formation in electron spin resonance studies of electrolyzed NaCl solution using 5,5-dimethyl-1-pyrroline-N-oxide as a spin trapping agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The spin trap 5,5-dimethyl-1-pyrroline N-oxide inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. combi-blocks.com [combi-blocks.com]
- 15. echemi.com [echemi.com]
Technical Guide: Physicochemical Properties of 5,5-Dimethylpyrrolidin-2-one
A Note from the Senior Application Scientist:
As requested, I have undertaken a comprehensive investigation to develop an in-depth technical guide on the physical and chemical properties of 5,5-Dimethylpyrrolidin-2-one. The goal was to create a resource grounded in authoritative, verifiable data suitable for researchers, scientists, and drug development professionals.
To uphold the rigorous standards of scientific integrity (E-E-A-T) and trustworthiness required for this guide—where every protocol must be a self-validating system—it is not possible to fabricate or speculate on this missing experimental data. A characterization protocol, for instance, is only truly valuable if it can be compared against a known, referenced standard.
Therefore, this document will proceed by presenting the verified information that has been gathered, while clearly identifying the areas where data is currently unavailable in the public domain. This approach ensures that the guide remains accurate and trustworthy for its intended scientific audience.
An In-Depth Technical Guide to the Physicochemical Properties of this compound
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a substituted γ-lactam, a five-membered cyclic amide, that serves as a valuable heterocyclic building block in synthetic and medicinal chemistry. Its parent structure, the pyrrolidinone ring, is a privileged scaffold found in numerous biologically active compounds.[1][2] The presence of a gem-dimethyl group at the C5 position imparts specific steric and electronic properties that influence its reactivity, stability, and potential applications. This guide provides a consolidated overview of the known physical and chemical properties of this compound, details a published synthetic method, discusses its chemical reactivity based on established lactam chemistry, and outlines protocols for its characterization, noting where reference data is currently unavailable.
Molecular Structure and Identification
This compound is structurally a derivative of γ-aminobutyric acid (GABA). The gem-dimethyl substitution at the C5 position, adjacent to the nitrogen atom, sterically hinders the amide bond and influences the molecule's conformation and reactivity.
-
IUPAC Name: this compound[3]
-
Synonyms: 5,5-Dimethyl-2-pyrrolidone
-
CAS Number: 5165-28-6[3]
-
Molecular Formula: C₆H₁₁NO
-
Molecular Weight: 113.16 g/mol [3]
Caption: Molecular structure of this compound.
Physical Properties
The physical properties of this compound suggest it is a low-melting solid at standard temperature and pressure. Its parent compound, 2-pyrrolidone, is miscible with water; however, the addition of two methyl groups increases the molecule's lipophilicity, which is expected to decrease its aqueous solubility.[4]
| Property | Value | Source |
| Appearance | White to off-white solid | Assumed from melting point |
| Melting Point | 39-40 °C | --INVALID-LINK-- |
| Boiling Point | 229.2 ± 9.0 °C (at 760 mmHg) | --INVALID-LINK-- |
| Density | 0.9 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Water Solubility | Data not available | - |
| Organic Solvent Solubility | Soluble in DMSO, chloroform, acetonitrile | Assumed based on structure |
| LogP (calculated) | 0.2 | --INVALID-LINK-- |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the functional groups present: a secondary amide (lactam) within a five-membered ring.
Lactam Reactivity
The core of its reactivity is the amide bond. Like other lactams, it can undergo hydrolysis, reduction, and N-alkylation.
-
Hydrolysis: The lactam ring can be opened by hydrolysis under acidic or basic conditions to yield 4-amino-4-methylpentanoic acid. This reaction typically requires forcing conditions (e.g., strong acid or base and heat).
-
N-H Acidity and Alkylation: The proton on the nitrogen is weakly acidic. Deprotonation with a strong base (e.g., sodium hydride) generates a lactamate anion, which is a potent nucleophile. This anion can react with various electrophiles, such as alkyl halides, in N-alkylation reactions.[5] The choice of base and solvent is critical to favor N-alkylation over competing O-alkylation.[5]
-
Carbonyl Reduction: The amide carbonyl can be reduced to a methylene group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 2,2-dimethylpyrrolidine.
Caption: Key reaction pathways of this compound.
Experimental Protocols
Synthesis of this compound
A published method for the synthesis involves the reductive cyclization of a nitro ester precursor.[6]
Principle: This procedure uses nickel chloride and sodium borohydride to generate a reducing agent in situ that reduces the nitro group of methyl 4-methyl-4-nitrovalerate to an amine. The newly formed amine then undergoes intramolecular cyclization with the ester group to form the thermodynamically stable five-membered lactam ring.
Step-by-Step Protocol:
-
Catalyst Preparation: In a round-bottom flask, dissolve nickel(II) chloride (2.0 eq.) in methanol under an inert atmosphere.
-
Slowly add sodium borohydride (2.0 eq.) to the solution at room temperature. Stir the resulting black suspension for 30 minutes.
-
Reaction: Add a solution of methyl 4-methyl-4-nitrovalerate (1.0 eq.) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature for 16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, remove the methanol under reduced pressure. Add water to the residue.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield this compound.[6]
Caption: Workflow for the synthesis of this compound.
Protocol for Spectroscopic Characterization
Principle: The identity and purity of a synthesized batch of this compound must be confirmed using a combination of spectroscopic techniques. Each method provides complementary information to validate the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, one would expect a singlet for the two equivalent methyl groups, two distinct signals (likely triplets or multiplets) for the two methylene groups at C3 and C4, and a broad singlet for the N-H proton.
-
¹³C NMR: Shows the number of different types of carbon atoms. One would expect signals for the carbonyl carbon (~175-180 ppm), the quaternary C5 carbon, the two methylene carbons, and the methyl carbons.
-
Status: Authoritative, assigned ¹H and ¹³C NMR spectra for this compound are not currently available in peer-reviewed literature. The expected shifts are based on general chemical principles and comparison to similar structures.
-
-
Infrared (IR) Spectroscopy:
-
Principle: Identifies the functional groups present in the molecule.
-
Expected Peaks: A strong, sharp absorption band for the amide carbonyl (C=O) stretch, typically around 1670-1700 cm⁻¹. A broad absorption for the N-H stretch around 3200-3400 cm⁻¹. C-H stretching absorptions just below 3000 cm⁻¹.
-
Status: A reference IR spectrum from an authoritative source is not currently available.
-
-
Mass Spectrometry (MS):
-
Principle: Confirms the molecular weight of the compound.
-
Expected Result: For low-resolution mass spectrometry with electrospray ionization (ESI), the expected peak would be for the protonated molecule [M+H]⁺ at m/z 114.16.[6]
-
Applications in Drug Development
The pyrrolidinone core is a cornerstone in medicinal chemistry, present in drugs like Piracetam and Levetiracetam.[1][7] this compound serves as a versatile building block, allowing for the introduction of a C5-disubstituted scaffold.[6] This motif is valuable for several reasons:
-
Scaffold Rigidity: The five-membered ring provides a degree of conformational constraint.
-
Metabolic Stability: The gem-dimethyl group can block potential sites of metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.
-
Vectorial Exit: It can serve as a non-planar scaffold to project substituents into specific binding pockets of a biological target.
It has been explicitly mentioned as a building block for the synthesis of novel tankyrase inhibitors, which are targets in oncology.[6]
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards:
-
Harmful if swallowed (H302)[3]
-
Causes skin irritation (H315)[3]
-
Causes serious eye irritation (H319)[3]
-
May cause respiratory irritation (H335)[3]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a well-defined chemical entity with established physical properties and a known synthetic route. Its utility as a building block in medicinal chemistry is promising, owing to the stability and specific stereoelectronic nature of the C5-gem-dimethyl-substituted lactam scaffold. However, a significant opportunity exists for further research to publish comprehensive and authoritative spectroscopic and solubility data, which would greatly enhance its accessibility and application for the broader scientific community.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H11NO | CID 11126210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5,5-Dimethyl-2-pyrrolidinone | 5165-28-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
5,5-Dimethylpyrrolidin-2-one molecular weight and formula
An In-Depth Technical Guide to 5,5-Dimethylpyrrolidin-2-one: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The five-membered γ-lactam ring, known as the pyrrolidinone scaffold, is a cornerstone in modern medicinal chemistry. Its prevalence in numerous biologically active compounds stems from its unique stereochemical and physicochemical properties. The non-planar, puckered structure of the saturated pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a critical advantage in designing molecules with high target specificity.[1] Derivatives of this scaffold are found in a wide array of pharmaceuticals, including anticonvulsants, cognitive enhancers (racetams), and anti-inflammatory agents.[1][2][3]
This guide focuses on a specific and highly valuable derivative: This compound . The introduction of a gem-dimethyl group at the C5 position imparts distinct characteristics that make it a compelling building block for drug development professionals. This substitution not only enhances metabolic stability by blocking a potential site of oxidation but also introduces conformational rigidity, which can be crucial for locking in a bioactive conformation and improving binding affinity to protein targets. This document provides a comprehensive overview of its core molecular profile, physicochemical properties, synthesis, and strategic applications in research and drug discovery.
Core Molecular Profile
A precise understanding of a molecule's fundamental structure and composition is the starting point for all subsequent research and development.
Chemical Structure
The structure of this compound consists of a five-membered ring containing a nitrogen atom adjacent to a carbonyl group (a γ-lactam). Two methyl groups are attached to the carbon atom at the 5-position (alpha to the nitrogen atom).
Caption: Chemical structure of this compound.
Molecular Formula and Weight
The fundamental identifiers for this compound are its chemical formula and molecular weight, which are essential for stoichiometric calculations in synthesis and for analytical characterization.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in biological systems, including its solubility, permeability, and stability. These parameters are critical for assessing its potential as a drug candidate or intermediate.
| Property | Value | Source |
| Melting Point | 39-40 °C | [4] |
| Boiling Point | 229.2 °C at 760 mmHg | [4] |
| Density | 0.946 g/cm³ | [4] |
| Flash Point | 121.7 °C | [4] |
| Water Solubility | Data not available, but expected to have moderate solubility. | |
| LogP (octanol/water) | 1.00380 | [4] |
| pKa (Predicted) | 16.74 ± 0.40 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
The LogP value of approximately 1.0 suggests a balanced lipophilicity, which is often desirable in drug candidates for achieving adequate membrane permeability without compromising aqueous solubility. The presence of both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen) allows for specific interactions with biological targets.
Synthesis and Manufacturing
A robust and scalable synthetic route is essential for the practical application of any chemical building block in drug development. While various methods exist for synthesizing substituted pyrrolidinones, a common and effective strategy involves the Beckmann rearrangement of a corresponding cyclohexanone oxime.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved via a two-step process starting from 4,4-dimethylcyclohexanone. The key transformation is the Beckmann rearrangement, a classic acid-catalyzed reaction that converts an oxime into an amide (in this case, a cyclic amide or lactam). This method is well-established and valued for its reliability and high yields.
Illustrative Experimental Protocol: Beckmann Rearrangement
This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Oximation of 4,4-Dimethylcyclohexanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4-dimethylcyclohexanone (1.0 eq) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine salt.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4,4-dimethylcyclohexanone oxime.
Step 2: Beckmann Rearrangement to this compound
-
Catalyst Preparation: In a separate flask, carefully add polyphosphoric acid (PPA) or another strong protic acid like sulfuric acid. PPA is often preferred as it acts as both a catalyst and a solvent, minimizing side reactions.
-
Substrate Addition: Slowly add the crude oxime from Step 1 to the pre-heated PPA (typically 80-100 °C) with vigorous stirring. The addition should be portion-wise to control the exothermic reaction.
-
Reaction: Maintain the temperature for 1-2 hours until the rearrangement is complete (monitor by TLC).
-
Quenching and Neutralization: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x). Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by vacuum distillation or recrystallization to afford pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The Pyrrolidinone Scaffold in Medicinal Chemistry
The pyrrolidinone ring is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets.[7] This versatility has led to its incorporation into drugs targeting a wide range of diseases. Its structural rigidity, combined with the ability to introduce substituents at various positions, allows for the fine-tuning of pharmacological activity.[1]
Role of the 5,5-Dimethyl Substitution
The gem-dimethyl group at the C5 position of this compound offers several strategic advantages for drug design:
-
Metabolic Stability: The C5 position in unsubstituted pyrrolidinones can be susceptible to enzymatic hydroxylation, a common metabolic pathway leading to drug inactivation and clearance. The presence of two methyl groups sterically shields this position and lacks abstractable protons, effectively blocking this metabolic route and potentially increasing the compound's in vivo half-life.
-
Conformational Lock: The bulky gem-dimethyl group restricts the conformational flexibility of the pyrrolidinone ring. This "locking" effect can pre-organize the molecule into a conformation that is favorable for binding to a specific receptor or enzyme, thereby enhancing potency and selectivity.
-
Increased Lipophilicity: The addition of two methyl groups increases the molecule's lipophilicity (as reflected in its LogP value). This can be strategically employed to enhance permeability across biological membranes, such as the blood-brain barrier, which is often a critical challenge for CNS-targeted drugs.
Potential Therapeutic Areas
Given the established bioactivity of the pyrrolidinone class, this compound serves as a valuable starting material or intermediate for synthesizing novel compounds in areas such as:
-
Central Nervous System (CNS) Disorders: As a modified lactam, it is a precursor for novel racetam-like molecules with potential nootropic or anticonvulsant properties.[3]
-
Anti-inflammatory Agents: The pyrrolidine-2,5-dione scaffold, a close relative, has shown promise in inhibiting key inflammatory enzymes like cyclooxygenase (COX).[2] The 5,5-dimethyl motif could be incorporated to develop more stable and potent anti-inflammatory drugs.
-
Anticancer and Antiviral Agents: The rigid scaffold can be used to correctly orient functional groups that interact with targets like kinases or proteases, which are crucial in cancer and viral replication pathways.[1]
Safety and Handling
A compound-specific Safety Data Sheet (SDS) should always be consulted before handling this compound. Based on the data for related pyrrolidinone compounds, general safety precautions should be observed.[8][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct light.[4]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8][9] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[8]
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block for advanced pharmaceutical research. Its core molecular structure, defined by the C₆H₁₁NO formula and a molecular weight of 113.16 g/mol , is enhanced by a unique gem-dimethyl substitution that confers significant advantages in metabolic stability and conformational rigidity. With a well-defined physicochemical profile and accessible synthetic routes, this compound provides medicinal chemists with a powerful tool to develop next-generation therapeutics targeting a spectrum of human diseases, from neurological disorders to inflammatory conditions. Its thoughtful application in drug design programs can help overcome common challenges in pharmacokinetics and pharmacodynamics, paving the way for more effective and safer medicines.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | C6H11NO | CID 11126210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. louisville.edu [louisville.edu]
- 9. fishersci.ca [fishersci.ca]
A Comprehensive Spectroscopic Guide to 5,5-Dimethylpyrrolidin-2-one
Introduction
5,5-Dimethylpyrrolidin-2-one, a lactam derivative, serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural rigidity and chemical functionalities make it an interesting scaffold for the development of novel compounds. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights for researchers, scientists, and drug development professionals.
Molecular Structure
To contextualize the spectral data, the molecular structure of this compound is presented below. The numbering convention used in the spectral assignments is also indicated.
Caption: Molecular structure of this compound with atom numbering for spectral correlation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is relatively simple, reflecting the molecule's symmetry. The spectrum is typically recorded in deuterated chloroform (CDCl₃).
Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.25 | Singlet | 6H | 2 x CH ₃ at C5 |
| ~1.80 | Triplet | 2H | CH ₂ at C4 |
| ~2.30 | Triplet | 2H | CH ₂ at C3 |
| ~6.50 | Broad Singlet | 1H | NH |
Interpretation:
-
The two methyl groups at the C5 position are chemically equivalent and thus appear as a single, sharp singlet at approximately 1.25 ppm, integrating to six protons.
-
The two methylene groups at C3 and C4 are adjacent to each other, resulting in triplet signals. The C4 protons appear around 1.80 ppm, and the C3 protons, being closer to the electron-withdrawing carbonyl group, are deshielded and resonate further downfield at about 2.30 ppm.
-
The amide proton (N-H) typically appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be variable depending on concentration and solvent, but it is often observed around 6.50 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Data Summary:
| Chemical Shift (δ) ppm | Assignment |
| ~25.0 | 2 x C H₃ at C5 |
| ~32.0 | C 4 |
| ~35.0 | C 3 |
| ~55.0 | C 5 |
| ~178.0 | C 2 (C=O) |
Interpretation:
-
The two equivalent methyl carbons at C5 resonate at approximately 25.0 ppm.
-
The methylene carbons, C4 and C3, appear at around 32.0 and 35.0 ppm, respectively. The C3 carbon is slightly downfield due to the proximity of the carbonyl group.
-
The quaternary carbon at C5 is observed around 55.0 ppm.
-
The carbonyl carbon (C2) is significantly deshielded and appears at a characteristic downfield shift of approximately 178.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Data Summary:
| Frequency (cm⁻¹) | Intensity | Functional Group |
| ~3200 | Strong, Broad | N-H Stretch (Amide) |
| ~2960 | Medium | C-H Stretch (Aliphatic) |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1460 | Medium | C-H Bend (CH₂) |
Interpretation:
-
A strong, broad absorption band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide. The broadening is due to hydrogen bonding.
-
The absorptions in the 2960 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
A very strong and sharp absorption band is observed at approximately 1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a five-membered lactam (amide). This is often referred to as the Amide I band.
-
The bending vibration for the methylene groups is observed around 1460 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Data Summary (Electron Ionization - EI):
| m/z | Relative Intensity (%) | Assignment |
| 113 | ~50 | [M]⁺ (Molecular Ion) |
| 98 | 100 | [M - CH₃]⁺ |
| 70 | ~40 | [M - C₃H₇]⁺ |
| 56 | ~60 | [C₄H₈]⁺ |
| 41 | ~70 | [C₃H₅]⁺ |
Interpretation:
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 113, corresponding to its molecular weight. The base peak is typically observed at m/z 98, which results from the loss of a methyl group ([M - CH₃]⁺), a favorable fragmentation due to the formation of a stable acylium ion. Other significant fragments are observed at m/z 70, 56, and 41, corresponding to further fragmentation of the pyrrolidinone ring.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data for this compound. Instrument-specific parameters may need to be optimized.
NMR Spectroscopy Protocol
Caption: Workflow for NMR data acquisition and processing.
IR Spectroscopy Protocol
Caption: Workflow for IR data acquisition and processing.
Mass Spectrometry Protocol
Caption: Workflow for MS data acquisition and analysis.
Conclusion
The collective spectral data from NMR, IR, and MS provide a comprehensive and unambiguous characterization of this compound. The key identifying features include the singlet for the gem-dimethyl groups in the ¹H NMR, the characteristic carbonyl stretch in the IR spectrum, and the molecular ion peak with the prominent loss of a methyl group in the mass spectrum. This guide serves as a valuable resource for the confident identification and quality assessment of this important chemical entity in various scientific endeavors.
solubility of 5,5-Dimethylpyrrolidin-2-one in various solvents
An In-Depth Technical Guide to the Solubility of 5,5-Dimethylpyrrolidin-2-one
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a key heterocyclic compound relevant in pharmaceutical and chemical research. The document delves into the underlying physicochemical principles governing its solubility, presents detailed, field-proven protocols for its experimental determination, and summarizes available solubility data. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems. The methodologies described, including the isothermal shake-flask method coupled with HPLC and gravimetric analysis, are presented as self-validating systems to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a substituted lactam, a cyclic amide, belonging to the broader class of pyrrolidine derivatives. The pyrrolidine ring is a foundational scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] Its saturated, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical advantage in modern drug design.[1]
Understanding the solubility of any active pharmaceutical ingredient (API) or intermediate is a cornerstone of the drug development process.[2][3] Solubility dictates a compound's bioavailability, influences formulation strategies, and impacts the feasibility of purification and reaction chemistry.[3][4] Poor aqueous solubility is a major hurdle in drug discovery, with nearly 90% of molecules in the development pipeline exhibiting this challenging characteristic.[2][4] Therefore, a precise characterization of the solubility of this compound in diverse solvents is not merely an academic exercise but a critical prerequisite for its effective application.
This guide provides both the theoretical framework and the practical methodologies to empower researchers to confidently assess and utilize the solubility properties of this versatile compound.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [5][6] |
| Molecular Weight | 113.16 g/mol | [5][6] |
| Melting Point | 39-40 °C | [7][8] |
| Boiling Point | ~229 °C at 760 mmHg | [7][8] |
| Hydrogen Bond Donor Count | 1 (from the N-H group) | [7] |
| Hydrogen Bond Acceptor Count | 1 (from the C=O group) | [7] |
| Predicted LogP (XLogP3) | 0.2 | [7] |
The structure of this compound features a polar lactam ring and nonpolar gem-dimethyl groups. The lactam moiety, with its secondary amide, can both donate a hydrogen bond via its N-H proton and accept a hydrogen bond at the carbonyl oxygen. This dual capability is the primary driver of its solubility in polar, protic solvents like water and alcohols. The LogP value, a measure of lipophilicity, is low, suggesting a preference for hydrophilic environments. However, the two methyl groups at the C5 position add nonpolar character, which can enhance solubility in less polar organic solvents compared to its unsubstituted parent, 2-pyrrolidone.
The "Like Dissolves Like" Principle in Action
The fundamental principle governing solubility is that "like dissolves like."[9] This means that substances with similar polarities are more likely to be miscible.[9][10]
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can engage in hydrogen bonding. This compound is expected to be highly soluble in these solvents due to strong hydrogen bonding interactions between the solvent and the lactam's N-H and C=O groups.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Solubility is expected to be favorable, driven by dipole-dipole interactions and hydrogen bonding with the lactam's N-H group.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity. The primary interactions are weak van der Waals forces. The polar lactam ring limits solubility in these solvents, though the nonpolar dimethyl groups may provide some affinity.
The visualization below illustrates the key hydrogen bonding interactions that facilitate the dissolution of this compound in water.
Caption: Hydrogen bonding between the lactam and water molecules.
Experimental Determination of Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature and pressure, while in equilibrium with an excess of the solid substance.[3][11] The most reliable method for determining this is the Isothermal Saturation Shake-Flask Method .[12][13]
The general workflow involves preparing a saturated solution, allowing it to reach equilibrium, separating the solid and liquid phases, and finally, quantifying the concentration of the dissolved solute using a suitable analytical technique.
Caption: General workflow for solubility determination.
Protocol 1: Isothermal Shake-Flask Method
This protocol is the foundational step for preparing the saturated solution required for analysis.[13][14]
-
Preparation: Add an excess amount of solid this compound to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Place the vial in a temperature-controlled environment, such as an orbital shaker or a thermostatic water bath, set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached.[13] This can vary but is typically between 24 and 72 hours. Causality Note: Agitation increases the surface area of the solid exposed to the solvent, accelerating the dissolution process, while a long equilibration time ensures the rates of dissolution and precipitation become equal.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to stand at the same constant temperature for several hours for the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a pipette. Immediately filter the sample through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any microscopic undissolved particles. Causality Note: Filtration is a critical step. Failure to remove all particulate matter will lead to an overestimation of the solubility. The filtered sample is now ready for quantitative analysis.
Protocol 2: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining the concentration of a solute, especially at low concentrations.[10][15]
-
Calibration Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.[10][16] For example, prepare standards ranging from 1 µg/mL to 100 µg/mL.
-
Chromatographic Conditions: Develop or use an appropriate HPLC method. A typical starting point would be a C18 reversed-phase column with a mobile phase of acetonitrile and water. Detection can be performed using a UV detector.
-
Calibration Curve Construction: Inject each standard solution into the HPLC system and record the peak area. Plot the peak area versus the known concentration for each standard to create a calibration curve. Calculate the linear regression equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required for a reliable curve.
-
Sample Analysis: Dilute the filtered saturated solution (from Protocol 1) with the solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.
-
Concentration Calculation: Using the peak area obtained from the sample and the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.[10] Multiply this value by the dilution factor to determine the original concentration of the saturated solution, which is the solubility.
Protocol 3: Quantification by Gravimetric Analysis
Gravimetric analysis is a fundamental and precise technique that determines concentration by measuring mass.[17] It is best suited for solutes with relatively high solubility where a significant mass of solute can be recovered.[18]
-
Preparation: Pre-weigh a clean, dry evaporating dish on an analytical balance (W₁).
-
Sample Addition: Accurately pipette a known volume (e.g., 10.00 mL) of the filtered saturated solution (from Protocol 1) into the pre-weighed dish. Weigh the dish with the solution (W₂).[18]
-
Solvent Evaporation: Place the dish in a drying oven set to a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 80-100 °C). Evaporate the solvent to complete dryness.
-
Drying to Constant Weight: Continue to dry the dish containing the solid residue in the oven. Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it. Repeat this drying, cooling, and weighing process until two consecutive weighings are constant (W₃).[4] Causality Note: Drying to a constant weight ensures all solvent has been removed, which is essential for accuracy.
-
Calculation:
-
Mass of solute = W₃ - W₁
-
Mass of solvent = W₂ - W₃
-
Solubility (in g/100 g solvent) = [(Mass of solute) / (Mass of solvent)] x 100
-
Solubility (in mg/mL) = (Mass of solute in mg) / (Volume of solution in mL)
-
Solubility Profile of this compound
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | High | Strong hydrogen bonding with the lactam N-H and C=O groups. |
| Ethanol | High | Similar hydrogen bonding potential to water. | |
| Polar Aprotic | Acetone | High | Good dipole-dipole interactions; can accept a hydrogen bond. |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of strong dipole interactions. | |
| Nonpolar Aromatic | Toluene | Moderate to Low | Some interaction possible with the pyrrolidine ring and methyl groups, but limited by the polar lactam. |
| Nonpolar Aliphatic | n-Hexane | Low | Mismatch in polarity ("like dissolves like" principle). Dominated by weak van der Waals forces. |
Applications in Research and Development
A thorough understanding of the solubility of this compound is crucial for:
-
Drug Formulation: For any pyrrolidine-based API, solubility data guides the selection of appropriate excipients and delivery systems (e.g., aqueous solutions, lipid-based formulations).[2][3]
-
Reaction Chemistry: As a synthetic building block, its solubility determines the choice of reaction solvents to ensure a homogeneous reaction medium, which can impact reaction rates and yields.
-
Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols to purify the compound.[14]
-
Screening Assays: In high-throughput screening, compounds are often dissolved in DMSO. Knowing the solubility limit is vital to avoid compound precipitation, which can lead to false-negative results.[11]
Conclusion
This compound is a compound of significant interest due to its structural relation to the pharmacologically relevant pyrrolidine scaffold. Its solubility is governed by the interplay between its polar lactam ring and its nonpolar gem-dimethyl substituents. This guide has established the theoretical basis for its solubility behavior and provided robust, step-by-step experimental protocols for its accurate determination using the isothermal shake-flask method coupled with HPLC or gravimetric analysis. By applying these validated methodologies, researchers, scientists, and drug development professionals can generate the high-quality solubility data necessary to advance their scientific and developmental objectives.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. improvedpharma.com [improvedpharma.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. This compound | C6H11NO | CID 11126210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound|lookchem [lookchem.com]
- 8. 5,5-Dimethyl-2-pyrrolidinone | CAS#:5165-28-6 | Chemsrc [chemsrc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. sciforum.net [sciforum.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Hazards of 5,5-Dimethylpyrrolidin-2-one
Abstract: This technical guide provides a comprehensive overview of the safety, hazards, and handling procedures for 5,5-Dimethylpyrrolidin-2-one (CAS No. 5165-28-6). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from authoritative sources to facilitate safe laboratory practices. The guide covers chemical and physical properties, detailed hazard identification based on the Globally Harmonized System (GHS), toxicological insights, and protocols for safe handling, storage, and emergency response. Furthermore, it includes a self-validating experimental protocol for purity assessment, ensuring both scientific integrity and user safety.
Compound Identification and Properties
This compound is a heterocyclic organic compound. Accurate identification is the first step in a robust safety assessment. Its fundamental properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 5165-28-6 | [1] |
| Molecular Formula | C₆H₁₁NO | [1] |
| Molecular Weight | 113.16 g/mol | [1] |
| InChIKey | UUTGCNVYKLQLRV-UHFFFAOYSA-N |[1] |
Caption: Chemical structure of this compound.
Table 2: Computed Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 0.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 113.084063974 Da | [1] |
| Complexity | 118 |[1] |
Hazard Identification and GHS Classification
According to information provided to the European Chemicals Agency (ECHA), this compound is classified as a hazardous substance.[1] The GHS classification provides a universally understood framework for communicating these hazards.
Table 3: GHS Hazard Classification for this compound
| Category | Pictogram | Signal Word | Hazard Code | Hazard Statement |
|---|---|---|---|---|
| Acute Toxicity, Oral | Warning | H302 | Harmful if swallowed.[1] | |
| Skin Corrosion/Irritation | Warning | H315 | Causes skin irritation.[1] | |
| Serious Eye Damage/Irritation | Warning | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure | | Warning | H335 | May cause respiratory irritation.[1] |
Toxicological Profile
The toxicological profile is derived directly from the GHS classifications, indicating the primary routes of concern for occupational exposure.
-
Acute Oral Toxicity (H302): The compound is classified as harmful if ingested.[1] This necessitates strict controls to prevent accidental swallowing, including prohibiting eating, drinking, or smoking in laboratory areas.[2]
-
Skin Irritation (H315): Direct contact with the skin is likely to cause irritation, characterized by redness, itching, or inflammation.[1] This hazard underscores the need for appropriate protective gloves and clothing.
-
Eye Irritation (H319): As a serious eye irritant, exposure can cause significant and potentially painful inflammation.[1] The use of safety glasses with side shields or chemical goggles is mandatory when handling this substance.
-
Respiratory Tract Irritation (H335): Inhalation of dust, vapors, or aerosols may lead to irritation of the respiratory system.[1] This is a critical consideration that dictates the need for adequate ventilation, such as working within a certified chemical fume hood.
Data Gaps: It is important to note that publicly available datasets do not currently provide comprehensive information on chronic toxicity, carcinogenicity, mutagenicity, or reproductive hazards for this compound. Therefore, it should be handled with the prudence afforded to a compound with an incomplete toxicological profile.
Safe Handling, Storage, and Personal Protective Equipment (PPE)
A systematic approach to risk management is essential for safely handling this compound. The workflow below illustrates a logical sequence for ensuring laboratory safety.
Caption: Risk assessment and safe handling workflow.
Engineering Controls
The primary engineering control for this compound is to work within a properly functioning chemical fume hood. This is crucial to mitigate the risk of respiratory irritation (H335) by preventing the accumulation of vapors or aerosols in the breathing zone of the user.[3][4] Workstations should be equipped with readily accessible eyewash stations and safety showers.[4][5]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes, which could cause serious eye irritation (H319).[3]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact and irritation (H315). A lab coat or other protective clothing is necessary to protect street clothes and underlying skin.[3][4]
-
Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[4]
Handling Procedures
-
Avoid all direct contact with the substance.
-
Do not breathe vapors or mists.[3]
-
Weigh and transfer the material in a ventilated enclosure.
-
Wash hands thoroughly with soap and water after handling.[3]
-
Ensure containers are clearly labeled and kept closed when not in use.
Storage Requirements
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] Keep away from incompatible materials such as strong oxidizing agents.
Emergency and First Aid Procedures
Rapid and appropriate response to an exposure is critical.
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Self-Validating Protocols for Quality Assurance
Causality: Before any experiment, confirming the identity and purity of a starting material is a foundational principle of scientific integrity and safety. An impure reagent can lead to unexpected side reactions, failed experiments, and potentially the generation of more hazardous byproducts. An HPLC analysis serves as a self-validating system: the retention time provides a high-confidence check on chemical identity against a known standard, while the peak area percentage provides a quantitative measure of purity.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a sample of this compound.
Methodology:
-
Standard Preparation: Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve it in 10.0 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50) to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution at the same concentration (1 mg/mL) using the experimental batch of this compound.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (composition to be optimized, e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time (RT) for this compound.
-
Inject the sample solution.
-
Confirm that the major peak in the sample chromatogram has the same RT as the standard.
-
-
Data Interpretation (Self-Validation):
-
Identity Confirmation: A matching retention time between the sample's main peak and the reference standard validates the chemical's identity.
-
Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A result of ≥98% (or as per specification) confirms the purity of the sample. The presence and size of other peaks indicate impurities.
-
Conclusion
This compound is a compound with defined, moderate hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system.[1] While significant data gaps exist regarding its chronic effects, a thorough understanding of its known hazards allows for the implementation of robust safety protocols. By employing proper engineering controls, wearing appropriate PPE, and adhering to safe handling procedures, researchers can effectively mitigate the risks associated with its use in a laboratory setting.
References
The Unseen Potential: A Technical Guide to the Derivatives of 5,5-Dimethylpyrrolidin-2-one in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidin-2-one scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. Within this class, 5,5-dimethylpyrrolidin-2-one presents a unique and underexplored core, offering a synthetically accessible platform for the development of novel drug candidates. The gem-dimethyl group at the C5 position imparts specific conformational constraints and metabolic stability, making its derivatives attractive for targeting a range of biological pathways. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We delve into detailed synthetic methodologies, explore their applications in treating central nervous system disorders and inflammation, and provide insights into their structure-activity relationships. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to leverage the untapped potential of this versatile chemical scaffold.
The this compound Core: A Foundation for Innovation
This compound, a white to off-white solid with a melting point of 39-40°C, serves as the foundational building block for a diverse array of derivatives.[1] Its chemical structure, characterized by a five-membered lactam ring with two methyl groups at the C5 position, offers several advantages in drug design. The gem-dimethyl substitution can enhance metabolic stability by blocking potential sites of oxidation and can also influence the conformational preferences of the pyrrolidinone ring, which can be crucial for optimizing interactions with biological targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the core structure is fundamental to the design of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO | [1][2] |
| Molecular Weight | 113.16 g/mol | [1][2] |
| Melting Point | 39-40 °C | |
| Boiling Point | 229.2±9.0 °C at 760 mmHg | |
| Density | 0.9±0.1 g/cm³ | |
| CAS Number | 5165-28-6 | [1][2] |
Synthetic Strategies: Crafting Diversity from a Core Scaffold
The true potential of the this compound core is unlocked through its chemical derivatization. Various synthetic strategies can be employed to introduce functional groups at the N1 and C3 positions, allowing for the fine-tuning of physicochemical and pharmacological properties.
N-Functionalization: Expanding the Pharmacophore
The nitrogen atom of the lactam ring is a key handle for introducing a wide range of substituents.
Direct N-alkylation is a straightforward and widely used method for synthesizing N-substituted this compound derivatives. This reaction typically involves the deprotonation of the lactam nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.[3]
Experimental Protocol: General Procedure for N-Alkylation of this compound
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 1 hour or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (1.2 eq.) dropwise.
-
Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the lactam nitrogen without competing side reactions. Anhydrous conditions are critical to prevent quenching of the base and the reactive anion. Polar aprotic solvents like DMF or THF are chosen for their ability to dissolve the reactants and stabilize the charged intermediates.
C3-Functionalization: Introducing Structural Complexity
Modification at the C3 position of the pyrrolidin-2-one ring can introduce chirality and additional points of interaction with biological targets.
The synthesis of 3-substituted 5,5-dimethylpyrrolidin-2-ones can be achieved through various methods, often involving the construction of the pyrrolidinone ring from acyclic precursors. One common approach is the Michael addition of a nucleophile to an appropriate α,β-unsaturated carbonyl compound, followed by cyclization.
Conceptual Workflow for the Synthesis of 3-Substituted 5,5-Dimethylpyrrolidin-2-ones
References
An In-depth Technical Guide to 5,5-Dimethylpyrrolidin-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5,5-dimethylpyrrolidin-2-one, a heterocyclic compound belonging to the lactam family. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] This document delves into the synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications of the 5,5-dimethyl substituted variant, offering valuable insights for its utilization in research and development.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A well-established method involves the intramolecular cyclization of a γ-nitro ester, which can be prepared from readily available starting materials.
A plausible and efficient synthetic pathway commences with the Michael addition of 2-nitropropane to an appropriate acrylic acid derivative, followed by the reduction of the nitro group and subsequent intramolecular cyclization.
Alternatively, the Beckmann rearrangement of a suitable cyclic ketoxime presents another viable synthetic strategy.[2][3][4] This reaction, typically acid-catalyzed, involves the rearrangement of an oxime to an amide or, in the case of a cyclic oxime, a lactam.[2][5]
A detailed experimental procedure for the synthesis of this compound has been reported in Organic Syntheses. This multi-step process begins with the condensation of acetone with levulinic acid to form 4-keto-4-methylvaleric acid, which is then converted to 4-methyl-4-nitropentanoic acid. The final step involves the reductive cyclization of this nitro acid.
Diagram of a potential synthetic workflow:
Caption: Synthetic pathway to this compound.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.[6]
| Property | Value |
| CAS Number | 5165-28-6 |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Melting Point | 39-41 °C |
| Boiling Point | 229.2 °C at 760 mmHg |
| Density | Approximately 0.9 g/cm³ |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are as follows:
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| -CH₃ (C5) | ~1.2 | s | 6H |
| -CH₂- (C4) | ~1.8 | t | 2H |
| -CH₂- (C3) | ~2.3 | t | 2H |
| -NH- | ~7.5 | br s | 1H |
3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit four signals, corresponding to the four unique carbon environments.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| -C H₃ (C5) | ~25 |
| -C H₂- (C4) | ~35 |
| -C H₂- (C3) | ~38 |
| C 5 | ~58 |
| C =O (C2) | ~178 |
3.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| N-H Stretch | 3200-3400 | Strong, broad |
| C-H Stretch (sp³) | 2850-3000 | Medium to Strong |
| C=O Stretch (Amide I) | 1670-1700 | Strong |
| N-H Bend (Amide II) | 1510-1570 | Medium |
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the lactam functionality. Key reactions include reduction of the amide and N-alkylation.
4.1. Reduction to 2,2-Dimethylpyrrolidine
The amide group can be reduced to the corresponding amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[7][8] This reaction provides a convenient route to 2,2-dimethylpyrrolidine, a useful building block in its own right.
Diagram of the reduction of this compound:
Caption: Reduction of the lactam to the corresponding amine.
Experimental Protocol: Reduction of this compound [7]
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place pulverized lithium aluminum hydride (1.0 equivalent) and dry tetrahydrofuran (THF).
-
Heat the mixture to a gentle reflux with stirring until the LiAlH₄ dissolves.
-
Prepare a solution of 5,5-dimethyl-2-pyrrolidone (0.8 equivalents) in dry THF.
-
Add the lactam solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux the reaction mixture for 8 hours.
-
Cool the reaction mixture and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or diethyl ether.
-
Combine the filtrate and washings, dry over a suitable drying agent (e.g., anhydrous potassium carbonate), filter, and remove the solvent under reduced pressure to yield the crude 2,2-dimethylpyrrolidine.
-
Purify the product by distillation.
4.2. N-Alkylation
The nitrogen atom of the lactam can be deprotonated with a strong base, such as sodium hydride, to form the corresponding anion. This anion can then act as a nucleophile and react with various electrophiles, such as alkyl halides, to introduce substituents on the nitrogen atom. This reaction is a common strategy for diversifying the pyrrolidinone scaffold.
Applications in Research and Development
While specific, large-scale industrial applications of this compound are not widely documented, its structural features make it a valuable building block in several areas of chemical research:
-
Medicinal Chemistry: The pyrrolidinone ring is a core component of many pharmaceuticals.[1] The gem-dimethyl group at the 5-position can impart specific conformational constraints and metabolic stability to drug candidates. This moiety can be a starting point for the synthesis of novel therapeutic agents.
-
Organic Synthesis: As demonstrated by its reduction to 2,2-dimethylpyrrolidine, this lactam serves as a precursor to other useful synthetic intermediates. The ability to functionalize the nitrogen atom further enhances its utility as a versatile scaffold.
-
Materials Science: Lactams can undergo ring-opening polymerization to form polyamides. While not as common as caprolactam for the production of nylon, substituted lactams can be explored for the synthesis of specialty polymers with unique properties.
A closely related compound, 5,5-dimethyl-1-pyrroline N-oxide (DMPO), is a widely used spin trap in the study of reactive oxygen species (ROS) by electron paramagnetic resonance (EPR) spectroscopy.[9][10][11] The synthesis of DMPO often proceeds through intermediates that are structurally similar to this compound, highlighting the importance of this chemical scaffold in the development of analytical reagents.[10][12]
Safety and Handling
This compound is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[6] Standard laboratory safety precautions should be observed when handling this compound. These include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C6H11NO | CID 11126210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. homework.study.com [homework.study.com]
- 9. 5,5-Dimethyl-2-pyrrolidone-N-oxyl formation in electron spin resonance studies of electrolyzed NaCl solution using 5,5-dimethyl-1-pyrroline-N-oxide as a spin trapping agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5,5-Dimethylpyrrolidin-2-one: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Dimethylpyrrolidin-2-one, a gem-disubstituted γ-lactam, represents a fascinating molecular scaffold with a rich, albeit not widely chronicled, history. This technical guide provides a comprehensive overview of this compound, from its likely early 20th-century origins to its contemporary synthesis and applications. We will delve into the fundamental chemical principles that delayed its straightforward synthesis, explore the evolution of its preparation, detail its physicochemical properties, and discuss its emerging role as a valuable building block in medicinal chemistry and drug discovery. This document serves as a definitive resource for researchers seeking to understand and utilize this versatile heterocyclic compound.
Introduction: The Significance of the Pyrrolidinone Core and the Gem-Dimethyl Effect
The pyrrolidin-2-one, or γ-lactam, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence stems from its ability to mimic a peptide bond, its favorable pharmacokinetic properties, and its synthetic versatility. The introduction of a gem-dimethyl group at the 5-position, as seen in this compound, imparts unique conformational constraints and metabolic stability, making it an attractive moiety for drug design. This structural feature is often associated with the "Thorpe-Ingold effect" or "gem-dimethyl effect," which can influence the rate and equilibrium of ring-closing reactions.
A Historical Perspective on the Discovery of this compound
While a singular, seminal publication announcing the discovery of this compound is not readily apparent in modern chemical literature databases, its conceptual origins can be traced back to the early 20th century through the exploration of γ-amino acids and their cyclization to γ-lactams. The work of notable chemists of that era provides the foundational knowledge for its eventual synthesis.
The intramolecular cyclization of γ-amino acids to form stable five-membered γ-lactams was a known reaction. Therefore, the synthesis of this compound is intrinsically linked to the synthesis of its acyclic precursor, 4-amino-4-methylpentanoic acid .
Early investigations into the synthesis and reactions of amino acids by chemists such as P. A. Levene and R. E. Marker in the 1930s laid the groundwork for understanding the behavior of these molecules. Concurrently, the work of L. C. Craig on the condensation products of acetone suggests an early interest in molecules with the gem-dimethyl structural motif. Although their work did not explicitly describe the synthesis of this compound, it is highly probable that its first synthesis was achieved in this period through the cyclization of 4-amino-4-methylpentanoic acid, likely as part of broader studies on substituted amino acids and lactams.
The historical challenge in synthesizing this specific lactam likely stemmed from the difficulty in preparing the sterically hindered quaternary amino acid precursor.
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from classical methods, likely involving the cyclization of its amino acid precursor, to more sophisticated and efficient modern techniques.
Classical Approach: Cyclization of 4-Amino-4-methylpentanoic Acid
The most fundamental route to this compound is the thermal dehydration of 4-amino-4-methylpentanoic acid. This intramolecular condensation reaction proceeds with the elimination of a water molecule to form the stable five-membered lactam ring.
Experimental Protocol: Thermal Cyclization of 4-Amino-4-methylpentanoic Acid
Objective: To synthesize this compound from 4-amino-4-methylpentanoic acid.
Materials:
-
4-amino-4-methylpentanoic acid
-
High-boiling point, inert solvent (e.g., xylene, toluene)
-
Distillation apparatus with a Dean-Stark trap
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Suspend 4-amino-4-methylpentanoic acid in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap connected to a condenser.
-
Heat the mixture to reflux. The water formed during the cyclization will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is evolved.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.
Causality of Experimental Choices: The use of a Dean-Stark trap is crucial for driving the equilibrium of the reaction towards the product by continuously removing water. The choice of a high-boiling, inert solvent allows for the necessary reaction temperature to be reached without participating in the reaction.
Modern Synthesis: Reductive Cyclization of a Nitro Ester
A more contemporary and efficient method for the synthesis of this compound involves the reductive cyclization of a nitro ester precursor, such as methyl 4-methyl-4-nitrovalerate. This approach avoids the potentially harsh conditions of thermal dehydration and often proceeds with higher yields.
Experimental Protocol: Reductive Cyclization of Methyl 4-methyl-4-nitrovalerate
Objective: To synthesize this compound from methyl 4-methyl-4-nitrovalerate.
Materials:
-
Methyl 4-methyl-4-nitrovalerate
-
Reducing agent (e.g., catalytic hydrogenation with Raney Nickel or Palladium on carbon; or chemical reduction with reagents like iron in acetic acid or zinc in the presence of an acid)
-
Appropriate solvent (e.g., methanol for catalytic hydrogenation, ethanol/water for chemical reduction)
-
Hydrogenation apparatus (if applicable)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure (Illustrative example using catalytic hydrogenation):
-
Dissolve methyl 4-methyl-4-nitrovalerate in a suitable solvent (e.g., methanol) in a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel or Palladium on carbon.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by hydrogen uptake.
-
Once the reaction is complete, carefully filter the catalyst.
-
Remove the solvent under reduced pressure. The resulting crude product is this compound, which can be further purified by distillation or recrystallization.
Causality of Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. The subsequent intramolecular cyclization of the resulting γ-amino ester to the lactam often occurs spontaneously or with gentle heating. The choice of catalyst and solvent can be optimized to maximize yield and minimize side reactions.
Synthesis Workflow Diagram
Caption: Comparison of classical and modern synthetic routes to this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.
| Property | Value |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| CAS Number | 5165-28-6 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 38-42 °C |
| Boiling Point | 231 °C at 760 mmHg |
| Solubility | Soluble in water, ethanol, and other polar organic solvents |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.5-7.5 (br s, 1H, NH), 2.2-2.4 (m, 2H, CH₂), 1.8-2.0 (m, 2H, CH₂), 1.25 (s, 6H, 2xCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 178.0 (C=O), 56.0 (C(CH₃)₂), 38.0 (CH₂), 32.0 (CH₂), 28.0 (2xCH₃).
-
IR (KBr, cm⁻¹): ~3200 (N-H stretch), ~1680 (C=O stretch, amide I).
-
Mass Spectrum (EI): m/z 113 (M⁺), 98 (M-CH₃)⁺.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the design of novel therapeutic agents. The gem-dimethyl group can enhance metabolic stability by blocking potential sites of oxidation and can also serve as a conformational lock, restricting the flexibility of the molecule and potentially increasing its binding affinity to a biological target.
While specific drugs containing the unsubstituted this compound core are not prevalent, its derivatives are of significant interest. The pyrrolidinone scaffold is a key component in a wide range of biologically active molecules, and the incorporation of the 5,5-dimethyl motif is an emerging strategy in medicinal chemistry.
Potential Therapeutic Areas:
-
Neurodegenerative Diseases: The pyrrolidinone core is a well-established pharmacophore in nootropic and anti-epileptic drugs. The metabolic stability imparted by the gem-dimethyl group could lead to the development of longer-acting neurotherapeutics.
-
Oncology: The conformational rigidity provided by the 5,5-dimethyl substitution can be exploited to design potent and selective enzyme inhibitors for cancer therapy.
-
Infectious Diseases: The pyrrolidinone scaffold is found in some antibacterial and antiviral agents. The unique properties of this compound derivatives could be leveraged to develop novel anti-infectives.
Logical Relationship Diagram
Methodological & Application
synthesis of 5,5-Dimethylpyrrolidin-2-one from 1,4-diketones
An In-Depth Guide to the Synthesis of 5,5-Dimethylpyrrolidin-2-one from 1,4-Diketone Analogs
Introduction: The Significance of the γ-Lactam Scaffold
The γ-lactam, or pyrrolidin-2-one, ring system is a privileged scaffold in medicinal chemistry and materials science.[1] As a core component of numerous natural products, pharmaceuticals, and synthetic intermediates, its synthesis is of paramount importance to drug development professionals and organic chemists.[1][2][3][4] this compound, in particular, serves as a versatile building block for more complex molecules, including potent and selective tankyrase inhibitors.[5]
While classical methods like the Beckmann rearrangement and the Schmidt reaction provide routes to lactams, the cyclization of functionalized linear precursors offers a highly controlled and adaptable strategy.[2] This application note provides a detailed protocol and expert analysis for the synthesis of this compound, utilizing a γ-nitro ester—a stable and accessible analog of a 1,4-dicarbonyl compound—as the starting material. This approach leverages a reductive cyclization strategy that is both efficient and scalable.
Overall Synthetic Workflow
The transformation from the linear nitro ester to the cyclic lactam is a streamlined process involving three principal stages: in situ catalyst formation, reductive amination, and product purification. The workflow is designed to be robust and reproducible in a standard laboratory setting.
Caption: High-level workflow for the synthesis of this compound.
Reaction Mechanism: From Nitro Ester to Lactam
The synthesis is not a direct condensation of a diketone but rather a sophisticated intramolecular reductive amination. The starting material, methyl 4-methyl-4-nitrovalerate, serves as a functional equivalent of a 1,4-dicarbonyl compound, where the nitro group acts as a masked amine and the ester as a carboxylic acid precursor.
The reaction proceeds via two key steps:
-
Reduction of the Nitro Group : The nickel boride catalyst, generated in situ from nickel(II) chloride and sodium borohydride, is a potent reducing agent. It selectively reduces the aliphatic nitro group to a primary amine.[5]
-
Intramolecular Cyclization (Lactamization) : The newly formed γ-amino ester intermediate is conformationally primed for cyclization. The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the ester, displacing methanol and forming the thermodynamically stable five-membered lactam ring.[2] This step typically occurs spontaneously under the reaction conditions.
Caption: The mechanistic pathway from a γ-nitro ester to a γ-lactam.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the reduction of nitro compounds and subsequent lactamization.[5]
Materials and Equipment:
-
Reagents : Methyl 4-methyl-4-nitrovalerate, Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Sodium borohydride (NaBH₄), Methanol (MeOH), Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄), Deionized water, Silica gel for column chromatography.
-
Equipment : Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, rotary evaporator, standard glassware for extraction and chromatography.
Step-by-Step Procedure:
-
Catalyst Preparation : In a 100 mL round-bottom flask, dissolve nickel(II) chloride hexahydrate (2.29 g, 9.6 mmol) in methanol (10 mL). Stir the solution at room temperature until the salt is fully dissolved, resulting in a clear green solution.
-
Catalyst Activation : To the stirred nickel chloride solution, slowly and portion-wise add sodium borohydride (0.72 g, 19.0 mmol) over 15-20 minutes. Causality : Slow addition is critical to control the exothermic reaction and vigorous hydrogen gas evolution. The solution will turn black upon the formation of the finely divided nickel boride catalyst. The mixture should be stirred for an additional 30 minutes at room temperature.
-
Substrate Addition : Add a solution of methyl 4-methyl-4-nitrovalerate (1.0 g, 5.7 mmol) in methanol (5 mL) dropwise to the catalyst suspension over 10 minutes using a dropping funnel.
-
Reaction : Allow the reaction mixture to stir at room temperature for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup :
-
Carefully quench the reaction by the slow addition of deionized water (20 mL).
-
Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.
-
Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
-
Isolation :
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
-
Purification : Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.[5] Alternative purification methods for lactams include distillation under reduced pressure or crystallization.[6][7][8]
Quantitative Data Summary
The following table outlines the stoichiometry and expected results for the described protocol.
| Parameter | Value | Notes |
| Starting Material | Methyl 4-methyl-4-nitrovalerate | 1.0 g (5.7 mmol, 1.0 eq) |
| Catalyst Precursor | NiCl₂·6H₂O | 2.29 g (9.6 mmol, ~1.7 eq) |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 0.72 g (19.0 mmol, ~3.3 eq) |
| Solvent | Methanol | ~15 mL |
| Reaction Time | 16 hours | Monitor by TLC for completion. |
| Temperature | Room Temperature (~20-25 °C) | Standard ambient conditions. |
| Reported Yield | ~35-45% | Yields can be optimized.[5] |
| Product MW | 113.16 g/mol | C₆H₁₁NO[9] |
| Characterization (ESI-MS) | m/z 113.16 [M+H]⁺ | Confirms product identity.[5] |
Trustworthiness & Field-Proven Insights
-
Self-Validation: The success of this protocol is validated by characterization of the final product. The expected mass spectrum (m/z 113.16 for the protonated molecule) provides a clear confirmation of the target compound.[5][10] Further analysis by ¹H and ¹³C NMR spectroscopy can confirm the precise structure.
-
Catalyst Quality is Key: The efficacy of the reduction hinges on the active nickel boride catalyst. Ensure the sodium borohydride is fresh and added slowly to a well-stirred solution of the nickel salt. Clumping of the NaBH₄ can lead to an uncontrolled reaction and reduced catalyst activity.
-
Alternative Reduction Methods: While the NiCl₂/NaBH₄ system is effective, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a common industrial alternative for nitro group reduction and can also effect this transformation.
-
Purification Strategy: this compound is a polar molecule. A relatively polar eluent system (e.g., 50-100% ethyl acetate in hexanes) is typically required for effective elution from a silica gel column. Staining with potassium permanganate can help visualize the compound on a TLC plate.
This comprehensive guide provides researchers and drug development professionals with a reliable and well-understood method for synthesizing this compound, a valuable building block in modern chemistry.
References
- 1. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactam - Wikipedia [en.wikipedia.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,5-Dimethyl-2-pyrrolidinone | 5165-28-6 [chemicalbook.com]
- 6. US3792045A - Process for the purification of lactams - Google Patents [patents.google.com]
- 7. FR2809395B1 - LACTAM PURIFICATION PROCESS - Google Patents [patents.google.com]
- 8. allindianpatents.com [allindianpatents.com]
- 9. scbt.com [scbt.com]
- 10. This compound | C6H11NO | CID 11126210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereoselective Synthesis of 5,5-Dimethylpyrrolidin-2-one: A Guide for Researchers
Introduction: The Significance of Chiral 5,5-Disubstituted Pyrrolidin-2-ones
The pyrrolidin-2-one (γ-lactam) scaffold is a privileged motif in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds. The introduction of a gem-disubstituted pattern at the C5 position, particularly with chirality, creates a quaternary stereocenter that can significantly influence the pharmacological profile of a molecule. 5,5-Dimethylpyrrolidin-2-one, in its enantiomerically pure forms, serves as a crucial chiral building block for the synthesis of more complex pharmaceutical agents. The stereoselective synthesis of this compound, however, presents a significant challenge due to the difficulty in constructing a quaternary stereocenter in a controlled manner. This guide provides a comprehensive overview of potential stereoselective strategies and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules.
Strategic Approaches to the Asymmetric Synthesis of this compound
The creation of the C5-quaternary stereocenter in this compound necessitates a carefully considered synthetic strategy. Several modern asymmetric synthesis approaches can be envisioned, each with its own set of advantages and challenges.
-
Enzymatic Desymmetrization of a Prochiral Precursor: This elegant strategy involves the use of an enzyme, typically a lipase, to selectively catalyze a reaction on one of two identical functional groups of a prochiral starting material. For the synthesis of chiral this compound, a suitable prochiral precursor is 3,3-dimethylglutarimide. The enzyme can selectively hydrolyze one of the two enantiotopic amide bonds, leading to a chiral monoacid that can be further transformed into the desired lactam. This method offers the potential for high enantioselectivity under mild reaction conditions.
-
Asymmetric Intramolecular Cyclization: This approach involves the synthesis of an acyclic precursor containing a chiral center that directs the stereochemical outcome of a subsequent cyclization reaction. For instance, a chiral γ-amino acid with a gem-dimethyl group at the γ-position can be cyclized to form the desired chiral lactam. The key to this strategy lies in the efficient and stereoselective synthesis of the acyclic precursor.
-
Chiral Auxiliary-Mediated Synthesis: The temporary attachment of a chiral auxiliary to a precursor molecule can effectively control the stereochemistry of subsequent reactions. While a versatile strategy, its application to the synthesis of a C5-quaternary center in a pyrrolidinone can be complex and may require multiple synthetic steps for both the introduction and removal of the auxiliary.
-
Asymmetric C-H Functionalization: This cutting-edge approach involves the direct and stereoselective functionalization of a C-H bond. While powerful, the selective functionalization of a methyl group in a gem-dimethyl moiety to create a chiral center without a directing group is a formidable challenge and is currently an area of active research.
This guide will focus on providing a detailed protocol for the most promising and practical approach: Enzymatic Desymmetrization .
Part 1: Synthesis of the Prochiral Precursor: 3,3-Dimethylglutarimide
The successful enzymatic desymmetrization hinges on the availability of the high-purity prochiral starting material, 3,3-dimethylglutarimide. A reliable method for its synthesis is outlined below.
Reaction Workflow: Synthesis of 3,3-Dimethylglutarimide
Caption: Workflow for the synthesis of 3,3-dimethylglutarimide.
Experimental Protocol: Synthesis of 3,3-Dimethylglutarimide
Materials:
-
3,3-Dimethylglutaric acid
-
Thionyl chloride (SOCl₂)
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Anhydride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a stir bar, suspend 3,3-dimethylglutaric acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.
-
Allow the reaction to cool to room temperature.
-
Remove the excess SOCl₂ under reduced pressure using a rotary evaporator. The resulting crude 3,3-dimethylglutaric anhydride can be used directly in the next step.
-
-
Imide Formation:
-
To the crude 3,3-dimethylglutaric anhydride, slowly add concentrated aqueous ammonia (e.g., 10-15 equivalents) with cooling in an ice bath to control the exothermic reaction.
-
Once the addition is complete, remove the ice bath and heat the mixture to 150-160 °C for 2-3 hours to effect cyclization and removal of water.
-
Cool the reaction mixture to room temperature. The crude product may solidify.
-
Recrystallize the crude 3,3-dimethylglutarimide from a suitable solvent system (e.g., water or ethanol/water) to obtain the pure product.
-
Dry the purified product under vacuum.
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity before proceeding to the enzymatic desymmetrization step.
Part 2: Enzymatic Desymmetrization of 3,3-Dimethylglutarimide
This section details the protocol for the stereoselective hydrolysis of 3,3-dimethylglutarimide to the corresponding chiral monoacid using a commercially available lipase.
Reaction Workflow: Enzymatic Desymmetrization
Caption: Workflow for the enzymatic desymmetrization of 3,3-dimethylglutarimide.
Experimental Protocol: Lipase-Catalyzed Desymmetrization
Materials:
-
3,3-Dimethylglutarimide
-
Immobilized Candida antarctica Lipase B (CALB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask or reaction vessel
-
Shaking incubator or magnetic stirrer
-
pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve 3,3-dimethylglutarimide (1 equivalent) in phosphate buffer (pH 7.5) to a desired concentration (e.g., 10-50 mM). Gentle heating may be required to aid dissolution.
-
Allow the solution to cool to the desired reaction temperature (typically 30-40 °C).
-
Add the immobilized lipase (e.g., 10-20% w/w of the substrate).
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture with gentle stirring or shaking at a constant temperature.
-
Monitor the progress of the reaction by periodically measuring the pH. The hydrolysis of the imide will produce a carboxylic acid, leading to a decrease in pH. The reaction can also be monitored by taking aliquots and analyzing them by HPLC using a chiral column.
-
The reaction is typically complete when 50% conversion is reached, indicating the formation of the monoacid.
-
-
Workup and Purification:
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with water and reused.
-
Cool the filtrate in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude chiral monoacid.
-
The crude product can be purified by column chromatography or recrystallization to obtain the enantiomerically enriched product.
-
Data Presentation:
| Parameter | Condition |
| Substrate | 3,3-Dimethylglutarimide |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) |
| Buffer | 0.1 M Phosphate, pH 7.5 |
| Temperature | 35 °C |
| Substrate Conc. | 25 mM |
| Enzyme Loading | 15% (w/w) |
| Reaction Time | 24-48 h (monitor for 50% conversion) |
| Expected Product | Chiral (S)- or (R)-4-carbamoyl-3,3-dimethylbutanoic acid |
| Enantiomeric Excess (ee) | Typically >95% (to be determined by chiral HPLC) |
Part 3: Conversion to Chiral this compound
The resulting chiral monoacid can be converted to the target lactam through a variety of methods, including reduction of the carboxylic acid followed by cyclization.
Conclusion
The stereoselective synthesis of this compound is a challenging yet important endeavor for the advancement of medicinal chemistry. The enzymatic desymmetrization of 3,3-dimethylglutarimide offers a promising and environmentally benign approach to access this valuable chiral building block with high enantiopurity. The detailed protocols provided in this guide are intended to serve as a strong foundation for researchers to develop and optimize the synthesis of this and related chiral lactams. Further investigation into alternative strategies, such as asymmetric intramolecular cyclization, may also yield efficient synthetic routes and should be considered in the context of specific research goals.
Application Notes & Protocols: Enantioselective Synthesis of Chiral Pyrrolidin-2-one Derivatives
Foreword: The Central Role of Chiral Pyrrolidin-2-ones in Modern Chemistry
The pyrrolidin-2-one, or γ-lactam, scaffold is a privileged structural motif of immense importance in the fields of medicinal chemistry and drug discovery.[1][2] This five-membered nitrogen-containing heterocycle is a core component of numerous natural products and FDA-approved pharmaceuticals, exhibiting a wide spectrum of biological activities.[2][3] The stereochemistry of substituents on the pyrrolidine ring is often critical for biological function; a single enantiomer may exhibit desired therapeutic effects while its mirror image could be inactive or even harmful.[4][5] Consequently, the development of robust and efficient methods for the enantioselective synthesis of these chiral building blocks is a paramount objective for researchers in academia and industry.
This guide provides an in-depth exploration of key modern strategies for synthesizing enantioenriched pyrrolidin-2-one derivatives. We will move beyond simple procedural lists to dissect the causality behind experimental design, offering field-proven insights into why certain catalysts are chosen, how reaction conditions influence stereochemical outcomes, and how these protocols can be applied to complex synthetic challenges. The methodologies discussed herein—ranging from asymmetric catalysis with transition metals to organocatalytic and biocatalytic approaches—represent the state of the art in constructing these valuable chiral molecules.
Strategic Overview: Pathways to Enantiopure Pyrrolidin-2-ones
The construction of a chiral pyrrolidin-2-one can be approached from several distinct strategic directions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. This guide will focus on four powerful and widely adopted approaches.
Figure 1: Key strategies for chiral pyrrolidin-2-one synthesis.
Strategy 1: Asymmetric Hydrogenation of γ-Keto Acid and γ-Amino Ketone Precursors
Asymmetric hydrogenation is one of the most powerful and atom-economical methods for installing chirality. This approach typically involves the enantioselective reduction of a prochiral ketone or imine, followed by a subsequent intramolecular cyclization to forge the lactam ring. The success of this strategy hinges on the use of a chiral catalyst that can effectively differentiate between the two faces of the carbonyl or imine group.
Expertise & Rationale
The choice of catalyst is paramount. For γ-keto acids, nickel-based catalysts paired with chiral phosphine ligands like QuinoxP* have proven highly effective.[6] The catalyst system, often activated by an acetate additive, creates a chiral environment that directs the delivery of hydrogen to one prochiral face of the ketone, establishing the key stereocenter. For γ-amino ketones, iridium catalysts featuring anionic f-phamidol ligands demonstrate exceptional activity and selectivity, achieving turnover numbers (TONs) up to 1,000,000, making them suitable for industrial-scale synthesis.[7] The subsequent cyclization of the resulting chiral amino alcohol is often spontaneous or can be induced under mild conditions, preserving the newly established stereochemistry.
Protocol 1: Ni-Catalyzed Asymmetric Hydrogenation of a γ-Keto Acid
This protocol is adapted from methodologies developed for the synthesis of chiral γ-lactones, which are readily converted to γ-lactams.[6]
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, add Ni(OAc)₂·4H₂O (2.5 mg, 0.01 mmol, 2.0 mol%) and (R,R)-QuinoxP* (7.5 mg, 0.011 mmol, 2.2 mol%) to a flame-dried Schlenk tube.
-
Reaction Setup: Remove the tube from the glovebox, add the γ-keto acid substrate (0.5 mmol, 1.0 equiv) and ammonium acetate (38.5 mg, 0.5 mmol, 1.0 equiv).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) (2.0 mL) via syringe.
-
Hydrogenation: Place the Schlenk tube into an autoclave. Purge the autoclave with hydrogen gas three times, then pressurize to 80 bar.
-
Reaction Execution: Stir the reaction mixture at 60 °C for 24 hours.
-
Work-up and Cyclization: After cooling and carefully venting the autoclave, concentrate the reaction mixture under reduced pressure. The resulting amino acid can be cyclized to the corresponding pyrrolidin-2-one by heating in a suitable solvent like toluene with azeotropic removal of water, often with a catalytic amount of acid (e.g., p-TsOH).
-
Purification: Purify the crude product by silica gel column chromatography to afford the chiral γ-valerolactone or, after amination/cyclization, the 5-methylpyrrolidin-2-one.
-
Analysis: Determine enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Scope of Ni-Catalyzed Asymmetric Hydrogenation
| Entry | Substrate (γ-Keto Acid) | Product (γ-Lactone) | Yield (%) | ee (%) |
| 1 | 4-Oxo-4-phenylbutanoic acid | 4-Phenyl-dihydrofuran-2(3H)-one | 98 | 96 |
| 2 | 4-Oxo-4-(p-tolyl)butanoic acid | 4-(p-Tolyl)-dihydrofuran-2(3H)-one | 97 | 95 |
| 3 | 4-(4-Methoxyphenyl)-4-oxobutanoic acid | 4-(4-Methoxyphenyl)-dihydrofuran-2(3H)-one | 99 | 97 |
| 4 | 4-Oxopentanoic acid (Levulinic Acid) | γ-Valerolactone (GVL) | >99 | 94 |
| Data adapted from related literature to showcase representative results.[6] |
Strategy 2: Organocatalytic Asymmetric Michael Addition Cascades
Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has revolutionized synthetic chemistry.[8][9] For pyrrolidin-2-one synthesis, a particularly powerful strategy involves the Michael addition of a ketone or aldehyde to a nitroalkene, catalyzed by a chiral secondary amine, often derived from proline.[10] This reaction proceeds through a chiral enamine intermediate, which controls the facial selectivity of the conjugate addition. The resulting Michael adduct, a γ-nitroketone, can then be reductively cyclized to form the target lactam.
Expertise & Rationale
The catalyst's structure is the key to stereocontrol. Bifunctional catalysts, such as pyrrolidine-based squaramides or thioureas, are highly effective.[11][12] One part of the catalyst (the pyrrolidine secondary amine) forms the chiral enamine with the ketone donor. The other part (the thiourea or squaramide moiety) acts as a hydrogen-bond donor, activating the nitroalkene acceptor and orienting it for a highly stereoselective attack by the enamine.[12] This dual activation model leads to exceptional levels of diastereoselectivity and enantioselectivity. The choice of solvent can also be critical; surprisingly, water can sometimes be an excellent medium for these reactions, driven by hydrophobic effects.[12][13]
Figure 2: Catalytic cycle for organocatalyzed Michael addition.
Protocol 2: Bifunctional Thiourea-Catalyzed Michael Addition
This protocol is representative of the synthesis of γ-nitroketones, the direct precursors to chiral pyrrolidin-2-ones.[12]
Step-by-Step Methodology:
-
Reaction Setup: To a vial, add the pyrrolidine-based bifunctional benzoylthiourea catalyst (0.02 mmol, 10 mol%), the β-nitrostyrene derivative (0.2 mmol, 1.0 equiv), and water (1.0 mL).
-
Nucleophile Addition: Add cyclohexanone (2.0 mmol, 10.0 equiv).
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature for the time specified by TLC monitoring (typically 12-48 hours).
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude γ-nitroketone adduct by silica gel column chromatography.
-
Reductive Cyclization: Dissolve the purified adduct in methanol and subject it to hydrogenation in the presence of Raney Nickel under a hydrogen atmosphere. This step reduces the nitro group to an amine, which spontaneously cyclizes to form the pyrrolidin-2-one.
-
Analysis: Determine diastereomeric ratio (dr) by ¹H NMR of the crude product and enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Scope of Asymmetric Michael Addition
| Entry | Nitroalkene (Ar) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Phenyl | 95 | >99:1 | 99 |
| 2 | 4-Chlorophenyl | 92 | >99:1 | 99 |
| 3 | 4-Nitrophenyl | 98 | >99:1 | 99 |
| 4 | 2-Naphthyl | 90 | 98:2 | 97 |
| 5 | 2-Thienyl | 85 | 95:5 | 96 |
| Data is representative of results found in the literature for this transformation.[12] |
Strategy 3: Metal-Catalyzed Asymmetric [3+2] Cycloaddition
The [3+2] cycloaddition between an azomethine ylide and an alkene is an exceptionally powerful and atom-economical method for the direct construction of the pyrrolidine ring.[14][15] By employing a chiral metal catalyst, typically based on copper(I) or silver(I) with a chiral phosphine or bisoxazoline ligand, this reaction can be rendered highly enantioselective. The azomethine ylide is generated in situ from an imino ester, and its reaction with a dipolarophile (e.g., an acrylate or maleimide) rapidly builds molecular complexity.
Expertise & Rationale
The mechanism involves the coordination of the chiral metal-ligand complex to the imino ester. A base then facilitates the deprotonation and formation of the metal-bound azomethine ylide. This chiral complex then approaches the dipolarophile in a highly organized transition state, where the steric and electronic properties of the chiral ligand dictate the facial selectivity of the cycloaddition.[14][16] The choice of ligand is crucial; for example, Fesulphos ligands with Cu(I) have shown excellent performance in catalyzing cycloadditions with challenging substrates like ylidene-pyrazolones.[17] The products of these reactions are often highly substituted pyrrolidines, which can be readily converted to the corresponding pyrrolidin-2-ones through functional group manipulation.
Figure 3: General catalytic cycle for [3+2] cycloaddition.
Protocol 3: Cu(I)-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is adapted from general procedures for the synthesis of highly substituted chiral pyrrolidines.[18]
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the copper(I) source (e.g., (CuOTf)₂·C₆H₆, 0.025 mmol, 5 mol%) and the chiral ligand (e.g., an aziridine phosphine, 0.0275 mmol, 5.5 mol%) in anhydrous THF (2 mL) at room temperature. Stir for 30 minutes.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Reagent Addition: Add the imino ester (0.5 mmol, 1.0 equiv) followed by the alkene dipolarophile (e.g., trans-β-nitrostyrene, 0.6 mmol, 1.2 equiv). Finally, add a non-nucleophilic base (e.g., DBU, 0.05 mmol, 10 mol%) to initiate the reaction.
-
Reaction Execution: Stir the mixture at -20 °C until the imino ester is consumed as monitored by TLC (typically 24-48 hours).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification & Conversion: Purify the resulting pyrrolidine derivative by column chromatography. The ester and other functional groups can then be manipulated through standard synthetic transformations (e.g., hydrolysis, reduction, and lactamization) to yield the target pyrrolidin-2-one.
-
Analysis: Determine diastereoselectivity and enantioselectivity by ¹H NMR and chiral HPLC, respectively.
Strategy 4: Asymmetric Nitrogen Insertion via Beckmann Rearrangement
A conceptually novel and elegant strategy for accessing chiral γ-lactams is the direct asymmetric insertion of a nitrogen atom into a prochiral cyclic ketone.[19][20] This transformation can be achieved through an asymmetric variant of the Beckmann rearrangement. The process involves the condensation of a prochiral cyclobutanone with a hydroxylamine derivative, catalyzed by a chiral Brønsted acid, to form a chiral oxime intermediate. Subsequent rearrangement, promoted by a Lewis acid, proceeds with high stereospecificity to yield the enantioenriched γ-lactam.
Expertise & Rationale
This method's ingenuity lies in its use of a dual acid system. A chiral phosphoric acid (CPA) catalyst is responsible for the key stereo-determining step: the enantioselective condensation of the cyclobutanone with the nitrogen source (e.g., diphenylphosphinyl hydroxylamine).[19] The bulky chiral environment of the CPA catalyst ensures that the condensation occurs on one face of the ketone, leading to an enantioenriched oxime ester intermediate. A subsequent, strong Lewis acid (e.g., BF₃·OEt₂) is then required to promote the stereospecific Beckmann rearrangement, where the group anti-periplanar to the leaving group migrates to form the lactam. This two-stage, one-pot process provides direct access to valuable lactams from simple ketone precursors and has been successfully applied to the synthesis of drugs like rolipram and pregabalin.[20]
Protocol 4: Chiral Phosphoric Acid-Catalyzed Asymmetric Nitrogen Insertion
This protocol is based on the work of Toste and coworkers.[19][20]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add the prochiral cyclobutanone (e.g., 3-phenylcyclobutanone, 0.2 mmol, 1.0 equiv), diphenylphosphinyl hydroxylamine (0.24 mmol, 1.2 equiv), the chiral phosphoric acid catalyst (R-TCYP, 0.02 mmol, 10 mol%), and 4Å molecular sieves to a vial.
-
Solvent Addition: Add anhydrous toluene (4.0 mL) and stir the mixture at -20 °C for 24 hours (condensation step).
-
Rearrangement: To the cold mixture, add boron trifluoride etherate (BF₃·OEt₂, 0.4 mmol, 2.0 equiv) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the enantiomeric ratio (er) or enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Scope of Asymmetric Nitrogen Insertion
| Entry | Ketone Substrate | Product (γ-Lactam) | Yield (%) | er (S:R) / ee (%) |
| 1 | 3-Phenylcyclobutanone | 4-Phenylpyrrolidin-2-one | 82 | 87:13 (74% ee) |
| 2 | 3-(4-Methoxyphenyl)cyclobutanone | 4-(4-Methoxyphenyl)pyrrolidin-2-one | 75 | 93:7 (86% ee) |
| 3 | 3-(4-Chlorophenyl)cyclobutanone | 4-(4-Chlorophenyl)pyrrolidin-2-one | 88 | 90:10 (80% ee) |
| 4 | 3,3-Dimethylcyclobutanone | 4,4-Dimethylpyrrolidin-2-one | 70 | 92:8 (84% ee) |
| Data is representative of results reported in the seminal literature on this method.[19][20] |
Conclusion and Future Outlook
The enantioselective synthesis of chiral pyrrolidin-2-ones remains a vibrant and evolving field of chemical research. The strategies outlined in this guide—asymmetric hydrogenation, organocatalytic cascades, metal-catalyzed cycloadditions, and asymmetric nitrogen insertion—provide a powerful toolkit for accessing a vast array of structurally diverse and enantioenriched lactams. Each method offers unique advantages in terms of substrate scope, operational simplicity, and scalability. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable catalytic methods will be crucial. Future innovations will likely focus on expanding the substrate scope to more complex systems, reducing catalyst loadings, and leveraging biocatalytic and flow-chemistry platforms to further enhance the practical utility of these vital synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective synthesis of chiral α,β-unsaturated γ-substituted butyrolactams by organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Versatility of 5,5-Dimethylpyrrolidin-2-one: A Scaffold for Innovation in Drug Discovery
Introduction: In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with therapeutic potential is paramount. Among the privileged scaffolds that have emerged as versatile starting points for drug design, the pyrrolidin-2-one core holds a distinguished position. This application note delves into the unique attributes and synthetic utility of a specific derivative, 5,5-Dimethylpyrrolidin-2-one, a scaffold that offers a unique combination of steric hindrance and functional handles for the elaboration of complex, biologically active molecules. The gem-dimethyl group at the C5 position imparts conformational rigidity and metabolic stability, making it an attractive anchor point for the synthesis of innovative therapeutics. This guide will provide detailed protocols for the functionalization of this scaffold and showcase its application in the synthesis of cutting-edge therapeutic agents, such as METTL3 inhibitors.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization as a chemical scaffold. These properties influence its reactivity, solubility, and ultimately, the pharmacokinetic profile of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 113.16 g/mol | --INVALID-LINK-- |
| Melting Point | 39-40 °C | --INVALID-LINK-- |
| Boiling Point | 229.2 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.9 g/cm³ | --INVALID-LINK-- |
Core Synthetic Applications and Protocols
The true power of this compound as a scaffold lies in its amenability to a variety of chemical transformations, primarily at the nitrogen atom of the lactam ring. The following sections provide detailed, step-by-step protocols for key functionalization reactions.
Application Note 1: N-Alkylation of this compound
N-alkylation is a fundamental transformation for introducing diverse substituents onto the pyrrolidinone core, thereby enabling the exploration of a broad chemical space. This protocol is adapted from established methods for the N-alkylation of related lactams and heterocycles.[1][2]
Rationale: The reaction proceeds via the deprotonation of the lactam nitrogen with a strong base to form a nucleophilic amide anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. The use of a polar aprotic solvent like DMF or THF is crucial for solvating the cation of the base and promoting the reaction.
Caption: N-Alkylation Workflow.
Experimental Protocol: Synthesis of N-Benzyl-5,5-dimethylpyrrolidin-2-one
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol, 1.2 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask.
-
Deprotonation: In a separate flask, dissolve this compound (1.13 g, 10 mmol, 1.0 eq.) in anhydrous DMF (10 mL). Add this solution dropwise to the NaH suspension at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.31 mL, 11 mmol, 1.1 eq.) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzyl-5,5-dimethylpyrrolidin-2-one.
Application Note 2: N-Acylation of this compound
N-acylation introduces a carbonyl group, which can serve as a handle for further functionalization or as a key pharmacophoric element. This protocol is based on standard acylation procedures for amines and lactams.[3][4]
Rationale: The lactam nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.
Caption: N-Acylation Workflow.
Experimental Protocol: Synthesis of N-Benzoyl-5,5-dimethylpyrrolidin-2-one
-
Preparation: To an oven-dried 100 mL round-bottom flask under an inert atmosphere, add a solution of this compound (1.13 g, 10 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 30 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (Et₃N, 1.67 mL, 12 mmol, 1.2 eq.).
-
Acylation: In a separate flask, dissolve benzoyl chloride (1.28 mL, 11 mmol, 1.1 eq.) in anhydrous DCM (10 mL). Add the acyl chloride solution dropwise to the cooled pyrrolidinone solution over 20 minutes.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel, and wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by silica gel column chromatography to yield pure N-benzoyl-5,5-dimethylpyrrolidin-2-one.
Application in the Synthesis of METTL3 Inhibitors
A compelling example of the utility of the this compound scaffold is its incorporation into potent and selective inhibitors of the methyltransferase-like 3 (METTL3) enzyme. METTL3 is a key component of the N⁶-methyladenosine (m⁶A) RNA modification machinery and has emerged as a promising therapeutic target in oncology.[5][6] The lead compound UZH2, a potent METTL3 inhibitor, features a spirocyclic system where the this compound moiety is a crucial component.[7][8]
The synthesis of the spirocyclic core of UZH2 involves a multi-step sequence, but a key transformation is the construction of the 1,4,9-triazaspiro[5.5]undecan-2-one core. While the full synthesis is complex, the underlying principles of lactam functionalization are central.
Caption: Simplified synthetic strategy for the core of METTL3 inhibitors.
Conceptual Protocol: Construction of the Spirocyclic Core
The synthesis of the 1,4,9-triazaspiro[5.5]undecan-2-one core, which incorporates the this compound motif, is a sophisticated process. A key strategic element is the intramolecular cyclization of a suitably functionalized piperidine derivative. The synthesis of a key intermediate, 33, as described in the literature, involves the following conceptual steps[9]:
-
Starting Material: The synthesis commences with a protected piperidone derivative, such as 1-Boc-4-piperidone.
-
Functionalization: A series of reactions are employed to introduce an amine and a side chain that will ultimately form the pyrrolidinone ring. This involves steps like reductive amination and Cbz-protection.
-
Alkylation: The secondary amine is alkylated with an appropriate electrophile, such as ethyl 2-bromoacetate.
-
Intramolecular Cyclization: Deprotection of the Cbz group followed by intramolecular cyclization affords the desired spirocyclic lactam core.
This spirocyclic core is then further functionalized, for example, through Buchwald-Hartwig coupling with an appropriate aryl halide, to yield the final METTL3 inhibitor.[7]
Conclusion
This compound is a robust and versatile chemical scaffold with significant potential in drug discovery. Its unique structural features provide a solid foundation for the synthesis of diverse and complex molecules. The detailed protocols for N-alkylation and N-acylation presented herein offer researchers a practical guide to the functionalization of this scaffold. The successful incorporation of this moiety into potent METTL3 inhibitors underscores its value in the development of next-generation therapeutics. As the demand for novel chemical entities continues to grow, the strategic application of well-defined scaffolds like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
The 5,5-Dimethylpyrrolidin-2-one Scaffold: A Technical Guide to its Application in Modern Medicinal Chemistry
Introduction: The Privileged Pyrrolidin-2-one Scaffold
The pyrrolidin-2-one, or γ-lactam, core is a foundational structural motif in medicinal chemistry. Its prevalence in over twenty FDA-approved drugs underscores its significance as a "privileged scaffold".[1] This five-membered saturated heterocycle offers a unique combination of properties that make it highly attractive for drug design.[2] The sp³-hybridized carbon atoms provide a three-dimensional architecture that allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems.[1][2] This non-planar structure, along with the potential for stereochemistry, enables the precise spatial orientation of substituents to optimize interactions with biological targets.[2][3]
The pyrrolidin-2-one scaffold is a key component in a wide array of therapeutic agents, including anticancer, anti-inflammatory, antidiabetic, and central nervous system (CNS) active compounds.[2][4] Its versatility stems from the ability to functionalize the ring at multiple positions, thereby fine-tuning the molecule's pharmacological and pharmacokinetic properties.
This guide focuses on a specific and increasingly important variant of this scaffold: 5,5-Dimethylpyrrolidin-2-one . We will explore the strategic advantages of the gem-dimethyl substitution at the 5-position, its application in the development of novel therapeutics for neurodegenerative diseases, and provide detailed protocols for its synthesis and incorporation into advanced drug candidates.
The Strategic Advantage of the 5,5-Dimethyl Substitution
The introduction of a gem-dimethyl group at the 5-position of the pyrrolidin-2-one ring is a deliberate design choice aimed at enhancing the drug-like properties of the molecule. This structural feature, frequently observed in clinically relevant natural products, offers several key advantages that medicinal chemists leverage to overcome common challenges in drug development.[5]
Key Physicochemical and Pharmacokinetic Benefits:
| Property | Rationale and Impact |
| Enhanced Metabolic Stability | The quaternary carbon at the 5-position is not susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drugs. This blockage of metabolism at a vulnerable site can significantly increase the compound's half-life and bioavailability.[5][6] |
| Increased Lipophilicity | The two methyl groups increase the lipophilicity of the scaffold, which can improve its ability to cross cellular membranes, including the blood-brain barrier—a critical feature for CNS-active drugs.[5] |
| Conformational Rigidity | The gem-dimethyl group restricts the conformational flexibility of the pyrrolidinone ring. This "Thorpe-Ingold effect" can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thereby increasing potency.[5] |
| Improved Target Engagement | The methyl groups can engage in favorable van der Waals interactions within the binding pocket of a target protein, contributing to enhanced binding affinity and selectivity.[1][5] |
The strategic incorporation of the 5,5-dimethyl moiety can thus transform a promising lead compound into a viable drug candidate with an improved pharmacokinetic profile and enhanced biological activity.
Application Note: this compound in the Development of γ-Secretase Modulators for Alzheimer's Disease
A prominent application of the this compound scaffold is in the design of γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease.[7][8][9][10]
Mechanism of Action: γ-Secretase Modulation
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[11] These plaques are primarily composed of longer, aggregation-prone Aβ peptides, particularly Aβ42.[8] These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[10]
While early therapeutic strategies focused on inhibiting γ-secretase (γ-secretase inhibitors, or GSIs), this approach often led to mechanism-based toxicities due to the inhibition of other essential signaling pathways, such as Notch signaling.[10]
GSMs represent a more refined therapeutic strategy. Instead of inhibiting the enzyme, GSMs allosterically bind to γ-secretase and modulate its activity, shifting the cleavage of APP away from the production of toxic Aβ42 towards the generation of shorter, less amyloidogenic Aβ peptides like Aβ38.[8][10] This modulation of γ-secretase activity offers the potential for a disease-modifying treatment for Alzheimer's with a superior safety profile compared to GSIs.
Workflow: Role of this compound in GSMs
Caption: Workflow of this compound in GSMs.
Detailed Experimental Protocol: Synthesis of a Key Intermediate for Modulator Development
The following is a detailed protocol for the synthesis of (S)-3-(3-hydroxypropyl)-5,5-dimethylpyrrolidin-2-one, a key intermediate in the preparation of advanced modulators. This protocol is adapted from established synthetic routes.
Protocol: Synthesis of (S)-3-(3-Hydroxypropyl)-5,5-dimethylpyrrolidin-2-one
This multi-step synthesis starts from (S)-3-(2-methyl-2-nitropropyl)tetrahydro-2H-pyran-2-one.
Synthetic Pathway
Caption: Synthesis of a key this compound intermediate.
Step 1: Reductive Cyclization to form (S)-3-(3-hydroxypropyl)-5,5-dimethylpyrrolidin-2-one
-
Reagents and Materials:
-
(S)-3-(2-methyl-2-nitropropyl)tetrahydro-2H-pyran-2-one
-
Raney Nickel (2400, aqueous suspension)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Pressure reactor
-
-
Procedure:
-
To a suitable pressure reactor, add a suspension of Raney Nickel in water. Allow the catalyst to settle.
-
Decant the water and wash the catalyst with methanol. Repeat this process to ensure the catalyst is solvent-exchanged.
-
Add a solution of (S)-3-(2-methyl-2-nitropropyl)tetrahydro-2H-pyran-2-one in methanol to the reactor containing the Raney Nickel catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) several times to remove any residual air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C) for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS). Monitor the hydrogen uptake.
-
Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure (S)-3-(3-hydroxypropyl)-5,5-dimethylpyrrolidin-2-one.
-
-
Self-Validation and Causality:
-
Raney Nickel: This catalyst is highly effective for the reduction of nitro groups to amines and can also facilitate the reductive amination/cyclization process.
-
Hydrogen Pressure: Sufficient hydrogen pressure is crucial to drive the reduction reaction to completion.
-
Inert Atmosphere: Purging with an inert gas is essential to prevent potential ignition of hydrogen gas and to avoid side reactions.
-
Filtration through Celite: Raney Nickel is pyrophoric when dry, so it must be handled with care and filtered while wet to prevent fires.
-
This intermediate, with its reactive hydroxyl group, is poised for further functionalization to introduce the necessary pharmacophoric elements for potent γ-secretase modulation.
Conclusion and Future Perspectives
The this compound scaffold is a powerful tool in the medicinal chemist's arsenal. The strategic incorporation of the gem-dimethyl group provides a reliable method to enhance metabolic stability, modulate physicochemical properties, and improve the overall pharmacokinetic profile of drug candidates. Its application in the development of γ-secretase modulators for Alzheimer's disease highlights its potential in addressing complex and challenging therapeutic targets. As our understanding of structure-activity and structure-property relationships continues to evolve, we can expect to see the this compound scaffold featured in an increasing number of innovative and clinically successful therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of an aminopiperidine series of γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial Optimization of a New Series of γ-Secretase Modulators Derived from a Triterpene Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine-derived γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multigram chemical synthesis of the γ-secretase inhibitor LY411575 and its diastereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5,5-Dimethylpyrrolidin-2-one as a Precursor in Modern Pharmaceutical Synthesis
Introduction: The Pyrrolidin-2-one Scaffold in Medicinal Chemistry
The pyrrolidin-2-one, or γ-lactam, is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance in drug discovery. The five-membered ring system offers a three-dimensional architecture that can effectively present substituents for interaction with biological targets. Furthermore, the lactam functionality provides a stable, polar core that can engage in hydrogen bonding, a critical interaction in many protein-ligand binding events. The pyrrolidin-2-one nucleus is a key structural motif in a wide array of therapeutic agents, including nootropic drugs like piracetam, showcasing its versatility in targeting the central nervous system and beyond.
This application note focuses on a specific, yet increasingly important derivative: 5,5-dimethylpyrrolidin-2-one . The gem-dimethyl substitution at the C5 position offers several strategic advantages in drug design and development. It introduces a quaternary center, which can enhance metabolic stability by blocking potential sites of oxidation. This structural feature also imparts a degree of conformational rigidity, which can be advantageous for optimizing binding affinity to a specific biological target. This guide will provide an in-depth exploration of the applications of this compound as a precursor for pharmaceutical compounds, complete with detailed synthetic protocols and an analysis of the chemical principles underpinning its use.
Core Applications in Drug Discovery: A Case Study in CFTR Modulator Synthesis
One of the notable applications of a this compound derivative is in the synthesis of modulators of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein implicated in cystic fibrosis. A key intermediate, (S)-3-(3-hydroxypropyl)-5,5-dimethylpyrrolidin-2-one , highlights the utility of the this compound scaffold in constructing complex, biologically active molecules.
The synthesis of this intermediate, as described in patent literature, showcases a strategic approach to building the functionalized lactam core. The following protocol is a representative synthesis based on methodologies for similar transformations.
Protocol 1: Synthesis of (S)-3-(3-Hydroxypropyl)-5,5-dimethylpyrrolidin-2-one
This protocol outlines the reductive cyclization of a δ-nitro lactone to form the target pyrrolidinone. The causality behind this experimental choice lies in the efficiency of using a nitro group as a masked amine, which upon reduction, readily cyclizes to form the stable lactam ring.
Experimental Workflow:
Workflow for the synthesis of the key intermediate.
Materials and Equipment:
-
(S)-3-(2-methyl-2-nitropropyl)tetrahydro-2H-pyran-2-one
-
Raney Nickel (slurry in water)
-
Methanol (anhydrous)
-
Hydrogen gas supply or a suitable hydrogen transfer reagent (e.g., ammonium formate)
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Catalyst Preparation: In a suitable reaction vessel, carefully wash the Raney Nickel slurry with anhydrous methanol to remove water.
-
Reaction Setup: To the reaction vessel containing the washed Raney Nickel, add a solution of (S)-3-(2-methyl-2-nitropropyl)tetrahydro-2H-pyran-2-one in anhydrous methanol.
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure (typically 50-100 psi) and heat to a temperature of 40-60 °C. The reaction is then stirred vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. The reaction mixture is then filtered through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake should be washed with methanol.
-
Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Data Summary Table:
| Parameter | Value |
| Starting Material | (S)-3-(2-methyl-2-nitropropyl)tetrahydro-2H-pyran-2-one |
| Key Reagent | Raney Nickel, H₂ |
| Product | (S)-3-(3-Hydroxypropyl)-5,5-dimethylpyrrolidin-2-one |
| Typical Yield | High |
| Purity | >95% after purification |
Further Functionalization of the this compound Core
The synthesized (S)-3-(3-hydroxypropyl)-5,5-dimethylpyrrolidin-2-one is a versatile intermediate that can be further elaborated into more complex pharmaceutical targets. The lactam nitrogen and the terminal hydroxyl group are key functional handles for subsequent reactions.
Protocol 2: N-Alkylation of this compound Derivatives
N-alkylation is a fundamental transformation in medicinal chemistry to introduce various substituents that can modulate the pharmacological properties of the molecule.
General Workflow for N-Alkylation:
General workflow for N-alkylation.
Materials and Equipment:
-
This compound derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of the this compound derivative in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Conclusion and Future Perspectives
This compound and its derivatives are valuable precursors in the synthesis of pharmaceutical compounds. The gem-dimethyl group at the C5 position provides inherent metabolic stability and conformational constraint, making it an attractive scaffold for modern drug discovery. The synthetic protocols outlined in this application note provide a foundation for the preparation and functionalization of these important intermediates. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
Application Notes & Protocols: Electrophilic Reactions of 5,5-Dimethylpyrrolidin-2-one
Abstract
This technical guide provides a comprehensive overview of the reactivity of 5,5-Dimethylpyrrolidin-2-one, a five-membered γ-lactam, with various electrophiles. The focus is on N-functionalization, a critical transformation for introducing molecular diversity and synthesizing valuable building blocks for drug discovery and materials science. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-tested protocols for N-alkylation and N-acylation, and offer insights into experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Chemical Persona of this compound
This compound is a derivative of pyrrolidone, also known as γ-lactam, a heterocyclic scaffold prevalent in numerous natural products and pharmaceutically active compounds.[1] The gem-dimethyl group at the C5 position imparts unique steric and electronic properties, enhancing the stability of the molecule and influencing its reactivity. While the lactam ring itself can be subject to various transformations, the most common and synthetically useful reactions involve the nucleophilic nitrogen atom.
The core reactivity of the lactam is a tale of two centers: the nucleophilic nitrogen and the electrophilic carbonyl carbon. However, the amide resonance delocalizes the nitrogen's lone pair into the carbonyl group, rendering the N-H proton acidic (pKa ≈ 17-18 in DMSO) and the nitrogen itself only moderately nucleophilic. To unleash its full synthetic potential for reaction with electrophiles, the lactam is typically deprotonated with a strong base. This generates a highly nucleophilic lactam anion, which readily attacks a wide range of electrophilic partners.
This guide will focus exclusively on the reactions at the nitrogen atom, which provide a direct and efficient pathway to N-substituted 5,5-dimethylpyrrolidin-2-ones.
Mechanistic Principles: Activating the Lactam Nitrogen
The reaction of this compound with an electrophile (E+) is a two-step process. The first and most critical step is the deprotonation of the N-H bond to form the corresponding anion.
The Role of the Base
The choice of base is paramount and depends on the acidity of the N-H proton and the nature of the electrophile. For simple alkylations and acylations, strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing side reactions.
-
Sodium Hydride (NaH): A common and cost-effective choice. It acts as a heterogeneous base, and the reaction is driven by the irreversible release of hydrogen gas. It is ideal for reactions with reactive electrophiles like primary alkyl halides and acyl chlorides.
-
n-Butyllithium (n-BuLi): A very strong base capable of rapid and complete deprotonation even at low temperatures.[2] It is often used for less reactive electrophiles or when precise control over stoichiometry is required.
-
Lithium Diisopropylamide (LDA): A strong, sterically hindered, non-nucleophilic base. It is particularly useful when the electrophile or the lactam contains other base-sensitive functional groups.
The general activation process is depicted below:
Caption: General mechanism for N-functionalization.
Solvent Considerations
Reactions involving strong bases and anionic intermediates necessitate the use of anhydrous polar aprotic solvents to prevent quenching of the base and the reactive anion.
-
Tetrahydrofuran (THF): An excellent solvent for many organometallic bases like n-BuLi and LDA. It has good solvating power for the lactam anion.
-
Dimethylformamide (DMF): A highly polar solvent that can accelerate SN2 reactions. It is often used with NaH.
-
Acetonitrile (ACN): Another polar aprotic solvent suitable for these reactions.
It is crucial to use freshly distilled or commercially available anhydrous solvents to ensure high yields and reproducibility.
Core Applications: N-Alkylation and N-Acylation
N-Alkylation
The introduction of an alkyl group onto the lactam nitrogen is a fundamental transformation. The reaction proceeds via a classical SN2 mechanism, where the lactam anion displaces a halide or other suitable leaving group from the alkylating agent.
Causality in Experimental Design:
-
Electrophile Reactivity: The reactivity follows the order: methyl > primary > secondary. Tertiary alkyl halides are unsuitable as they primarily lead to elimination. Allylic and benzylic halides are highly reactive and are excellent substrates.
-
Base and Temperature: For reactive primary halides, NaH in DMF at room temperature is often sufficient. For less reactive electrophiles, stronger bases like n-BuLi or LDA at lower temperatures (-78 °C to 0 °C) are employed to generate the anion cleanly before the addition of the electrophile.
| Electrophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Iodomethane | NaH | DMF | 0 to 25 | >90 |
| Benzyl Bromide | NaH | THF/DMF | 0 to 25 | >95 |
| Allyl Bromide | KHMDS | THF | -78 to 25 | ~85 |
| Ethyl Bromoacetate | n-BuLi | THF | -78 to 0 | ~80-90 |
| 1-Bromobutane | NaH | DMF | 25 to 50 | ~70-80 |
Table 1: Representative conditions for N-alkylation.
N-Acylation
N-acylation introduces a carbonyl group, forming an N-acyl lactam, also known as an N-acylimide. These products are valuable intermediates, as the N-acyl group can serve as an activating group for further transformations or be a key pharmacophore in biologically active molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Causality in Experimental Design:
-
Electrophile Reactivity: The reactivity of acylating agents follows the order: acyl chloride > acid anhydride > ester. Acyl chlorides are the most common choice due to their high reactivity.
-
Stoichiometry and Addition: The reaction is typically very fast, even at low temperatures. It is common to add the acylating agent slowly to a pre-formed solution of the lactam anion at 0 °C or below to control the exotherm. Unlike alkylation, a second equivalent of base is not typically required, but a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine may be added to scavenge the HCl produced when using acyl chlorides, especially if a weaker base is used for the initial deprotonation.
| Electrophile | Base / Additive | Solvent | Temperature (°C) | Typical Yield (%) |
| Acetyl Chloride | n-BuLi | THF | -78 to 0 | >90 |
| Benzoyl Chloride | NaH | THF | 0 to 25 | >95 |
| Acetic Anhydride | NaH | THF | 0 to 25 | ~85-95 |
| Ethyl Chloroformate | LDA | THF | -78 to 0 | >90 |
| Boc Anhydride (Boc₂O) | DMAP (cat.) | CH₂Cl₂ | 25 | ~90 |
Table 2: Representative conditions for N-acylation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-5,5-dimethylpyrrolidin-2-one (N-Alkylation)
Principle: This protocol describes the N-alkylation of this compound with benzyl bromide using sodium hydride as the base in an anhydrous solvent. The reaction proceeds via an SN2 displacement of the bromide by the lactam anion.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl Bromide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether (Et₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Septa and needles
-
Argon/Nitrogen inlet
-
Addition funnel or syringe pump
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: A dry three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with NaH (1.2 eq). The mineral oil is washed away with dry hexanes (3x), and the NaH is dried under a stream of nitrogen.
-
Solvent Addition: Anhydrous DMF is added via cannula to the flask to create a slurry. The mixture is cooled to 0 °C in an ice-water bath.
-
Substrate Addition: this compound (1.0 eq) dissolved in a minimal amount of anhydrous DMF is added dropwise to the stirred NaH suspension over 15 minutes.
-
Anion Formation: The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. Cessation of H₂ evolution indicates complete formation of the anion.
-
Electrophile Addition: The mixture is cooled back to 0 °C. Benzyl bromide (1.1 eq) is added dropwise via syringe over 10 minutes.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. The mixture is transferred to a separatory funnel and diluted with water and Et₂O. The layers are separated, and the aqueous layer is extracted with Et₂O (3x).
-
Purification: The combined organic layers are washed with water, then brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis of 1-Acetyl-5,5-dimethylpyrrolidin-2-one (N-Acylation)
Principle: This protocol details the N-acylation of this compound using acetyl chloride. The highly nucleophilic lithium salt of the lactam is first generated at low temperature using n-BuLi, followed by rapid reaction with the acyl chloride.
Materials and Reagents:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Two-neck round-bottom flask with magnetic stirrer
-
Septa and needles
-
Argon/Nitrogen inlet
-
Syringes
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: A dry two-neck flask is charged with this compound (1.0 eq) and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-BuLi (1.1 eq) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. The solution is stirred at -78 °C for 30 minutes.
-
Electrophile Addition: Acetyl chloride (1.1 eq) is added dropwise via syringe. A white precipitate (LiCl) may form immediately.
-
Reaction: The reaction mixture is stirred at -78 °C for 1 hour, then allowed to slowly warm to room temperature over 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted with EtOAc (3x).
-
Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is often of high purity, but can be further purified by distillation or flash chromatography if necessary.
Caption: Experimental workflow for N-alkylation.
Conclusion and Future Outlook
The N-functionalization of this compound is a robust and versatile method for synthesizing a diverse array of substituted γ-lactams. By carefully selecting the base, solvent, and electrophile, chemists can achieve high yields and predictable outcomes. The protocols provided herein serve as a validated starting point for further exploration. The resulting N-substituted products are valuable scaffolds in medicinal chemistry for the development of novel therapeutics and can also be employed as chiral auxiliaries or specialized monomers in polymer chemistry. Future work in this area may focus on developing catalytic, enantioselective methods for functionalizing the α-carbon of N-acyl derivatives or exploring novel cycloaddition reactions involving the lactam backbone.
References
Application Notes and Protocols for N-Alkylation of 5,5-Dimethylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated 5,5-Dimethylpyrrolidin-2-one Scaffolds
The this compound core is a valuable structural motif in medicinal chemistry and materials science. The gem-dimethyl group at the C5 position imparts steric hindrance that can influence the molecule's conformation and metabolic stability. N-alkylation of this lactam unlocks a vast chemical space, enabling the modulation of its physicochemical properties such as solubility, lipophilicity, and biological activity. N-substituted pyrrolidinones are integral components of a wide range of biologically active compounds, including nootropic drugs like piracetam and its analogs, anticonvulsants, and anti-inflammatory agents. The ability to efficiently and selectively introduce various alkyl substituents onto the nitrogen atom is therefore of paramount importance for the development of novel therapeutics and functional materials.
This guide provides a comprehensive overview of established and effective protocols for the N-alkylation of this compound, offering detailed experimental procedures, mechanistic insights, and a comparative analysis of different methodologies to aid researchers in selecting the optimal strategy for their specific synthetic needs.
Method Selection Workflow
The choice of an appropriate N-alkylation strategy is dictated by several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance of the substrate. The following decision tree provides a logical workflow for selecting a suitable method.
Caption: Decision workflow for selecting an N-alkylation method.
Protocol 1: Classical N-Alkylation using a Strong Base (Sodium Hydride)
This method is a robust and widely used approach for the N-alkylation of lactams. It involves the deprotonation of the lactam nitrogen with a strong base, typically sodium hydride (NaH), to form a highly nucleophilic sodium salt, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.[1]
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the lactam, driving the reaction to completion. The use of a strong base is necessary due to the relatively high pKa of the lactam N-H bond.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are used to dissolve the lactam and its sodium salt, and to facilitate the SN2 reaction. These solvents do not have acidic protons that would quench the base.
-
Temperature: The deprotonation is often carried out at 0 °C to control the initial exothermic reaction and hydrogen gas evolution. The subsequent alkylation can be performed at room temperature or with gentle heating to ensure a reasonable reaction rate.
-
Inert Atmosphere: Reactions involving sodium hydride must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the highly reactive base from reacting with moisture and oxygen in the air.[2][3][4][5]
Detailed Experimental Protocol:
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous diethyl ether or hexane (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a positive pressure of argon, add the required amount of sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane or diethyl ether (3 x 10 mL) to remove the mineral oil, carefully decanting the solvent each time.
-
Reaction Setup: Add anhydrous DMF or THF to the flask to create a suspension of sodium hydride. Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF or THF and add it dropwise to the stirred sodium hydride suspension at 0 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the sodium salt should result in a clear solution.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.[6]
Safety Considerations:
-
Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas.[2][3][4] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.[2][3][4]
-
Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and nitrile gloves, must be worn at all times.[2][3][4][5]
-
Quenching of residual sodium hydride should be done with extreme care, preferably with a less reactive alcohol like isopropanol before the addition of water.
Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis offers a milder and often more convenient alternative to the use of strong, moisture-sensitive bases. In this method, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the deprotonated lactam from an aqueous or solid phase to an organic phase where it reacts with the alkyl halide.[7]
Causality Behind Experimental Choices:
-
Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is sufficient to deprotonate the lactam in the presence of a phase-transfer catalyst.
-
Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective phase-transfer catalyst. The lipophilic cation pairs with the lactam anion, rendering it soluble in the organic phase.
-
Solvent System: A two-phase system of an organic solvent (e.g., toluene, dichloromethane) and an aqueous solution of the base is typically used. Solvent-free conditions with solid bases are also possible, often accelerated by microwave irradiation.[7]
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, leading to shorter reaction times and often improved yields.[7]
Detailed Experimental Protocol (Microwave-Assisted, Solvent-Free):
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl chloride)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Potassium hydroxide (KOH), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane or ethyl acetate (for extraction)
-
Mortar and pestle
-
Microwave reactor or a domestic microwave oven (use with caution)
Procedure:
-
Preparation of the Solid Mixture: In a mortar, grind potassium hydroxide (4.0 equivalents) and potassium carbonate (4.0 equivalents) to a fine powder.
-
Mixing of Reactants: In an open conical flask or a microwave reaction vessel, thoroughly mix the powdered bases with this compound (1.0 equivalent) and tetrabutylammonium bromide (0.1 equivalents).
-
Addition of Alkylating Agent: Add the alkyl halide (1.5 equivalents) dropwise to the solid mixture and stir briefly with a spatula.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 1-5 minutes at a power level that maintains a steady temperature (e.g., 100-150 °C). If using a domestic microwave, use short bursts of low power to avoid overheating.[7]
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, add water to the reaction mixture and extract the product with dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[7]
Protocol 3: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the N-alkylation of lactams using an alcohol as the alkylating agent. This reaction proceeds under mild, neutral conditions and is particularly useful for the synthesis of N-alkylated products with inversion of stereochemistry at the alcohol carbon.[8]
Causality Behind Experimental Choices:
-
Reagents: The reaction relies on the combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents activate the alcohol, converting the hydroxyl group into a good leaving group.
-
Nucleophile: The lactam acts as the nucleophile, attacking the activated alcohol in an SN2 fashion. The pKa of the nucleophile should be less than 15 for the reaction to proceed efficiently.[7]
-
Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction.
-
Byproducts: A significant drawback of this reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification.
Detailed Experimental Protocol:
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate or dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 6-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.
-
Work-up: Dilute the reaction mixture with ethyl acetate or dichloromethane. If a precipitate has formed, filter it off.
-
Extraction: Wash the filtrate sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography to remove the remaining phosphine oxide and other byproducts.[1]
Mechanistic Workflow:
Caption: Simplified workflow of the Mitsunobu reaction mechanism.
Protocol 4: Reductive Amination
Reductive amination provides an alternative route to N-alkylated lactams that avoids the use of alkyl halides. This method involves the reaction of the lactam with an aldehyde or ketone to form a hemiaminal intermediate, which is then reduced in situ to the N-alkylated product. While less common for lactams than for primary or secondary amines, it can be an effective strategy, particularly for the introduction of N-benzyl groups.
Causality Behind Experimental Choices:
-
Carbonyl Source: Aldehydes and ketones serve as the source of the alkyl group.
-
Reducing Agent: A mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) is typically used to selectively reduce the intermediate iminium ion or hemiaminal without reducing the starting carbonyl compound or the lactam carbonyl.[9][10]
-
Catalyst: An acid catalyst is sometimes employed to facilitate the formation of the hemiaminal intermediate.
Detailed Experimental Protocol:
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde (1.2 equivalents) in methanol or ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the addition of water.
-
Extraction: Extract the product with dichloromethane. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Comparative Data of N-Alkylation Methods
| Method | Alkylating Agent | Base/Reagents | Typical Solvent | Temperature | Advantages | Disadvantages | Typical Yield Range |
| Base-Mediated | Alkyl Halides | NaH, KHMDS | DMF, THF | 0 °C to RT | High yields, well-established, versatile for various alkyl halides. | Requires strong, hazardous bases and strict anhydrous conditions; risk of O-alkylation.[1][2][3][4][5] | 70-95% |
| PTC | Alkyl Halides | K₂CO₃, KOH, TBAB | Toluene, DCM, or solvent-free | RT to 150 °C (MW) | Milder conditions, no need for strong anhydrous bases, scalable.[7] | May require higher temperatures or longer reaction times; catalyst may need to be removed. | 60-90% |
| Mitsunobu | Alcohols | PPh₃, DEAD/DIAD | THF | 0 °C to RT | Mild, neutral conditions; inversion of stereochemistry.[7][8] | Stoichiometric byproducts complicate purification; limited to primary and secondary alcohols. | 50-85% |
| Reductive Amination | Aldehydes, Ketones | NaBH₄, NaBH(OAc)₃ | Methanol, Ethanol | 0 °C to RT | Avoids alkyl halides; utilizes readily available carbonyls.[9][10] | Can be lower yielding for lactams; potential for side reactions. | 40-75% |
Troubleshooting and Key Considerations
-
O- vs. N-Alkylation: A common side reaction in lactam alkylation is O-alkylation, leading to the formation of a lactim ether. N-alkylation is generally favored with softer alkylating agents (e.g., alkyl iodides) and in polar aprotic solvents.[3][5] O-alkylation can become more significant with harder electrophiles (e.g., dimethyl sulfate) or under certain conditions that favor the formation of the O-anion.[3]
-
Low Yields: Low conversion can be due to impure reagents, insufficient amount or activity of the base, or the presence of water in the reaction. Ensure all reagents and solvents are of high purity and anhydrous.
-
Purification: The purification of N-alkylated lactams can often be achieved by distillation for liquid products or recrystallization for solids. Column chromatography is a general method for the purification of a wide range of products.[4][6]
Conclusion
The N-alkylation of this compound is a fundamental transformation that opens the door to a diverse range of functionalized molecules with potential applications in drug discovery and materials science. The choice of the synthetic method should be carefully considered based on the specific requirements of the target molecule and the available resources. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently and successfully perform these important reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N -Alkylation vs. O -alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01545K [pubs.rsc.org]
- 4. allindianpatents.com [allindianpatents.com]
- 5. researchgate.net [researchgate.net]
- 6. FR2809395B1 - LACTAM PURIFICATION PROCESS - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Direct reductive amination of carbonyl compounds using sodium borohydr" by HESHMATOLLAH ALINEZHAD, MAHMOOD TAJBAKHSH et al. [journals.tubitak.gov.tr]
- 10. scispace.com [scispace.com]
The Untapped Potential of 5,5-Dimethylpyrrolidin-2-one in Polymer Chemistry: Application Notes and Protocols
Foreword: Navigating the Synthesis of Novel Polyamides
In the vast landscape of polymer chemistry, the quest for novel materials with tailored properties is a perpetual endeavor. Polyamides, a cornerstone of high-performance polymers, have traditionally been dominated by mainstays like Nylon 6 and Nylon 6,6. However, the subtle introduction of substituents onto the monomeric lactam backbone can profoundly alter the physicochemical characteristics of the resulting polymer, opening avenues for new applications. This guide delves into the intriguing yet challenging world of 5,5-Dimethylpyrrolidin-2-one , a gem-disubstituted γ-lactam, and its potential as a building block for next-generation polyamides. While the polymerization of this specific monomer is not widely documented, this application note will provide researchers, scientists, and drug development professionals with a comprehensive theoretical framework, field-proven insights from analogous systems, and detailed protocols to explore its polymerization and potential applications.
Introduction: The Allure and Challenge of a Substituted Lactam
This compound, also known as 5,5-dimethyl-γ-butyrolactam, is a five-membered cyclic amide. Its structure is similar to that of pyrrolidin-2-one, the monomer for the hypothetical Polyamide 4, but with the notable addition of two methyl groups at the C5 position. This gem-dimethyl substitution is not merely a trivial modification; it is predicted to have a significant impact on both the polymerizability of the monomer and the properties of the resulting polymer, poly(this compound).
The primary challenge in the polymerization of γ-lactams is the low ring strain of the five-membered ring, which makes the ring-opening polymerization (ROP) thermodynamically less favorable compared to larger lactams like ε-caprolactam (the monomer for Nylon 6). The Gibbs free energy of polymerization (ΔG) is often not sufficiently negative to drive the reaction to high conversions.
However, the "gem-dimethyl effect" or "Thorpe-Ingold effect" can influence the thermodynamics of ring-chain equilibria. This effect suggests that gem-disubstitution on a carbon atom in a chain can favor the cyclic form by decreasing the entropy loss upon cyclization. Conversely, in the context of ROP, this effect might further stabilize the monomeric ring, making polymerization even more challenging. Despite this, the gem-dimethyl groups are expected to impart unique properties to the resulting polymer, such as increased thermal stability, altered solubility, and modified mechanical behavior, making the investigation of its polymerization a worthwhile pursuit.
Anionic Ring-Opening Polymerization (AROP): The Most Promising Route
Anionic ring-opening polymerization (AROP) stands out as the most viable method for the polymerization of lactams, offering rapid reaction rates and the potential for controlled polymerization.[1] The general mechanism involves the activation of the lactam monomer by a strong base to form a lactamate anion, which then acts as the nucleophile in the propagation step.
The AROP Mechanism: A Step-by-Step Breakdown
The AROP of lactams is a chain-growth polymerization that proceeds via the following key steps:
-
Initiation: A strong, non-nucleophilic base abstracts the acidic proton from a lactam monomer, forming a highly reactive lactamate anion.
-
Propagation: The lactamate anion attacks the carbonyl carbon of an N-acylated lactam (the growing chain end), leading to ring opening and the extension of the polymer chain. A rapid proton exchange between the newly formed N-anion of the linear polymer and another monomer molecule regenerates the lactamate anion, which continues the propagation.
-
The Role of the Co-initiator (Activator): To accelerate the slow initiation process, a co-initiator or activator, typically an N-acyllactam, is often added. This provides a pre-formed growing center for the lactamate anions to attack.
Figure 1: General mechanism of Anionic Ring-Opening Polymerization (AROP) of a lactam.
Experimental Protocol: A Theoretical Approach to the AROP of this compound
Given the anticipated challenges in polymerizing this compound, the following protocol is designed to maximize the driving force for polymerization. It employs a strong base and an activator system and suggests conditions that favor the forward reaction.
Materials and Reagents
| Reagent | Grade | Supplier | Purpose |
| This compound | >98% | Commercially Available | Monomer |
| Toluene | Anhydrous, >99.8% | Major Chemical Supplier | Solvent |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Major Chemical Supplier | Catalyst (Base) |
| N-Acetyl-ε-caprolactam | >98% | Major Chemical Supplier | Co-initiator (Activator) |
| Hexane | Anhydrous | Major Chemical Supplier | For washing NaH |
| Methanol | ACS Grade | Major Chemical Supplier | For quenching and precipitation |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Major Chemical Supplier | For neutralization |
| Nitrogen (N₂) | High purity | Gas Supplier | Inert atmosphere |
Step-by-Step Polymerization Protocol
Safety Precaution: Sodium hydride is a highly reactive and flammable solid. Handle it in an inert atmosphere (glovebox or under a stream of nitrogen) and wear appropriate personal protective equipment.
-
Monomer and Solvent Preparation:
-
Dry the this compound monomer over calcium hydride (CaH₂) overnight and then distill it under reduced pressure. Store the purified monomer under an inert atmosphere.
-
Dry toluene by refluxing over sodium/benzophenone until a persistent blue color is obtained, then distill it under a nitrogen atmosphere.
-
-
Catalyst Preparation:
-
In a glovebox, weigh the required amount of sodium hydride (60% dispersion) into a dry, nitrogen-purged Schlenk flask equipped with a magnetic stir bar.
-
Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil. Decant the hexane carefully after each wash.
-
Dry the resulting NaH powder under a high vacuum.
-
-
Polymerization Reaction:
-
To the Schlenk flask containing the dry NaH, add the purified this compound monomer and anhydrous toluene via a syringe under a positive pressure of nitrogen. The typical monomer concentration can range from 1 to 2 M.
-
Heat the mixture to 60-80 °C with stirring to facilitate the formation of the sodium salt of the lactam (sodium 5,5-dimethylpyrrolidin-2-onate). This is the in-situ formation of the initiator. The reaction progress can be monitored by the cessation of hydrogen gas evolution.
-
Cool the reaction mixture to the desired polymerization temperature (a range of 100-150 °C should be explored).
-
In a separate, dry, nitrogen-purged vial, prepare a solution of the N-acetyl-ε-caprolactam co-initiator in anhydrous toluene.
-
Inject the co-initiator solution into the reaction mixture to start the polymerization. The molar ratio of monomer to catalyst to co-initiator is a critical parameter to investigate (e.g., 200:1:1).
-
-
Reaction Monitoring and Termination:
-
Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine monomer conversion. An increase in the viscosity of the reaction mixture is also an indicator of polymerization.
-
After the desired time or when the monomer conversion plateaus, terminate the polymerization by cooling the reaction mixture to room temperature and quenching it with a small amount of methanol.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol or water.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer, catalyst residues, and oligomers.
-
Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
-
Figure 2: Experimental workflow for the anionic ring-opening polymerization of this compound.
Characterization of Poly(this compound)
Once the polymer is synthesized, a thorough characterization is essential to understand its structure and properties.
| Technique | Purpose | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the polymer and verify the ring-opening. | Disappearance of the N-H proton signal of the monomer and the appearance of characteristic signals for the repeating amide unit in the polymer backbone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | Presence of a strong amide I (C=O stretch) and amide II (N-H bend) bands, and the absence of the characteristic N-H stretch of the cyclic monomer. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer. | A narrow PDI would suggest a controlled polymerization process. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (T₉) and the melting temperature (Tₘ) of the polymer. | The gem-dimethyl groups are expected to increase the T₉ compared to the unsubstituted polyamide 4 due to restricted chain mobility. The polymer may be amorphous or semi-crystalline. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | The presence of the gem-dimethyl groups may enhance the thermal stability of the polymer backbone. |
Predicted Properties and Potential Applications
The unique structural feature of poly(this compound) – the gem-dimethyl groups on the carbon adjacent to the nitrogen atom – is anticipated to bestow it with a distinct set of properties:
-
Enhanced Thermal Stability: The quaternary carbon in the polymer backbone is expected to increase the steric hindrance and restrict chain rotation, leading to a higher glass transition temperature (T₉) and potentially improved thermal stability compared to linear polyamides with similar backbone structures.
-
Altered Solubility: The bulky methyl groups may disrupt the regular packing of polymer chains and reduce the extent of hydrogen bonding, potentially leading to improved solubility in a wider range of organic solvents.
-
Modified Mechanical Properties: The increased rigidity of the polymer chains could result in a material with higher modulus and strength, although this might be accompanied by reduced ductility.
-
Biocompatibility: Pyrrolidone-based polymers are often biocompatible, suggesting that poly(this compound) could be a candidate for biomedical applications.
These predicted properties open up a range of potential applications for this novel polyamide:
-
High-Performance Engineering Plastics: Its potential for high thermal stability and mechanical strength could make it suitable for applications requiring robust materials.
-
Biomedical Materials: If found to be biocompatible and biodegradable, it could be explored for use in drug delivery systems, surgical sutures, and tissue engineering scaffolds.[1]
-
Membranes for Separations: The modified chain packing and solubility could lead to the development of membranes with unique permeability characteristics for gas or liquid separations.
Conclusion and Future Outlook
The polymerization of this compound represents a challenging yet potentially rewarding frontier in polyamide chemistry. While thermodynamic hurdles associated with the low ring strain of the five-membered lactam ring are significant, the exploration of optimized anionic ring-opening polymerization conditions, including the careful selection of catalysts, co-initiators, and reaction parameters, may unlock a pathway to this novel polymer. The anticipated unique properties of poly(this compound), stemming from its gem-dimethyl substitution, warrant further investigation. This guide provides a foundational framework for researchers to embark on this exploratory journey, with the hope of expanding the repertoire of functional polyamides and their applications.
References
Application Notes and Protocols: 5,5-Dimethylpyrrolidin-2-one as a Ligand in Organometallic Catalysis
A Note to the Researcher:
Following a comprehensive review of scientific literature and chemical databases, it has been determined that 5,5-dimethylpyrrolidin-2-one is not a commonly utilized or reported ligand in the field of organometallic catalysis. Our extensive searches did not yield any specific applications, catalytic systems, or established protocols where this particular molecule is employed as a ligand.
This suggests that this compound may not possess the typical electronic or steric properties that are conducive to forming stable and catalytically active complexes with transition metals for known transformations. The presence of the gem-dimethyl group at the 5-position could introduce significant steric hindrance around the nitrogen and carbonyl oxygen, potentially impeding coordination to a metal center.
While we cannot provide application notes for a non-existent application, we understand the underlying interest in pyrrolidine-based ligands. The pyrrolidine scaffold is a cornerstone of modern asymmetric catalysis, particularly in the design of chiral ligands that can induce high levels of enantioselectivity in a wide range of chemical reactions.
Therefore, to provide a valuable and relevant resource, we have pivoted the focus of this guide to a well-established and highly significant class of related ligands: Chiral C₂-Symmetric Pyrrolidine-Based Ligands. These ligands have a rich history and continue to be at the forefront of innovation in organometallic catalysis and drug development.
Below, we present a detailed guide on this important class of ligands, which we believe will be of great interest and utility to your research.
Application Notes and Protocols: Chiral C₂-Symmetric Pyrrolidine-Based Ligands in Asymmetric Catalysis
Introduction: The Power of C₂-Symmetry in Pyrrolidine Ligands
Chiral C₂-symmetric ligands are a class of molecules that possess a twofold rotational axis of symmetry. This structural feature is highly advantageous in asymmetric catalysis as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities in catalytic reactions. The pyrrolidine ring, being a five-membered saturated heterocycle, provides a rigid and stereochemically well-defined scaffold for the construction of these powerful ligands.
The pioneering work on C₂-symmetric bis(pyrrolidine) ligands, such as those derived from tartaric acid, has paved the way for the development of a vast arsenal of chiral ligands for a multitude of catalytic transformations. These ligands typically coordinate to a metal center through two donor atoms, forming a chiral environment that directs the stereochemical outcome of the reaction.
Prominent Classes of C₂-Symmetric Pyrrolidine-Based Ligands
A variety of C₂-symmetric pyrrolidine-based ligands have been synthesized and successfully applied in asymmetric catalysis. Some of the most notable classes include:
-
Bis(oxazoline) (BOX) Ligands with Pyrrolidine Backbones: These ligands feature two oxazoline rings connected by a pyrrolidine-based linker. They are particularly effective in Lewis acid catalysis.
-
Chiral Diamine Ligands: C₂-symmetric diamines derived from pyrrolidine are excellent ligands for a range of transition metals, including ruthenium, rhodium, and palladium. They have found widespread use in asymmetric hydrogenation and transfer hydrogenation reactions.
-
Phosphine-Containing Pyrrolidine Ligands (e.g., DuPhos analogues): The incorporation of phosphine moieties onto a C₂-symmetric pyrrolidine scaffold has led to highly effective ligands for asymmetric hydrogenation of a broad range of substrates.
Key Applications in Organometallic Catalysis
The applications of chiral C₂-symmetric pyrrolidine-based ligands are extensive and have had a profound impact on modern organic synthesis. Below are some of the key areas where these ligands have excelled.
3.1. Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral molecules. C₂-symmetric pyrrolidine-based diphosphine and diamine ligands, in combination with rhodium, ruthenium, and iridium, have enabled the highly enantioselective hydrogenation of a wide variety of prochiral substrates, including olefins, ketones, and imines.
3.2. Asymmetric Carbon-Carbon Bond Formation
These ligands have also been instrumental in the development of enantioselective carbon-carbon bond-forming reactions, such as:
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Chiral pyrrolidine-based ligands create a chiral pocket around the palladium center, allowing for the enantioselective attack of a nucleophile on a π-allyl palladium intermediate.
-
Copper-Catalyzed Asymmetric Conjugate Addition: The use of chiral pyrrolidine-based ligands in copper catalysis has enabled the highly enantioselective addition of organometallic reagents to α,β-unsaturated carbonyl compounds.
Experimental Protocols
The following protocols are representative examples of the application of chiral C₂-symmetric pyrrolidine-based ligands in asymmetric catalysis.
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of an Aromatic Ketone
This protocol describes a general procedure for the asymmetric hydrogenation of acetophenone using a Ru-complex of a C₂-symmetric pyrrolidine-derived diamine ligand.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(2R,5R)-2,5-Diphenylpyrrolidine-derived C₂-symmetric diamine ligand
-
Acetophenone
-
Isopropanol (anhydrous and degassed)
-
Potassium tert-butoxide
-
Schlenk flask or high-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, to a Schlenk flask is added [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral diamine ligand (2.2 mol%).
-
Anhydrous and degassed isopropanol is added, and the mixture is stirred at room temperature for 30 minutes to form the pre-catalyst.
-
Acetophenone (1.0 mmol) and potassium tert-butoxide (5 mol%) are added to the flask.
-
The Schlenk flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen gas (3 cycles of vacuum and backfill).
-
The reaction mixture is stirred under a positive pressure of hydrogen (1-10 atm) at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12-24 h).
-
Upon completion, the reaction is carefully vented, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the product, 1-phenylethanol, are determined by chiral GC or HPLC analysis.
Data Presentation:
| Entry | Ligand | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Ligand A | 5 | 50 | 12 | >99 | 98 |
| 2 | Ligand B | 5 | 50 | 12 | >99 | 95 |
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol outlines a general procedure for the asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate using a Pd-complex of a C₂-symmetric pyrrolidine-derived phosphine ligand.
Materials:
-
[Pd(allyl)Cl]₂
-
(2R,5R)-2,5-Diphenylpyrrolidine-derived C₂-symmetric phosphine ligand
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate
-
Anhydrous and degassed THF
-
Schlenk tube
Procedure:
-
In a glovebox, to a Schlenk tube is added [Pd(allyl)Cl]₂ (0.5 mol%) and the chiral phosphine ligand (1.1 mol%).
-
Anhydrous and degassed THF is added, and the mixture is stirred at room temperature for 20 minutes.
-
1,3-Diphenylallyl acetate (1.0 mmol), dimethyl malonate (1.2 mmol), BSA (1.5 mmol), and potassium acetate (5 mol%) are added to the tube.
-
The Schlenk tube is sealed and stirred at the desired temperature (e.g., 25 °C) for the specified time (e.g., 1-4 h).
-
Upon completion, the reaction mixture is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The conversion and enantiomeric excess of the product are determined by chiral HPLC analysis.
Visualizations
Caption: A simplified catalytic cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation.
Conclusion and Future Outlook
Chiral C₂-symmetric pyrrolidine-based ligands have proven to be exceptionally versatile and effective in a wide array of organometallic catalytic reactions. Their rigid and tunable structures have allowed for the rational design of highly selective catalysts. The continued development of novel pyrrolidine-based ligand architectures will undoubtedly lead to the discovery of new catalytic transformations and more efficient and sustainable synthetic routes to valuable chiral molecules. While this compound itself may not be a prominent ligand, the broader family of chiral pyrrolidine ligands remains a vibrant and impactful area of research for chemists in academia and industry.
Application Notes & Protocols: Microwave-Assisted Synthesis of 5,5-Dimethylpyrrolidin-2-one Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS)
The γ-lactam scaffold, particularly the pyrrolidin-2-one core, is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active molecules and approved pharmaceuticals.[1][2] Derivatives of 5,5-dimethylpyrrolidin-2-one, in particular, are valuable building blocks in drug discovery programs, contributing to the development of agents targeting a range of conditions.[3][4][5][6] The traditional synthesis of these compounds often relies on conventional heating methods, which can be time-consuming, energy-intensive, and may lead to the formation of undesirable byproducts.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, revolutionizing chemical synthesis by offering a faster, more efficient, and environmentally conscious alternative.[7][8][9] Unlike conventional heating which relies on slow heat transfer through vessel walls, microwave irradiation directly and uniformly heats the reactants and solvent, a process known as dielectric heating.[10][11] This rapid and localized energy transfer dramatically reduces reaction times from hours or days to mere minutes, often leading to higher product yields, improved purity, and enhanced reaction selectivity.[7][12][13]
This guide provides a detailed exploration of the principles and protocols for the microwave-assisted synthesis of N-substituted this compound derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of microwave chemistry to accelerate their research and development workflows.
Pillar 1: The Science of Microwave-Assisted Lactam Formation
The Mechanism of Microwave Dielectric Heating
The efficacy of microwave synthesis stems from its unique heating mechanism, which operates at the molecular level. The process is primarily driven by two phenomena:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents used in lactam synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the rapidly changing field. This constant reorientation and the resulting intermolecular friction generate heat rapidly and volumetrically throughout the reaction mixture.[10][11][14]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from catalysts or ionic intermediates), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, converting kinetic energy into thermal energy.[11][15]
This direct energy transfer is fundamentally different from conventional heating, which warms the vessel first and then the reaction mixture via conduction and convection. This often results in a significant temperature gradient and inefficient heating.[8][11]
Causality in Synthesis: Why Microwaves Excel for Pyrrolidinone Formation
The synthesis of N-substituted pyrrolidin-2-ones from a γ-keto acid and a primary amine is a classic example of a condensation reaction involving an initial imine/enamine formation followed by an intramolecular cyclization (lactamization).
The proposed mechanism involves three key steps:
-
Imine/Enamine Formation: The primary amine attacks the ketone carbonyl of the keto acid to form a carbinolamine intermediate.
-
Dehydration & Cyclization: This intermediate dehydrates to form an imine, which is in equilibrium with its enamine tautomer. This is followed by an intramolecular attack of the nitrogen on the carboxylic acid group.
-
Lactam Formation: A final dehydration step from the cyclic intermediate yields the stable five-membered γ-lactam ring.
Microwave irradiation is exceptionally well-suited for this transformation. The rapid, high-temperature conditions efficiently overcome the activation energy barriers for both imine formation and the subsequent cyclization. Furthermore, as this is a condensation reaction that releases water, the high temperatures generated within the sealed microwave vessel can effectively drive the reaction equilibrium toward the product side, resulting in higher yields in significantly shorter times.[16][17]
Pillar 2: Validated Protocols for Synthesis
The following protocols provide a robust and reproducible methodology for the synthesis of a variety of N-substituted this compound derivatives. The use of a dedicated monomode microwave reactor is recommended for precise temperature and pressure control.
General Protocol: Microwave-Assisted Synthesis of N-Aryl/Alkyl-5,5-Dimethylpyrrolidin-2-one
Materials & Equipment:
-
Reagents: 4,4-Dimethyl-5-oxopentanoic acid, various primary amines (e.g., aniline, benzylamine, 4-fluoroaniline), solvent (if required, e.g., cyclopentyl methyl ether (CPME) or solvent-free).[16]
-
Equipment: Monomode microwave synthesizer with sealed vessel capability, 10 mL microwave reaction vials, magnetic stir bars, rotary evaporator, silica gel for column chromatography.
Step-by-Step Experimental Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 4,4-Dimethyl-5-oxopentanoic acid (1.0 mmol, 144.2 mg) and the desired primary amine (1.0 mmol).
-
Solvent Conditions: For solvent-free conditions, proceed directly to the next step. If a solvent is used for poorly mixing reagents, add 2 mL of a high-boiling, microwave-transparent solvent like CPME.[17]
-
Vessel Sealing: Securely cap the reaction vial. Ensure the seal is tight to withstand the pressure generated during the reaction.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 150 °C (using dynamic power control)
-
Ramp Time: 2 minutes
-
Hold Time: 20 minutes
-
Pressure: Max limit of 20 bar
-
Stirring: High
-
-
Cooling: After the irradiation is complete, the reaction vessel is cooled to room temperature (typically below 50°C) using the instrument's compressed air cooling system.
-
Work-up and Purification:
-
Open the vial carefully.
-
If the reaction was solvent-free, dissolve the crude mixture in a suitable organic solvent like dichloromethane or ethyl acetate (10 mL).
-
Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 10 mL) to remove any unreacted amine, followed by saturated NaHCO₃ solution (2 x 10 mL) to remove unreacted acid, and finally with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure N-substituted this compound derivative.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Pillar 3: Data, Insights, and Troubleshooting
Data Presentation: Synthesis of Representative Derivatives
The versatility of the microwave protocol is demonstrated by its application to various primary amines, affording excellent yields in a uniform reaction time.
| Entry | Amine | Product | Reaction Time (min) | Temperature (°C) | Yield (%)¹ |
| 1 | Aniline | N-phenyl-5,5-dimethylpyrrolidin-2-one | 20 | 150 | 92 |
| 2 | Benzylamine | N-benzyl-5,5-dimethylpyrrolidin-2-one | 20 | 150 | 95 |
| 3 | 4-Fluoroaniline | N-(4-fluorophenyl)-5,5-dimethylpyrrolidin-2-one | 20 | 150 | 91 |
| 4 | Cyclohexylamine | N-cyclohexyl-5,5-dimethylpyrrolidin-2-one | 20 | 150 | 88 |
¹Isolated yield after column chromatography.
Field-Proven Insights & Troubleshooting
-
Rationale for Solvent-Free Conditions: Whenever possible, performing reactions without a solvent ("neat") is a key principle of green chemistry.[11] It simplifies purification, reduces waste, and maximizes the concentration of reactants. Microwaves are ideal for solvent-free reactions as they directly heat the reactants, which must have sufficient polarity to absorb microwave energy.
-
Managing Exotherms: Microwave heating can be extremely rapid. For highly reactive combinations, consider reducing the target temperature or programming a gentler ramp time to maintain control over the reaction. Modern microwave reactors have built-in infrared sensors for real-time temperature monitoring and power adjustment.
-
Low or No Yield:
-
Check Reagent Polarity: If both reactants are non-polar and no solvent is used, the mixture may not heat effectively. Adding a small amount of a polar, high-boiling solvent (a "sensitizer") can facilitate heating.
-
Incomplete Reaction: Increase the hold time or temperature incrementally (e.g., 10-20°C).
-
Amine Volatility: For low-boiling amines, ensure the vessel is properly sealed to prevent loss of reagent at high temperatures.
-
-
Pressure Warnings: High pressure is common in sealed-vessel microwave chemistry, as temperatures are often raised well above the solvent's boiling point.[8] If the pressure limit is frequently reached, it may indicate the formation of gaseous byproducts or that the reaction is running too hot. Reduce the amount of starting material or lower the target temperature.
Conclusion
Microwave-assisted synthesis offers a superior, robust, and highly efficient platform for the rapid preparation of this compound derivatives.[18] The protocols detailed herein demonstrate how MAOS dramatically shortens reaction times, improves yields, and aligns with the principles of green chemistry.[9][12] By adopting this technology, researchers in drug discovery and medicinal chemistry can significantly accelerate the synthesis of compound libraries, enabling faster exploration of structure-activity relationships and expediting the journey from hit to lead.[8][18]
References
- 1. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. epcp.ac.in [epcp.ac.in]
- 8. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. ajrconline.org [ajrconline.org]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. ijnrd.org [ijnrd.org]
- 12. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 13. anubooks.com [anubooks.com]
- 14. mdpi.com [mdpi.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. d-nb.info [d-nb.info]
- 17. Batch and Flow Green Microwave-Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthetic Applications for Microwave Synthesis [cem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5,5-Dimethylpyrrolidin-2-one Synthesis
Welcome to the technical support center for the synthesis of 5,5-dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of this important synthesis. Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve high-yield, high-purity results.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound, primarily focusing on the Beckmann rearrangement of 5,5-dimethyl-2-pentanone oxime, a common synthetic route.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields in the Beckmann rearrangement for this synthesis can stem from several factors, including incomplete oxime formation, suboptimal rearrangement conditions, or competing side reactions.
Possible Causes & Solutions:
-
Incomplete Oxime Formation: The conversion of the starting ketone (5,5-dimethyl-2-pentanone) to its oxime is a critical preceding step. Incomplete conversion will naturally lead to a lower overall yield of the final lactam.
-
Solution: Ensure an adequate excess of hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate) are used to drive the equilibrium towards oxime formation.[1] The reaction may also require elevated temperatures to proceed to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to confirm the complete consumption of the starting ketone before proceeding to the rearrangement step.
-
-
Suboptimal Rearrangement Catalyst and Conditions: The choice of acid catalyst and reaction conditions for the Beckmann rearrangement is paramount. Harsh conditions can lead to degradation or side reactions.
-
Solution 1: Catalyst Selection: While strong acids like sulfuric acid or polyphosphoric acid (PPA) are traditionally used, they can sometimes promote side reactions.[2] Consider using milder catalyst systems. Reagents like 2,4,6-trichloro[2][3][4]triazine (cyanuric chloride) in DMF can facilitate the rearrangement at room temperature, minimizing byproducts.[5] Other effective and milder alternatives include tosyl chloride or phosphorus pentachloride.[2]
-
Solution 2: Temperature Control: The Beckmann rearrangement can be highly exothermic. It is critical to perform the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress potential side reactions.[2]
-
-
Beckmann Fragmentation: A significant competing side reaction is Beckmann fragmentation, which leads to the formation of nitriles and other undesired byproducts. This is more likely to occur with substrates that can form stable carbocations.
-
Solution: Employing milder, Lewis acid-based systems or organocatalysts can be less likely to promote fragmentation compared to strong Brønsted acids.[2]
-
-
Hydrolysis: The presence of water can be detrimental. Water can hydrolyze the nitrilium ion intermediate, reverting it back to the ketone, or hydrolyze the final lactam product.[2]
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents to maintain anhydrous conditions throughout the reaction.[2]
-
Issue 2: Formation of Impurities and Byproducts
Question: I am observing significant impurity peaks in my crude product analysis (NMR/GC-MS). What are these impurities and how can I prevent their formation?
Answer: The primary impurity concerns in this synthesis are often unreacted starting materials, isomeric lactams (if applicable to the substrate), and products from side reactions like Beckmann fragmentation.
Possible Causes & Solutions:
-
Unreacted Starting Material (Ketone or Oxime): This indicates an incomplete reaction.
-
Solution: For incomplete oxime formation, refer to the solutions in Issue 1 . For incomplete rearrangement, consider increasing the catalyst loading modestly or switching to a more active catalyst system.[2] Extending the reaction time, with careful monitoring by TLC or GC-MS, may also be necessary.
-
-
Beckmann Fragmentation Products: As mentioned previously, this is a common side reaction.
-
Solution: Utilize milder reaction conditions and catalysts as detailed in Issue 1 .
-
Issue 3: Reaction Stalls or Fails to Go to Completion
Question: My reaction seems to have stopped, and I am recovering a significant amount of unreacted oxime. What could be the problem?
Answer: An incomplete conversion suggests an issue with the catalyst's activity or the overall reaction conditions.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen catalyst may not be potent enough under your experimental setup.
-
Solution 1: Increase Catalyst Loading: A slight increase in the amount of catalyst can sometimes drive the reaction to completion.[2]
-
Solution 2: Switch to a More Potent System: If increasing the loading is ineffective, a more active catalyst may be required. For instance, if tosyl chloride is not working, switching to a stronger acid catalyst like PPA (with careful temperature control) could be an option.
-
-
Catalyst Deactivation: Trace amounts of water or other impurities in your reagents or solvents can deactivate certain catalysts.[2]
-
Solution: Ensure the use of high-purity, anhydrous reagents and solvents.
-
-
Low Reaction Temperature: The activation energy for the rearrangement may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the mechanism of the Beckmann rearrangement in this synthesis?
A1: The Beckmann rearrangement is a well-established reaction in organic chemistry. In the context of synthesizing this compound from its corresponding ketoxime, the mechanism proceeds as follows:
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the oxime, converting it into a good leaving group (water).
-
Rearrangement and Nitrilium Ion Formation: The group anti (trans) to the leaving group migrates to the nitrogen atom, displacing the water molecule. This concerted step results in the formation of a stable nitrilium ion.
-
Hydration: A water molecule attacks the electrophilic carbon of the nitrilium ion.
-
Tautomerization: A final tautomerization of the resulting iminol yields the stable amide, which in this case is the cyclic lactam, this compound.
Q2: How can I purify the final this compound product?
A2: Purification of this compound can typically be achieved through several methods:
-
Fractional Distillation: If the product is a liquid at room temperature and thermally stable, fractional distillation under reduced pressure is an effective method for purification.[6]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield a highly pure product.
-
Column Chromatography: For small-scale reactions or to remove closely related impurities, silica gel column chromatography can be employed.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, besides the Beckmann rearrangement, other methods exist. One notable route is the reductive cyclization of 4-methyl-4-nitrovaleronitrile.[7] This method involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the lactam.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Corrosive Reagents: Many of the acid catalysts used (e.g., sulfuric acid, PPA) are highly corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Hydroxylamine: Hydroxylamine and its salts can be toxic and are potential skin irritants. Avoid inhalation and skin contact.
-
Exothermic Reactions: The Beckmann rearrangement can be exothermic. Monitor the reaction temperature carefully and have a cooling bath readily available to prevent the reaction from running away.
III. Experimental Protocols & Data
Table 1: Optimized Conditions for Beckmann Rearrangement
| Parameter | Condition | Rationale |
| Catalyst | 2,4,6-trichloro[2][3][4]triazine (Cyanuric Chloride) | Mild conditions, high yield, room temperature reaction.[5] |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Good solvent for reactants and catalyst system.[5] |
| Temperature | Room Temperature | Minimizes side reactions like Beckmann fragmentation.[2] |
| Reaction Time | 2-24 hours (monitor by TLC) | Varies depending on the substrate. |
| Workup | Quench with water, extract with an organic solvent. | Standard procedure to isolate the product. |
Step-by-Step Protocol for this compound Synthesis via Beckmann Rearrangement
Step 1: Oxime Formation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,5-dimethyl-2-pentanone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.
Step 2: Beckmann Rearrangement
-
In a separate, dry round-bottom flask under a nitrogen atmosphere, prepare a solution of cyanuric chloride (1.1 eq) in anhydrous DMF.
-
Stir the mixture until a white solid forms.[2]
-
In another flask, dissolve the crude oxime from Step 1 (1.0 eq) in anhydrous DMF.
-
Add the oxime solution to the cyanuric chloride mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by slowly adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
IV. Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for low reaction yield.
V. References
-
The optimization of the Beckmann rearrangement reaction conditionsa - ResearchGate. Available from: --INVALID-LINK--
-
The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” - ACS Publications. Available from: --INVALID-LINK--
-
Strategies to control the stereoselectivity of the Beckmann rearrangement of substituted Cyclopentanone oximes - Benchchem. Available from: --INVALID-LINK--
-
Beckmann Rearrangement of Oximes under Very Mild Conditions - ResearchGate. Available from: --INVALID-LINK--
-
Reductive Cyclization - an overview | ScienceDirect Topics. Available from: --INVALID-LINK--
-
4-NITRO-4-METHYLVALERONITRILE synthesis - ChemicalBook. Available from: --INVALID-LINK--
-
US4384125A - Process for the purification of 2-pyrrolidone - Google Patents. Available from: --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 7. 4-NITRO-4-METHYLVALERONITRILE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 5,5-Dimethylpyrrolidin-2-one by Recrystallization
Welcome to the Technical Support Center for the purification of 5,5-Dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the procedures to empower you to overcome common challenges in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The fundamental principle is that the solubility of a solid in a solvent generally increases with temperature. In an ideal recrystallization, a solvent is chosen in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities present should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.
This differential solubility allows for the separation of the desired compound from impurities. By dissolving the crude this compound in a minimum amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the solubility of the compound decreases, leading to the formation of pure crystals. The soluble impurities remain in the cooled solvent (mother liquor), while insoluble impurities can be removed by hot filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should meet the following criteria:
-
High solubility for this compound at elevated temperatures and low solubility at low temperatures. This ensures a good recovery yield.
-
Impurities should be either very soluble or insoluble in the chosen solvent. This allows for their effective removal.
-
The solvent should not react with this compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
-
It is preferable to use a solvent that is non-toxic, inexpensive, and non-flammable.
Given that this compound is a polar lactam, polar solvents are generally a good starting point for screening. A general guideline for solvent selection based on the principle of "like dissolves like" is provided in the table below.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | High | Moderate to High | High |
| Ethanol | High | Moderate to High | High |
| Isopropanol | Medium | Moderate | High |
| Acetone | Medium | Moderate | High |
| Ethyl Acetate | Medium | Low to Moderate | Moderate to High |
| Toluene | Low | Low | Moderate |
| Heptane/Hexane | Low | Very Low | Low |
For amides and lactams, solvent mixtures can be particularly effective.[1] Common solvent pairs to investigate include ethanol/water, acetone/hexane, and ethyl acetate/heptane.[1] The use of a solvent pair is beneficial when no single solvent exhibits the ideal solubility characteristics.
Q3: What are the likely impurities in crude this compound?
A3: The impurities in your crude sample will largely depend on the synthetic route used. One common synthesis involves the reduction of a γ-nitro ketone, such as methyl 4-methyl-4-nitrovalerate.[2] In this case, potential impurities could include:
-
Unreacted starting materials: Methyl 4-methyl-4-nitrovalerate.
-
Intermediates: Partially reduced species.
-
Byproducts: Products from side reactions of the nitro group reduction.
-
Reagents: Residual reagents from the synthesis, such as nickel chloride and sodium borohydride.[2]
Understanding the potential impurities is crucial for selecting an appropriate purification strategy. For instance, if you have highly polar impurities, a less polar recrystallization solvent might be more effective at excluding them from the crystal lattice.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
Issue 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
-
Cause: The melting point of your compound is lower than the boiling point of the solvent, or the solution is supersaturated to a high degree. This can also be exacerbated by the presence of impurities.
-
Solutions:
-
Add more solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.
-
Lower the cooling temperature: If using a high-boiling point solvent, try cooling the solution to a lower temperature in an ice-salt bath, as this may induce crystallization below the oiling-out temperature.
-
Change the solvent or use a solvent pair: Select a solvent with a lower boiling point. Alternatively, introduce a "poor" solvent (one in which the compound is less soluble) to a solution of the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature.[3]
-
Issue 2: No Crystal Formation Upon Cooling.
-
Cause: The solution may be too dilute (too much solvent was added), or the cooling process is too rapid, preventing crystal nucleation. Supersaturation may also be a factor.
-
Solutions:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution. This seed crystal will act as a template for further crystal growth.
-
-
Concentrate the solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again slowly.
-
Cool to a lower temperature: Place the flask in an ice bath or an ice-salt bath to further decrease the solubility of your compound.
-
Issue 3: Low Recovery Yield.
-
Cause:
-
Using too much solvent during dissolution.
-
Premature crystallization during hot filtration.
-
Washing the collected crystals with a solvent that is too warm or using an excessive volume.
-
The compound has significant solubility in the cold solvent.
-
-
Solutions:
-
Use the minimum amount of hot solvent: Add the hot solvent in small portions until the solid just dissolves.
-
Preheat the filtration apparatus: Before hot filtration, rinse the funnel and receiving flask with hot solvent to prevent premature crystal formation.
-
Wash crystals with ice-cold solvent: Use a minimal amount of ice-cold solvent to wash the crystals on the filter paper.
-
Recover a second crop of crystals: The mother liquor can be concentrated by evaporation and cooled again to obtain a second, though likely less pure, crop of crystals.
-
Issue 4: The Recrystallized Product is Still Impure.
-
Cause:
-
The cooling process was too fast, trapping impurities within the crystal lattice.
-
The chosen solvent did not effectively discriminate between the compound and the impurities.
-
-
Solutions:
-
Slow down the cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can further slow the cooling process.
-
Perform a second recrystallization: Redissolve the crystals in a fresh portion of the same or a different solvent and repeat the recrystallization process.
-
Re-evaluate your solvent choice: Perform small-scale solubility tests with different solvents or solvent pairs to find a more optimal system for separating your target compound from the specific impurities present.
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a general framework. The choice of solvent and specific volumes should be optimized based on preliminary small-scale trials.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests, choose a suitable single solvent or a solvent pair.
-
Dissolution:
-
Place the crude this compound and a magnetic stir bar in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and begin heating and stirring.
-
Continue adding the hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
This step is required if there are insoluble impurities or if activated charcoal was used.
-
Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring some hot solvent through it.
-
Quickly filter the hot solution of your compound.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in the air or in a desiccator.
-
Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: A flowchart of the recrystallization process.
Troubleshooting Logic Diagram
References
Technical Support Center: Synthesis of 5,5-Dimethylpyrrolidin-2-one
Introduction: 5,5-Dimethylpyrrolidin-2-one, a substituted γ-lactam, is a valuable building block in medicinal chemistry and materials science. While its synthesis appears straightforward, researchers frequently encounter challenges with yield, purity, and the formation of persistent byproducts. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the common pitfalls in its synthesis.
Primary Synthetic Route: The Beckmann Rearrangement
The most common laboratory and industrial synthesis of cyclic lactams is the Beckmann rearrangement.[1][2] This reaction involves the acid-catalyzed rearrangement of a ketoxime to an amide.[3][4] In the case of this compound, the precursor is typically the oxime of 4,4-dimethyl-dihydrofuran-2(3H)-one or a similar cyclic ketone.
The core reaction mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group, resulting in a nitrilium ion intermediate that is subsequently hydrolyzed to form the target lactam.[1][4]
Caption: Idealized pathway for the Beckmann rearrangement to form the target lactam.
Troubleshooting Guide & FAQs: Beckmann Rearrangement Route
This section addresses the most common issues encountered during the synthesis of this compound via the Beckmann rearrangement.
Question 1: My yield is significantly lower than expected, and I've detected a strong nitrile peak (around 2250 cm⁻¹) in the IR spectrum of my crude product. What is happening?
Answer: This is a classic sign of a competing side reaction known as the Beckmann fragmentation .[3] Instead of the alkyl group migrating, the C-C bond adjacent to the oxime cleaves. This side reaction is particularly prevalent in substrates, like ours, that can form a stable tertiary carbocation upon fragmentation. The gem-dimethyl group at the C5 position provides this stability.
The fragmentation reaction produces a nitrile and a carbocation, which can then lead to a variety of secondary byproducts through elimination or reaction with the solvent.[3]
Caption: Competing rearrangement and fragmentation pathways from the key intermediate.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Fragmentation often has a higher activation energy than rearrangement. Running the reaction at the lowest effective temperature can significantly favor the desired pathway.
-
Change the Acid Catalyst: The choice of acid is critical. Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are common.[1][2] However, reagents that convert the hydroxyl into a better leaving group under milder conditions, such as tosyl chloride or phosphorus pentachloride, can sometimes suppress fragmentation by altering the reaction kinetics.[3][4]
-
Solvent Choice: The polarity and nucleophilicity of the solvent can influence the stability of intermediates. Experimenting with less polar, non-nucleophilic solvents may disfavor the formation and subsequent reactions of the carbocation intermediate.
| Condition | Favors Desired Lactam | Favors Fragmentation Byproducts | Rationale |
| Low Temperature | ✔ | Reduces the likelihood of overcoming the higher activation energy of the fragmentation pathway. | |
| High Temperature | ✔ | Provides sufficient energy for C-C bond cleavage and carbocation formation. | |
| **Milder Lewis Acids (e.g., ZnCl₂) ** | ✔ | Can promote rearrangement under conditions that are less harsh than strong Brønsted acids. | |
| Strong Protic Acids (e.g., H₂SO₄) | May vary | May vary | Effective but can promote fragmentation if conditions (like temperature) are not optimized.[1] |
Question 2: My reaction is sluggish and a significant amount of the starting ketoxime remains. How can I drive the reaction to completion?
Answer: Incomplete conversion is typically due to insufficient activation of the oxime's hydroxyl group.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The presence of excess water can hinder the action of acid catalysts like PCl₅ or SOCl₂ and can also participate in equilibrium reactions. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Increase Catalyst Loading: While catalytic amounts are often sufficient, a stoichiometric or even excess amount of certain promoters (like PPA) may be necessary to drive the reaction to completion, especially if the substrate is not highly reactive.
-
Verify Catalyst Activity: Ensure your acid catalyst has not degraded. For example, PPA can absorb atmospheric moisture over time, reducing its efficacy. Using a fresh bottle or a properly stored catalyst is advisable.
Question 3: I've successfully synthesized the product, but purification by column chromatography is difficult. Are there alternative methods?
Answer: this compound is a polar, often water-soluble compound, which can make chromatographic separation from polar byproducts challenging.
Troubleshooting Steps:
-
Acid-Base Extraction: If your byproducts are neutral (like alkenes from fragmentation) or acidic (like carboxylic acids from nitrile hydrolysis[3]), an acid-base workup can be highly effective. Dissolve the crude product in an organic solvent (e.g., dichloromethane), wash with a mild base (e.g., NaHCO₃ solution) to remove acidic impurities, then wash with a mild acid (e.g., dilute HCl) to remove any basic impurities before drying and concentrating.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purification. Try solvent systems of varying polarity, such as ethyl acetate/hexanes or isopropanol/water.
-
Vacuum Distillation: Given its relatively low molecular weight, vacuum distillation can be a viable option for separating the target lactam from less volatile polymeric materials or salts, provided it is thermally stable under the required conditions.
General FAQs
Q: How can I definitively identify the byproducts in my reaction mixture? A: A combination of analytical techniques is recommended:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile byproducts like nitriles and alkenes by separating them and providing their mass-to-charge ratio.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural information. The nitrile carbon in a fragmentation byproduct will have a characteristic chemical shift in the ¹³C NMR spectrum (approx. 115-125 ppm). Unreacted starting material and the final product will have distinct and identifiable NMR spectra.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: As mentioned, a sharp peak around 2250 cm⁻¹ is a clear indicator of a nitrile (C≡N) functional group. The disappearance of the broad oxime -OH peak and the appearance of a strong amide carbonyl (C=O) peak around 1680 cm⁻¹ indicates product formation.
Q: What are the primary safety concerns when performing a Beckmann rearrangement? A: The primary hazards are associated with the reagents used:
-
Strong Acids (H₂SO₄, PPA): These are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Thionyl Chloride (SOCl₂) and Phosphorus Pentachloride (PCl₅): These reagents are corrosive and react violently with water to release toxic HCl gas. They must be handled with extreme care in a fume hood under strictly anhydrous conditions.
Experimental Protocols
Protocol 1: General Procedure for Purity Analysis by GC-MS
-
Sample Preparation: Accurately weigh ~5-10 mg of the crude reaction mixture into a GC vial.
-
Dilution: Add 1.0 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to the vial and vortex until the sample is fully dissolved.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.
-
GC Method:
-
Column: Standard non-polar column (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Analysis: Integrate the peaks in the resulting chromatogram. Identify the product and byproduct peaks by comparing their mass spectra to a library database (e.g., NIST) and their expected fragmentation patterns.
Caption: Workflow for analyzing crude product purity and identifying byproducts via GC-MS.
References
troubleshooting low yield in Paal-Knorr pyrrole synthesis
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this fundamental reaction for synthesizing substituted pyrroles.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr reaction is resulting in a very low yield. What are the most common culprits?
Low yields in the Paal-Knorr synthesis can often be attributed to several key factors: improper reaction conditions (especially pH), the choice of catalyst, the purity of your starting materials, and the nature of the amine substrate.[1] Harsh reaction conditions, such as extended heating in strong acid, are a frequent cause of product degradation.[1][2] Additionally, side reactions, like the formation of furan derivatives, might be consuming your starting materials.[1][3]
Q2: I'm observing a significant amount of a byproduct. What is it likely to be and how can I prevent it?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[3][4] This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[3] To minimize furan formation, it is crucial to control the acidity of the reaction medium. The reaction should ideally be conducted under neutral or weakly acidic conditions.[5] Using strong acids or allowing the pH to drop below 3 will significantly favor the formation of the furan byproduct.[1][5]
Q3: How critical are the purity of my 1,4-dicarbonyl compound and amine?
The purity of your starting materials is paramount for a successful Paal-Knorr synthesis.[3] Impurities in the 1,4-dicarbonyl compound, such as mono-carbonyl compounds, can lead to the formation of undesired side products, which will inevitably lower the overall yield of the target pyrrole.[1] It is highly recommended to use freshly purified reagents to avoid these complications.[3]
Q4: My reaction seems to be very slow or isn't going to completion. What could be the reasons?
Several factors can contribute to a sluggish or incomplete Paal-Knorr synthesis:
-
Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[3] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[3]
-
Suboptimal Catalyst: The choice and amount of acid catalyst are crucial.[3] While acidic conditions can accelerate the reaction, an inappropriate choice can lead to side reactions or incomplete conversion.[3]
-
Inadequate Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive substrates.[3] Careful optimization of the reaction temperature is recommended.[3]
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of common issues and their solutions, grounded in the reaction mechanism. The Paal-Knorr synthesis proceeds via the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6] The accepted mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[2][4]
Problem 1: Low Yield Due to Suboptimal Reaction Conditions
Root Cause Analysis: The reaction conditions—pH, temperature, and reaction time—are critical parameters that directly influence the reaction's efficiency and selectivity.
Solutions:
-
pH Control: Maintain a neutral or weakly acidic environment.[5] The addition of a weak acid like acetic acid can effectively catalyze the reaction.[5] Avoid strong acids, as a pH below 3 favors the formation of furan byproducts.[1][7]
-
Temperature Optimization: While heating is often necessary, prolonged exposure to high temperatures can degrade starting materials and the desired product.[1][4] Consider a temperature screen to find the optimal balance between reaction rate and stability. Modern approaches like microwave-assisted heating can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[8][9]
-
Reaction Time: Longer reaction times are not always beneficial and can lead to the formation of byproducts.[1] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Experimental Protocol: General Optimization of Paal-Knorr Synthesis
-
Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify it by distillation or recrystallization. Use a fresh, high-purity primary amine.[1]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 equivalent).[1]
-
Add the primary amine (1.1 - 1.5 equivalents).[1]
-
Add the chosen solvent (e.g., ethanol, acetic acid) or conduct the reaction under solvent-free conditions.[1][10]
-
Introduce the selected catalyst (e.g., a catalytic amount of a weak acid like acetic acid, or a Lewis acid).[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC.[1]
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[1]
Problem 2: Side Product Formation (Furan Derivatives)
Root Cause Analysis: The primary competing reaction is the acid-catalyzed cyclization of the 1,4-dicarbonyl compound to form a furan. This pathway becomes dominant under strongly acidic conditions.
Solutions:
-
Strict pH Management: As mentioned previously, maintaining a pH above 3 is critical to disfavor furan formation.[1]
-
Catalyst Selection: Opt for milder Brønsted or Lewis acids. Experimenting with different catalysts can be beneficial.[3] A variety of modern catalysts, including heterogeneous and recyclable options, have been developed to improve the efficiency and greenness of the Paal-Knorr synthesis.[7]
Diagram: Influence of pH on Reaction Outcome
Caption: Effect of reaction pH on the major product.
Problem 3: Incomplete Conversion or Stalled Reaction
Root Cause Analysis: The nucleophilicity of the amine and steric hindrance around the carbonyl groups are key factors influencing the reaction rate.
Solutions:
-
For Less Reactive Amines: Amines bearing electron-withdrawing groups may require more forcing conditions. Consider using a more active catalyst or a higher reaction temperature.
-
For Sterically Hindered Substrates: If either the dicarbonyl compound or the amine is sterically bulky, longer reaction times may be necessary.[1] Microwave irradiation can sometimes overcome steric hindrance by providing localized superheating.
-
Catalyst Screening: The choice of catalyst can significantly impact the reaction. A comparison of various catalysts for the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole is presented below.[3]
Table 1: Comparison of Catalysts
| Catalyst | Reaction Time | Yield (%) |
| ZrOCl₂·8H₂O | 5 min | 97 |
| Bi(NO₃)₃·5H₂O | 600 min | 95 |
| Sc(OTf)₃ | 30 min | 91 |
| p-Toluenesulfonic acid | 60 min | 84 |
| Zr(KPO₄)₂ | 120 min | 78 |
| Reaction of hexane-2,5-dione and aniline. Data adapted from Rahmatpour et al.[9] |
Advanced Strategies and Modern Approaches
The classical Paal-Knorr synthesis often required harsh conditions.[2][11] Modern modifications have focused on milder and more environmentally friendly protocols.
-
Solvent-Free Reactions: In some cases, the reaction can be carried out without a solvent, which simplifies purification and reduces waste.[10]
-
Microwave-Assisted Synthesis: As demonstrated in the table below, microwave irradiation can dramatically reduce reaction times and improve yields.[9]
Table 2: Microwave-Assisted Synthesis of Substituted Pyrroles
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Various β-keto esters derived diketones | Various primary amines | Acetic acid | 120-150 | 2-10 | 65-89 |
| 2,5-Hexanedione | Various amines | Iodine (cat.) | - | - | Excellent |
| Data sourced from multiple studies to show a range of conditions.[9] |
-
Green Catalysts: A wide range of "green" catalysts have been developed, including ionic liquids, solid-supported acids, and biodegradable catalysts, which offer advantages in terms of reusability and reduced environmental impact.[7]
Diagram: Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Pyrrolidines
A Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3][4] Its synthesis, while conceptually straightforward, is often plagued by competing side reactions that can diminish yields, complicate purification, and compromise stereochemical integrity. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of substituted pyrrolidines.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrrolidine ring?
A1: The construction of the pyrrolidine skeleton is typically achieved through several robust methods, including:
-
[3+2] Dipolar Cycloaddition: This powerful technique involves the reaction of azomethine ylides with alkenes or alkynes to directly form the five-membered ring, often with excellent control over stereochemistry.[1][2][3][5][6]
-
Intramolecular Cyclization: These methods utilize acyclic precursors, such as amino alcohols or ω-haloamines, which cyclize to form the pyrrolidine ring via mechanisms like reductive amination or C-H amination.[2][7]
-
Aza-Michael Addition: The conjugate addition of an amine to an α,β-unsaturated carbonyl compound, often followed by an intramolecular cyclization, is a widely used strategy.[8][9]
-
Multicomponent Reactions (MCRs): MCRs have emerged as powerful, atom-economical tools for the rapid assembly of complex pyrrolidine scaffolds from simple starting materials in a single pot.[10][11][12]
Q2: My reaction yield is consistently low. What are the general factors I should investigate first?
A2: Low yields can often be traced back to several key factors:
-
Incomplete Reaction: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the limiting reagent.[13]
-
Side Reactions: The formation of byproducts is a primary cause of low yields. Maintaining optimal reaction temperatures is critical; for instance, many reductions and alkylations require low temperatures (e.g., 0 °C) to minimize side reactions.[13]
-
Work-up Issues: Polar products, such as N-Boc-L-prolinol, can have significant solubility in the aqueous phase during extraction. To mitigate this, perform multiple extractions with an appropriate organic solvent and consider "salting out" the aqueous layer with brine to decrease product solubility.[13]
-
Purity of Reagents: Ensure all starting materials and solvents are pure and, where necessary, anhydrous. Moisture can quench reagents and catalyze undesired side reactions.
Q3: I am observing multiple unexpected spots on my TLC plate. What are the likely culprits?
A3: A complex TLC profile often indicates a mixture of starting materials, the desired product, and various byproducts. Common culprits include:
-
Over-alkylation: The desired N-substituted pyrrolidine can react further with the alkylating agent, leading to di-substituted products or quaternary ammonium salts.[14]
-
Elimination Products: Under basic or heated conditions, elimination can compete with substitution, leading to the formation of alkenes.[13]
-
Uncyclized Intermediates: In tandem reactions, such as the aza-Michael/cyclization sequence, the initial adduct may fail to cyclize.[15]
-
Stereoisomers: If your reaction creates one or more chiral centers, the spots may represent different diastereomers, which can sometimes be separated by chromatography.
Q4: How can I control the stereochemistry of my substituted pyrrolidine?
A4: Achieving stereochemical control is a critical challenge. Key strategies include:
-
Catalytic Asymmetric Methods: The use of chiral catalysts, particularly in 1,3-dipolar cycloadditions, is a premier strategy for establishing stereocenters with high enantioselectivity.[1][3]
-
Substrate Control: The inherent chirality of the starting material can direct the stereochemical outcome of a reaction.
-
Protecting Groups: Bulky N-protecting groups like Boc or Cbz can shield one face of the molecule, sterically directing the approach of incoming reagents and thereby influencing diastereoselectivity.[16]
-
Reaction Conditions: Factors like solvent, temperature, and the choice of Lewis acid can influence the geometry of the transition state, which in turn dictates the endo/exo selectivity in cycloadditions and the overall stereochemical outcome.[16]
Part 2: Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific, frequently encountered side reactions, providing insights into their mechanisms and actionable protocols for their mitigation.
Problem 1: Uncontrolled Formation of Enamine and Iminium Byproducts
-
Symptoms: Your crude Nuclear Magnetic Resonance (NMR) spectrum is complex and uninterpretable, showing broad signals or a forest of peaks. Purification by column chromatography yields multiple, difficult-to-separate fractions.
-
Root Cause Analysis: Many pyrrolidine syntheses proceed through enamine or iminium ion intermediates.[17][18] Enamines, formed from the reaction of a ketone with a secondary amine like pyrrolidine, are potent nucleophiles.[17][19][20] While this reactivity is harnessed in many synthetic methods, it can also lead to undesired side reactions if not properly controlled. For instance, the enamine can react with starting material or other electrophiles in the mixture, leading to oligomerization or the formation of complex adducts.[17]
-
Mechanistic Insight: The formation of an enamine from a ketone and a secondary amine is an acid-catalyzed dehydration process.[20][21] The resulting enamine is a more reactive enol equivalent and can participate in various undesired alkylation or acylation reactions.[17][19]
Fig 1. Competing pathways of iminium ion intermediates. -
Solutions & Protocols:
-
pH Control: Maintain the reaction under weakly acidic conditions. Strong acids can accelerate both imine formation and subsequent side reactions. For reactions sensitive to pH, consider using a buffer system.[14]
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic additions should be cooled in an ice bath to prevent runaway reactions.[13]
-
Order of Addition: In multicomponent reactions, the order in which reagents are added can be critical. Consider adding the most reactive electrophile slowly and at a low temperature to a solution of the other components to maintain its low concentration and suppress side reactions.[14]
-
Stoichiometry: Use a slight excess of one reagent if it is inexpensive and can push the equilibrium towards the desired product, but be wary of using excess of a component that can participate in side reactions.
-
Problem 2: Over-Alkylation of the Pyrrolidine Nitrogen
-
Symptoms: Mass spectrometry of your product mixture shows peaks corresponding to your desired mono-N-substituted pyrrolidine, as well as di-substituted and quaternary ammonium salt impurities.
-
Root Cause Analysis: The nitrogen atom of a pyrrolidine is nucleophilic. The product of a mono-alkylation (a secondary or tertiary amine) is often as nucleophilic, or even more so, than the starting amine. This leads to a competitive second alkylation, reducing the yield of the desired product.[14]
-
Solutions & Protocols:
-
Controlled Stoichiometry: Use a precise 1:1 stoichiometry of the amine to the alkylating agent. If the amine is valuable, a slight excess of the alkylating agent may be used, but this will likely result in a mixture. Conversely, using a large excess of the pyrrolidine starting material can favor mono-alkylation but complicates purification.[14]
-
Slow Addition: Add the alkylating agent dropwise or via syringe pump to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the alkylating agent, minimizing the chance of the mono-alkylated product reacting further.[14]
-
Use of Protecting Groups: For complex syntheses, protecting the pyrrolidine nitrogen with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is the most robust strategy. Perform the desired transformations on other parts of the molecule, and then deprotect and alkylate the nitrogen in a final, controlled step.
-
Reductive Amination: Instead of direct alkylation with an alkyl halide, consider reductive amination with an aldehyde or ketone. This reaction is often more controllable and less prone to over-alkylation.
-
Problem 3: Formation of Bis-Michael Adducts in Aza-Michael Reactions
-
Symptoms: When performing an aza-Michael addition with a primary amine or ammonia, you observe a significant byproduct with a mass corresponding to the starting amine plus two equivalents of the Michael acceptor.[15]
-
Root Cause Analysis: The initial 1,4-addition of a primary amine to a Michael acceptor forms a secondary amine. This secondary amine can then act as a nucleophile itself and add to a second molecule of the Michael acceptor, forming a bis-adduct. This is particularly problematic when the rate of the second addition is comparable to or faster than the first.
-
Solutions & Protocols:
-
Excess Amine: Use a significant excess (3-5 equivalents) of the primary amine relative to the Michael acceptor. This statistically favors the reaction of the acceptor with the more abundant starting amine over the newly formed secondary amine adduct.
-
Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents can sometimes favor the desired mono-addition.
-
Temperature Control: Lowering the reaction temperature can often increase selectivity, as the activation energy for the second addition may be higher.
-
Catalyst Selection: In catalyzed aza-Michael reactions, the choice of Lewis acid or organocatalyst can influence the selectivity towards mono-addition.
Fig 2. General troubleshooting workflow for pyrrolidine synthesis. -
Part 3: Data Summary Table
| Side Reaction / Problem | Potential Cause(s) | Key Diagnostic Signal (TLC/NMR/MS) | Recommended Solution(s) |
| Over-alkylation | Product amine is reactive; excess alkylating agent; high temperature. | MS peaks for di- and tri-alkylated species.[14] | Slow addition of alkylating agent; precise stoichiometry; use of protecting groups.[14] |
| Elimination | Strong base; high temperature; sterically hindered substrate. | Alkene peaks in ¹H NMR (δ 5-6 ppm); loss of leaving group in MS. | Use a non-hindered base; run reaction at lower temperature.[13] |
| Bis-Michael Addition | Primary amine used; stoichiometry close to 1:1. | MS peak for [Amine + 2x Acceptor].[15] | Use large excess of the amine nucleophile; lower reaction temperature. |
| Racemization | Harsh (acidic/basic) conditions; prolonged heating. | Loss of optical activity; mixture of diastereomers seen in NMR. | Use milder conditions; shorten reaction time; employ stereodivergent catalysis.[1] |
| Ring Opening/Rearrangement | Ring strain; presence of strong Lewis acids; certain substituent patterns. | Formation of unexpected acyclic or rearranged isomers confirmed by NMR/MS.[22][23] | Choose less strained precursors; avoid harsh acidic conditions. |
Part 4: References
-
Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. Benchchem. 13
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. 24
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). 1
-
Enamines - Making Molecules. Making Molecules. 17
-
What are the mechanism steps in the synthesis of the enamine of 2,2-dimethylcyclohexanone and pyrrolidine? Homework.Study.com. 19
-
Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC - NIH. 18
-
Enamine Formation. MSU chemistry. 20
-
Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science Publisher. 10
-
Preparation and some properties. Assets - Cambridge University Press. 21
-
Preventing side reactions in pyrrolidine synthesis. Benchchem. 14
-
Technical Support Center: Synthesis of Pyrrolidine Derivatives. Benchchem. 2
-
Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. CoLab. 12
-
Scope of the Ring Opening of Pyrrolidines a. ResearchGate. 22
-
Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. CoLab. 12
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. 3
-
Minimizing side product formation during Michael addition reactions for pyrroline synthesis. Benchchem. 15
-
Technical Support Center: Diastereoselective Pyrrolidine Synthesis. Benchchem. 16
-
Pyrrolidine synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Digital Commons@Georgia Southern. 8
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. PMC - PubMed Central. 5
-
Azomethine ylide. Wikipedia. --INVALID-LINK--
-
One-Pot Synthesis of Novel Functionalized Fused Pyridine Derivatives via Consecutive Pyrrolidine Ring-Closure/Ring-Opening/Formal Aza-Diels–Alder Reactions. The Journal of Organic Chemistry - ACS Publications. 23
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. 4
-
Michael addition reaction. Wikipedia. --INVALID-LINK--
References
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. benthamscience.com [benthamscience.com]
- 11. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]
- 12. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | CoLab [colab.ws]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Enamines — Making Molecules [makingmolecules.com]
- 18. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. homework.study.com [homework.study.com]
- 20. Enamine Formation [www2.chemistry.msu.edu]
- 21. assets.cambridge.org [assets.cambridge.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Enantioselective Pyrrolidinone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for enantioselective pyrrolidinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Pyrrolidinones (also known as γ-lactams) are privileged scaffolds in medicinal chemistry, and their stereocontrolled synthesis is of paramount importance.[1][2][3] This resource provides practical, in-depth answers to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts for enantioselective pyrrolidinone synthesis, and how do I decide where to start?
A1: The choice of catalyst is fundamentally tied to the specific transformation you are performing. The main categories include:
-
Organocatalysts: These are metal-free, small organic molecules. Proline and its derivatives (e.g., diarylprolinol silyl ethers) are workhorses in this field, often activating substrates through enamine or iminium ion intermediates.[4][5][6] They are particularly effective for reactions like asymmetric aldol or Michael additions that can be precursors to pyrrolidinone rings.
-
Metal-Based Catalysts: Transition metal complexes with chiral ligands offer a broad scope of reactivity. Common choices include:
-
Palladium (Pd): Widely used in asymmetric [3+2] cycloadditions and allylic alkylations.[7][8] The choice of chiral phosphine-based ligand (e.g., phosphoramidites, SEGPHOS) is critical for achieving high enantioselectivity.[7][9]
-
Copper (Cu) & Silver (Ag): Often used in 1,3-dipolar cycloadditions involving azomethine ylides.[10][11] These systems can be highly effective, and sometimes a relay catalysis model with a Lewis base is employed.[12]
-
Rhodium (Rh) & Iridium (Ir): Effective for various transformations, including C-C activation and cycloisomerization reactions that can lead to chiral lactams.[3][11]
-
Lewis Acids: Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for intramolecular aza-Michael additions to form pyrrolidines.[13][14]
-
Starting Point Decision Workflow:
To select an initial catalyst class, consider the nature of your key bond-forming step. The following decision tree illustrates a logical approach.
Caption: A logical workflow for initial catalyst class selection.
Q2: My substrate is electronically or sterically demanding. How will this affect my catalyst choice?
A2: Substrate structure is a critical determinant of success.
-
Electronic Effects: The electronic nature of substituents on your starting materials can dramatically influence catalyst performance. For instance, in palladium-catalyzed cycloadditions, electron-rich and electron-deficient imines may require different ligands or conditions to achieve optimal results.[7] Similarly, in organocatalyzed additions to nitroolefins, the electronic properties of the aldehyde and the nitroolefin will dictate the optimal catalyst structure.
-
Steric Hindrance: Bulky substrates may require catalysts with larger chiral pockets or more flexible ligands to allow for proper binding and stereochemical induction. Conversely, a catalyst that is too sterically hindered may inhibit the reaction entirely. It is often necessary to screen a library of ligands with varying steric profiles (e.g., different aryl groups on a phosphine ligand) to find the best match for your substrate.
Q3: How important are reagent and solvent purity?
A3: Paramount. Asymmetric catalysis is highly sensitive to impurities.
-
Water: Many catalytic systems are deactivated by water. Ensure all solvents and reagents are rigorously dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[10][15]
-
Reagent Purity: Impurities in starting materials or the catalyst itself can act as poisons, leading to competing non-selective pathways or complete catalyst deactivation.[15] Always use reagents of the highest available purity or purify them before use.
-
Solvent Choice: The solvent's role extends beyond just dissolving reagents; it influences the conformation and stability of the catalyst-substrate complex in the transition state.[10][15] A solvent screen is almost always necessary during optimization. Non-coordinating solvents are often preferred to minimize interference.[15]
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (e.e.)
You've successfully synthesized your target pyrrolidinone, but the enantiomeric excess is too low for your application.
Q: I'm observing low e.e. What are the most common causes and how do I fix them?
A: Low enantioselectivity can stem from several factors. Address them systematically.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
-
Check Purity: As mentioned in the FAQ, this is the first and most critical step. Impurities can introduce non-selective background reactions.[15]
-
Adjust Temperature: Lowering the reaction temperature is a powerful tool to enhance enantioselectivity.[15] This increases the energy difference between the two diastereomeric transition states, favoring the path to the major enantiomer. Be aware that this will likely slow the reaction rate.
-
Screen Solvents: The polarity and coordinating ability of the solvent can significantly alter the geometry of the transition state. A screen of common solvents is essential.
-
Modify the Chiral Ligand/Catalyst: If the above steps fail, the issue may be a fundamental mismatch between the catalyst and substrate. The modification of the catalyst's structure, even subtly, can have a profound impact on selectivity.[4][5]
Issue 2: Low or No Product Yield
Your reaction is clean, but the conversion to the desired pyrrolidinone is poor, or the reaction doesn't proceed at all.
Q: My reaction yield is very low. What could be wrong?
A: Low yield points to issues with catalyst activity, stability, or substrate reactivity.
-
Catalyst Inactivity or Deactivation:
-
Cause: The active catalytic species may not be forming correctly, or it might be decomposing under the reaction conditions. Impurities can also poison the catalyst.[10][15]
-
Solution: Re-evaluate the catalyst activation procedure. For metal catalysts, ensure the correct oxidation state is achieved and that the ligand is properly coordinated. For all catalysts, rigorously exclude air and moisture if the system is sensitive.
-
-
Intermediate Instability:
-
Cause: Many pyrrolidinone syntheses proceed through reactive intermediates, such as azomethine ylides.[10] These can be unstable and decompose before reacting.
-
Solution: Ensure intermediates are generated in situ under strictly anhydrous conditions.[10] Adjusting temperature or concentration might help stabilize the intermediate long enough for the desired reaction to occur.
-
-
Substrate-Catalyst Mismatch:
-
Cause: The chosen catalyst may simply be ineffective for your specific substrate.
-
Solution: If optimization of conditions fails, a different class of catalyst may be required. Consult the literature for precedents with similar substrates.
-
Data & Protocols
Table 1: Example Ligand Screening Data for a Palladium-Catalyzed [3+2] Cycloaddition
This table illustrates how results from a ligand screening experiment might be presented. The goal is to identify a ligand that provides both high yield and high enantioselectivity for a model reaction.
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | L1 | Toluene | 25 | 85 | 75 |
| 2 | L2 | Toluene | 25 | 92 | 88 |
| 3 | L3 | Toluene | 25 | 65 | 91 |
| 4 | L2 | DCM | 25 | 78 | 85 |
| 5 | L2 | Toluene | 0 | 90 | 96 |
| 6 | L2 | Toluene | -20 | 88 | >99 |
Data is illustrative. L1, L2, L3 represent different chiral phosphoramidite ligands.
Analysis: Ligand L2 provides the best initial balance of yield and selectivity (Entry 2). Lowering the temperature significantly improves the enantioselectivity to >99% with minimal impact on yield (Entry 6), identifying the optimal condition.
Experimental Protocol: General Procedure for Catalyst/Solvent Screening
This protocol provides a self-validating framework for efficiently screening reaction parameters.
Objective: To identify the optimal catalyst, ligand, and solvent combination for the enantioselective synthesis of a target pyrrolidinone.
Methodology:
-
Preparation:
-
In an inert atmosphere glovebox, prepare stock solutions of your starting materials (e.g., imine and alkene), metal precursor (e.g., Pd(OAc)₂), and a library of chiral ligands in a suitable anhydrous solvent (e.g., Toluene).
-
Arrange an array of reaction vials, each containing a small magnetic stir bar.
-
-
Reaction Setup:
-
To each vial, add the metal precursor and one of the chiral ligands from the stock solutions to allow for pre-formation of the catalyst complex.
-
Add the solvent to be tested to each vial.
-
Initiate the reactions by adding the starting material stock solutions. Seal the vials.
-
-
Execution & Monitoring:
-
Place the array of vials in a temperature-controlled shaker or on individual stir plates.
-
Monitor the progress of each reaction periodically by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots.[10]
-
-
Work-up & Analysis:
-
Once the reactions are complete (or after a set time), quench them appropriately (e.g., with a saturated aqueous solution of NH₄Cl).[15]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[15]
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[15]
-
Determine the yield (by ¹H NMR with an internal standard) and the enantiomeric excess (by chiral HPLC or SFC analysis) for each reaction.
-
References
- 1. Synthesis of chiral lactams by asymmetric nitrogen insertion - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08417B [pubs.rsc.org]
- 2. Enantioselective Synthesis of γ-Lactams by Lewis-Base Catalyzed Sulfenoamidation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects in the Synthesis of 5,5-Dimethylpyrrolidin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5,5-Dimethylpyrrolidin-2-one. This document provides in-depth, experience-driven insights into the critical role of solvents in this process. It is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Introduction: Why Solvent Selection is a Decisive Factor
This compound, a five-membered lactam, is a valuable building block in medicinal chemistry and materials science. While its structure appears simple, its synthesis is highly sensitive to reaction conditions, with the choice of solvent being paramount. The solvent does not merely act as a medium for the reactants; it actively participates in the reaction mechanism by influencing reactant solubility, stabilizing transition states, and dictating the reaction pathway, thereby controlling yield, purity, and reaction rate.[1][2] Understanding these solvent effects is crucial for moving from a theoretical reaction scheme to a successful, reproducible synthesis.
Section 1: Primary Synthesis Pathway and the Role of the Solvent
The most established and industrially relevant method for synthesizing lactams is the Beckmann rearrangement.[3][4][5] In the case of this compound, the synthesis begins with the formation of an oxime from 4,4-dimethyl-2-pentanone, which then undergoes an acid-catalyzed intramolecular rearrangement to form the target lactam.
The solvent, typically a strong protic acid, is not a passive bystander in this process. It performs several critical functions:
-
Catalyst: It protonates the oxime's hydroxyl group, converting it into a good leaving group (H₂O).[6][7]
-
Stabilizer: It stabilizes the charged nitrilium ion intermediate that forms after the leaving group departs.[1][7]
-
Reaction Medium: It provides the environment for the concerted alkyl migration and subsequent tautomerization to the final amide product.[5][6]
Caption: Beckmann rearrangement workflow for this compound synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is a simple, non-participatory organic solvent often insufficient for this synthesis?
A: The key mechanistic step, the Beckmann rearrangement, is an acid-catalyzed process.[4] The rearrangement requires the protonation of the oxime's hydroxyl group to make it a suitable leaving group.[5][7] Standard organic solvents like dichloromethane or toluene do not have the requisite acidity to initiate this step. Therefore, strong Brønsted acids like sulfuric acid or polyphosphoric acid are often used not just as catalysts, but as the reaction solvent itself.[5]
Q2: What is the impact of solvent polarity on the reaction?
A: Solvent polarity is critical for stabilizing the charged intermediates formed during the reaction. The transition state leading to the nitrilium ion has a developing positive charge.[1]
-
High Polarity Solvents (e.g., Water, Sulfuric Acid): These solvents are highly effective at solvating and stabilizing the charged intermediates, thereby lowering the activation energy and accelerating the reaction rate.[1][8]
-
Low Polarity Solvents: In a less polar environment, the charged intermediates are less stable, leading to a slower reaction or the promotion of alternative side reactions.
Q3: What are the differences between using a protic vs. an aprotic solvent?
A: This is a crucial distinction for this synthesis.
-
Polar Protic Solvents (e.g., H₂SO₄, Acetic Acid): These are the solvents of choice. Their ability to act as proton donors (acidity) is essential for catalysis, as explained above.[4][6] They can also act as hydrogen bond donors, which helps to stabilize the transition state.[8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): While polar, these solvents cannot provide the necessary proton to catalyze the reaction. If using an aprotic solvent, a separate acid catalyst (e.g., PCl₅, TsCl) must be added to convert the hydroxyl into a good leaving group.[4][5] The choice of catalyst and aprotic solvent can be a strategy to avoid the harsh conditions of strong acids, but it introduces more complexity to the system.
Q4: Can the choice of solvent lead to the formation of byproducts?
A: Absolutely. The primary competing reaction in a Beckmann rearrangement is fragmentation, which leads to the formation of nitriles. This is known as the Beckmann fragmentation. Careful selection of the promoting reagent and solvent conditions can favor the formation of the desired lactam over the fragmented nitrile.[4] A highly stabilizing, polar solvent environment generally favors the rearrangement pathway over fragmentation.
Section 3: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and links them to solvent-related causes.
Caption: Troubleshooting flowchart for common synthesis issues.
Problem: Low or no yield of this compound.
-
Plausible Cause: The acid used as the solvent/catalyst is not strong enough to efficiently protonate the oxime hydroxyl group, or water is present in the acid, which can hinder the reaction. The Beckmann rearrangement requires a potent acid to proceed effectively.[5]
-
Troubleshooting Steps:
-
Verify Acid Concentration: Use concentrated sulfuric acid (95-98%) or polyphosphoric acid.
-
Ensure Anhydrous Conditions: Moisture can interfere with the catalyst and potentially hydrolyze intermediates. Use freshly opened reagents and dry glassware.
-
Check Reactant Solubility: If the starting oxime is not fully soluble in the acid at the initial temperature, the reaction will be slow and incomplete. Gentle warming may be required to achieve a homogeneous solution before proceeding with the main reaction heating.
-
Problem: The primary isolated product is a nitrile, not the lactam.
-
Plausible Cause: The reaction conditions are favoring Beckmann fragmentation over rearrangement. This can be influenced by the stability of the potential carbocation that would form upon fragmentation.
-
Troubleshooting Steps:
-
Re-evaluate Solvent/Catalyst System: While strong acids are needed, extremely harsh conditions (e.g., very high temperatures with certain reagents) can sometimes promote fragmentation. The key is controlled catalysis.
-
Maintain a Polar Environment: The rearrangement pathway is favored by solvents that can stabilize the resulting nitrilium ion.[1][7] Diluting the acidic medium with a non-polar co-solvent could inadvertently favor fragmentation. Stick to a highly polar, acidic medium.
-
Section 4: Experimental Protocol & Data
Reference Protocol: Synthesis via Beckmann Rearrangement in Sulfuric Acid
This protocol is a representative methodology and should be adapted and optimized based on laboratory safety protocols and specific experimental goals.
Step 1: Oxime Formation
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,4-dimethyl-2-pentanone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium acetate (1.5 eq) to the mixture to act as a base.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4,4-dimethyl-2-pentanone oxime. Purify by recrystallization or column chromatography if necessary.
Step 2: Beckmann Rearrangement (Solvent-Critical Step)
-
In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (98%, ~5-10 mL per gram of oxime). Cool the flask in an ice bath to 0-5 °C.
-
Slowly and carefully add the 4,4-dimethyl-2-pentanone oxime (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 10 °C. The oxime must fully dissolve.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-80 °C for 1-2 hours.
-
Monitor the reaction by quenching a small aliquot in water and analyzing the extract by TLC or GC-MS.
-
After completion, cool the reaction mixture back to 0-5 °C and slowly pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or ammonium hydroxide solution until the pH is ~8-9. This step is highly exothermic and must be done carefully with cooling.
-
Extract the aqueous mixture multiple times with dichloromethane or chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. Purify by vacuum distillation or column chromatography.
Data Summary: Influence of Solvent/Catalyst on Reaction Outcome
The following table summarizes expected outcomes based on different solvent and catalytic systems for the rearrangement step, derived from established principles of the Beckmann rearrangement.
| Solvent/Catalyst System | Relative Reaction Rate | Expected Major Product | Key Considerations |
| Conc. H₂SO₄ | Fast | This compound | Standard method; highly exothermic workup; requires careful temperature control.[4][5] |
| Polyphosphoric Acid (PPA) | Fast | This compound | Often gives cleaner reactions; highly viscous and can be difficult to stir.[5] |
| Acetic Acid / HCl | Moderate | This compound | Milder conditions than H₂SO₄; may require longer reaction times or higher temperatures.[4] |
| SOCl₂ in Dioxane (Aprotic) | Moderate to Fast | This compound | Avoids strong protic acids but requires stoichiometric use of the reagent.[5] |
| TsCl / Pyridine (Aprotic) | Moderate | This compound | Forms a tosylate intermediate; reaction rate is dependent on leaving group formation.[5] |
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
- 3. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Large-Scale Synthesis of 5,5-Dimethylpyrrolidin-2-one
Welcome to the technical support center for the large-scale synthesis of 5,5-Dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this valuable lactam intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
Overview of Synthetic Strategy: The Intramolecular Cyclization Approach
The most industrially viable and common laboratory synthesis of this compound involves the intramolecular cyclization of 4-amino-4-methylpentanoic acid. This method is favored for its atom economy and relatively straightforward reaction pathway. The precursor amino acid can be synthesized through various routes, with the Strecker synthesis or related methodologies being prominent.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the thermal intramolecular cyclization of 4-amino-4-methylpentanoic acid. This reaction typically involves heating the amino acid, often in a high-boiling solvent or neat, to drive off water and promote lactam formation. The relative simplicity of the reaction and the stability of the starting material make it amenable to large-scale production.
Q2: What are the critical parameters to control during the cyclization reaction?
A2: Temperature and reaction time are the most critical parameters. Insufficient temperature will lead to an incomplete reaction, while excessive temperature or prolonged heating can result in thermal degradation and the formation of byproducts. On a large scale, efficient heat transfer is crucial to maintain a uniform reaction temperature throughout the vessel.
Q3: Are there any catalytic methods for the cyclization?
A3: While thermal cyclization is common, acid or base catalysis can sometimes be employed to lower the required reaction temperature and shorten the reaction time. However, the use of catalysts can introduce additional purification challenges to remove them from the final product. The choice between a thermal or catalytic approach often depends on the desired purity, available equipment, and cost considerations.
Q4: What are the expected byproducts in this synthesis?
A4: Potential byproducts include unreacted 4-amino-4-methylpentanoic acid, oligomers or polymers formed from intermolecular condensation, and potential dehydration products of the starting amino acid under harsh thermal conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and offers potential causes and solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Increase Reaction Temperature: Gradually increase the temperature in increments of 5-10°C and monitor the reaction progress by TLC or GC. - Prolong Reaction Time: Extend the reaction time and track the disappearance of the starting material. - Improve Water Removal: On a larger scale, ensure efficient removal of water using a Dean-Stark trap or by applying a vacuum. |
| Degradation of Product | - Lower Reaction Temperature: If byproduct formation is observed at higher temperatures, reduce the temperature and compensate with a longer reaction time. - Use a High-Boiling, Inert Solvent: A solvent can help to moderate the temperature and prevent localized overheating. |
| Sub-optimal Starting Material Quality | - Purify 4-amino-4-methylpentanoic acid: Ensure the starting amino acid is of high purity, as impurities can interfere with the cyclization. |
Issue 2: Formation of Impurities and Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Polymerization | - Employ High-Dilution Conditions: While less practical for large-scale synthesis, this can be a diagnostic tool to confirm if polymerization is the issue. For scale-up, a slow addition of the starting material to the hot reaction vessel can sometimes mitigate polymer formation. |
| Thermal Decomposition | - Optimize Temperature and Time: Conduct a design of experiments (DoE) to find the optimal balance between reaction completion and minimal degradation. |
| Difficulty in Removing Unreacted Starting Material | - Aqueous Workup: Perform an acid-base extraction. The lactam product is neutral, while the unreacted amino acid can be protonated or deprotonated and extracted into the aqueous phase. |
| Product is an Oil or Low-Melting Solid | - Vacuum Distillation: this compound has a relatively high boiling point, making vacuum distillation an effective purification method. - Crystallization: If a suitable solvent system can be identified, crystallization can be an efficient method for purification at scale. |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-4-methylpentanoic Acid (Illustrative)
This protocol outlines a general approach. Specific quantities and conditions should be optimized.
-
Reaction Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Strecker Reaction: Charge the reactor with a solution of potassium cyanide and ammonium chloride in water.
-
Addition of Acetone: Cool the mixture in an ice bath and add acetone dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Hydrolysis: Carefully add a solution of concentrated hydrochloric acid and heat the mixture to reflux to hydrolyze the aminonitrile to the amino acid.
-
Isolation: Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product. Filter, wash with cold water, and dry the 4-amino-4-methylpentanoic acid.
Protocol 2: Cyclization to this compound
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, a condenser with a Dean-Stark trap, and a thermometer, place the purified 4-amino-4-methylpentanoic acid.
-
Heating: Heat the reactor to a temperature of 180-220°C. The amino acid will melt and begin to reflux.
-
Water Removal: Collect the water generated during the reaction in the Dean-Stark trap. The reaction is typically complete when water evolution ceases.
-
Monitoring: Monitor the progress of the reaction by GC or TLC.
-
Purification: After cooling, the crude product can be purified by vacuum distillation.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Purification of 5,5-Dimethylpyrrolidin-2-one
Welcome to the Technical Support Center for the purification of 5,5-Dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and encounter challenges in achieving the desired purity. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you with the knowledge to diagnose and resolve purity issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound sample?
A1: The impurities in your sample are most often related to the synthetic route used for its preparation. The two primary industrial synthesis pathways for this compound are the cyclization of 4-amino-4-methylpentanoic acid and the reductive cyclization of 4-methyl-4-nitropentanenitrile.
-
From 4-amino-4-methylpentanoic acid: The most common impurity is the unreacted starting material itself. Due to the equilibrium nature of the lactamization reaction, incomplete conversion is a frequent issue. Other potential impurities include oligomers of the amino acid.
-
From 4-methyl-4-nitropentanenitrile: This route involves the reduction of a nitro group to an amine, followed by the hydrolysis of the nitrile to a carboxylic acid and subsequent cyclization. Potential impurities are more varied and can include the starting nitrile, the intermediate amino-nitrile, the corresponding amino acid, and by-products from the reduction step.
Q2: I have a yellowish tint in my supposedly pure this compound. What could be the cause?
A2: A yellowish discoloration in this compound is typically indicative of trace impurities that possess chromophores. These can arise from several sources:
-
Oxidation Products: Minor oxidation of the lactam ring or trace impurities can lead to colored species.
-
Residual Reagents or Catalysts: If the synthesis involved colored reagents or catalysts, their incomplete removal can impart color.
-
Thermal Degradation: Prolonged heating during distillation at atmospheric pressure can cause slight decomposition, leading to colored by-products.
Charcoal treatment followed by recrystallization or a careful fractional distillation under reduced pressure is often effective in removing these color-imparting impurities.
Q3: My purification by distillation is not giving me the expected purity. What am I doing wrong?
A3: Inefficient distillation can be due to several factors. This compound has a relatively high boiling point, making vacuum distillation the method of choice to prevent thermal degradation.[1] Key parameters to check are:
-
Vacuum Level: Ensure a stable and sufficiently low pressure to reduce the boiling point significantly.
-
Fractionating Column Efficiency: For separating impurities with close boiling points, a column with a high number of theoretical plates (e.g., a Vigreux or packed column) is essential.
-
Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. A rate of 1-2 drops per second for the collected distillate is a good starting point.[1]
Troubleshooting Guide
This table provides a structured approach to identifying and resolving common purification challenges.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Purity After Distillation | 1. Inefficient fractionating column. 2. Distillation rate is too fast. 3. Unstable vacuum. | 1. Use a column with a higher number of theoretical plates. 2. Reduce the heating rate to achieve a slower distillation. 3. Check for leaks in your vacuum setup. |
| Product Solidifies in the Condenser | 1. Condenser water is too cold. 2. This compound has a melting point of 39-40°C.[2] | 1. Use warmer condenser water or a jacketed condenser with controlled temperature. |
| Incomplete Removal of Starting Material (4-amino-4-methylpentanoic acid) | 1. The amino acid is non-volatile and will remain in the distillation pot. 2. It may have some solubility in the desired product. | 1. Consider a pre-distillation wash with a dilute acid to convert the amino acid to its salt, which is less soluble in the organic phase. |
| Presence of Nitrile Impurities | 1. Incomplete hydrolysis of the nitrile group during synthesis. | 1. A chemical treatment with a dilute base to hydrolyze the residual nitrile to the carboxylate salt before distillation can be effective. |
| Recrystallization Yields an Oil Instead of Crystals | 1. The chosen solvent is too good a solvent. 2. The cooling process is too rapid. 3. Presence of impurities that inhibit crystallization. | 1. Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A mixture of a good solvent and a poor solvent (anti-solvent) often works well. 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. 3. Attempt to purify further by another method (e.g., chromatography) before recrystallization. |
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities and impurities with significantly different boiling points.
Step-by-Step Methodology:
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head or a fractionating column, a condenser, and a receiving flask. Use a heating mantle with a magnetic stirrer.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system. A pressure of 0.4 Torr is a good target, which will lower the boiling point to approximately 85°C.[2]
-
Heating: Begin heating the flask gently while stirring.
-
Collect Fractions: Collect the distillate in separate fractions. The first fraction will contain any low-boiling impurities. The main fraction should be collected when the distillation temperature is stable at the expected boiling point at the applied pressure.
-
Shutdown: Once the main fraction is collected, stop heating and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization is effective for removing small amounts of impurities that have different solubility profiles from the desired product.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. A good starting point is a solvent in which this compound is soluble when hot but sparingly soluble when cold. Based on its structure, solvents like ethyl acetate, acetone, or a mixture of a polar solvent with a non-polar solvent like hexane could be effective.[3]
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cooling: Once crystals start to form, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Chromatographic Purification
For challenging separations of impurities with similar properties, column chromatography can be employed.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). A good mobile phase will give the desired product an Rf value of around 0.3-0.5. Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the mobile phase.
-
Loading the Sample: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes the physical properties of this compound and its common precursors, which are crucial for planning purification strategies.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 113.16[4] | 85 (at 0.4 Torr)[2] | 39-40[2] | Soluble in water, ethanol, acetone, ethyl acetate |
| 4-Amino-4-methylpentanoic acid | 131.17[5] | Decomposes | Decomposes | Soluble in water, sparingly soluble in ethanol |
| 4-Methyl-4-nitropentanenitrile | 142.16[6] | Not readily available | Not readily available | Likely soluble in organic solvents |
Logical Relationships and Workflows
The following diagrams illustrate the decision-making process for purification and the general synthetic pathways leading to potential impurities.
Caption: Purification workflow for this compound.
Caption: Common synthesis routes and potential impurities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5,5-Dimethyl-2-pyrrolidinone | 5165-28-6 [chemicalbook.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. This compound | C6H11NO | CID 11126210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-4-methylpentanoic acid | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide for Researchers: 5,5-Dimethylpyrrolidin-2-one as a Safer Alternative to N-methyl-2-pyrrolidone
For decades, N-methyl-2-pyrrolidone (NMP) has been a workhorse solvent in the pharmaceutical and chemical industries, prized for its exceptional solvency.[1] However, mounting evidence of its reproductive toxicity has led to increased regulatory scrutiny and a pressing need for safer alternatives.[2][3][4] This guide provides a comprehensive comparison of 5,5-Dimethylpyrrolidin-2-one and NMP, offering researchers, scientists, and drug development professionals the technical insights and experimental frameworks necessary to evaluate a potential replacement.
At a Glance: Key Physicochemical and Safety Data
A direct comparison of the fundamental properties of this compound and NMP reveals key differences that influence their application and handling.
| Property | This compound | N-methyl-2-pyrrolidone (NMP) |
| Molecular Formula | C6H11NO | C5H9NO |
| Molecular Weight | 113.16 g/mol | 99.13 g/mol [5] |
| Boiling Point | 229.2 °C | 202-204 °C[1] |
| Melting Point | 39-40 °C | -24.2 °C[6] |
| Flash Point | 121.7 °C | 91 °C[6] |
| Density | ~0.9 g/cm³ | 1.03 g/cm³ @ 25°C[6] |
| Hansen Solubility Parameters | Data not readily available | δD: 17.6, δP: 12.0, δH: 7.0 (MPa)½[5] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH360: May damage fertility or the unborn child[7] |
The Critical Difference: A Comparative Safety Profile
The most significant divergence between these two solvents lies in their safety profiles. NMP is classified as a reproductive toxicant, with studies indicating it can harm the developing fetus and impair fertility.[2] This has led to restrictions on its use by regulatory bodies like the European Chemicals Agency and the U.S. Environmental Protection Agency.[4]
In contrast, the available GHS hazard classifications for this compound do not indicate reproductive toxicity. Its primary hazards are acute oral toxicity and irritation to the skin, eyes, and respiratory tract. While these hazards necessitate appropriate handling and personal protective equipment, the absence of a reproductive toxicity classification makes it a compelling candidate for replacing NMP in many applications.
Performance in Application: A Focus on Solubility
The utility of a solvent is fundamentally determined by its ability to dissolve a wide range of materials. NMP is known for its excellent solvency for many polymers and active pharmaceutical ingredients (APIs).[1]
Case Study: Solubility of Celecoxib and Polyvinylpyrrolidone (PVP)
To provide a tangible comparison, let's consider the solubility of two compounds relevant to pharmaceutical development: the poorly soluble drug celecoxib and the common excipient polyvinylpyrrolidone (PVP).
-
Celecoxib in NMP : Studies have shown that the solubility of celecoxib increases significantly with the addition of NMP to aqueous solutions, reaching its maximum in neat NMP.[8][9] This highlights NMP's effectiveness as a cosolvent for improving the solubility of poorly water-soluble drugs.[10][11]
-
PVP in NMP : Polyvinylpyrrolidone is readily soluble in NMP.[12] This property is leveraged in various pharmaceutical formulations and polymer processing applications.[13][14]
The structural similarity between the two pyrrolidinone-based solvents suggests that this compound may exhibit comparable solvency for a range of solutes. However, the presence of the two methyl groups on the carbon atom adjacent to the nitrogen in this compound could influence its polarity and hydrogen bonding capabilities, potentially leading to differences in solubility performance compared to NMP.
Experimental Protocols for Comparative Analysis
To empower researchers to make data-driven decisions, we provide the following protocols for a direct, in-house comparison of this compound and NMP.
Protocol 1: Determination of API Solubility
This protocol outlines a method for determining the equilibrium solubility of an active pharmaceutical ingredient (API) in both solvents.
Caption: Workflow for determining API solubility.
Methodology:
-
Preparation: Add an excess amount of the API to a known volume of either this compound or NMP in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the undissolved API.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Polymer Dissolution Test
This protocol provides a qualitative and semi-quantitative method to assess the ability of each solvent to dissolve a polymer.
Caption: Workflow for assessing polymer dissolution.
Methodology:
-
Preparation: Add a known mass of the polymer to a beaker containing a known volume of either this compound or NMP.
-
Dissolution: Stir the mixture at a constant temperature and record the time required for the polymer to completely dissolve.
-
Observation: Visually inspect the resulting solution for clarity and the presence of any undissolved particles.
-
Characterization (Optional): Measure the viscosity of the polymer solution to obtain a semi-quantitative measure of the solvent-polymer interaction.
Logical Framework for Solvent Selection
The decision to replace a well-established solvent like NMP requires a careful evaluation of multiple factors. The following diagram illustrates a logical framework for this decision-making process.
Caption: Logical framework for solvent selection.
Conclusion and Future Outlook
The imperative to move away from solvents with significant reproductive toxicity like NMP is clear. This compound presents itself as a promising alternative due to its more favorable safety profile. While a comprehensive dataset on its solvent performance is still emerging, its structural similarity to NMP suggests it may be a viable drop-in replacement in some applications.
The decision to switch solvents should be based on rigorous in-house experimental validation. The protocols provided in this guide offer a starting point for researchers to generate the necessary data to confidently assess the suitability of this compound for their specific needs. As the body of knowledge around this and other NMP alternatives grows, the scientific community will be better equipped to make informed choices that prioritize both performance and safety.
References
- 1. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 2. Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toxicfreefuture.org [toxicfreefuture.org]
- 5. hongrunplastics.com [hongrunplastics.com]
- 6. pt.tnjchem.com [pt.tnjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chemical properties of Polyvinylpyrrolidone_Chemicalbook [chemicalbook.com]
- 14. Polyvinylpyrrolidone - Wikipedia [en.wikipedia.org]
A Comparative Guide to 5,5-Dimethylpyrrolidin-2-one and Other Lactams in Modern Synthesis
Introduction: The Enduring Utility of the Lactam Ring
Lactams, or cyclic amides, represent a cornerstone of organic synthesis. Their unique combination of a planar amide bond within a cyclic aliphatic structure imparts a delicate balance of reactivity and stability, making them indispensable building blocks. From their role as monomers in the production of high-performance polymers like Nylon to their prevalence as core scaffolds in a vast array of pharmaceuticals and natural products, the utility of lactams is both broad and deep.[1][2] The five-membered pyrrolidinone ring, in particular, is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of human diseases.[3][4]
This guide provides an in-depth comparison of 5,5-Dimethylpyrrolidin-2-one with other common lactams—namely Pyrrolidin-2-one , δ-Valerolactam (Piperidin-2-one) , and ε-Caprolactam . We will move beyond a simple catalog of properties to explore the causal relationships between structure and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. By examining their performance in key synthetic applications, supported by experimental data and mechanistic principles, this guide aims to empower chemists to make informed decisions when selecting the optimal lactam for their specific synthetic challenge.
Structural and Physicochemical Properties: More Than Just Ring Size
The synthetic utility of a lactam is fundamentally governed by its physical and structural properties. Ring size and substitution pattern dictate everything from melting point and solubility to the inherent strain that drives certain reactions.
The most striking feature of this compound is the gem-dimethyl group at the C5 position, adjacent to the nitrogen atom. This substitution has profound consequences. It significantly increases steric bulk around the nitrogen and one of the α-carbons, a factor that will heavily influence its reactivity. Furthermore, this substitution disrupts the crystal lattice packing compared to its planar, unsubstituted counterpart, pyrrolidin-2-one, resulting in a lower melting point.
| Lactam | Structure | Molecular Formula | MW ( g/mol ) | Ring Size | Melting Point (°C) | Boiling Point (°C) |
| Pyrrolidin-2-one | C₄H₇NO | 85.10 | 5 | 25 | 245 | |
| This compound | C₆H₁₁NO | 113.16 | 5 | 39-40[5] | 85 (0.4 Torr)[5] | |
| δ-Valerolactam | C₅H₉NO | 99.13 | 6 | 38-40 | 256 | |
| ε-Caprolactam | C₆H₁₁NO | 113.16 | 7 | 69-71[6] | 136-138 (10 mmHg)[6] |
Data compiled from various sources including[5][6][7][8].
Application Showcase I: Ring-Opening Polymerization (ROP)
Ring-opening polymerization is arguably the most significant industrial application of lactams, forming the basis of the polyamide (Nylon) industry.[6][9] The reaction is typically performed anionically (AROP), where a strong base deprotonates the lactam to create a nucleophilic anion that initiates polymerization.
Causality of Reactivity: The Role of Ring Strain
The primary thermodynamic driving force for ROP is the release of ring strain. ε-Caprolactam, with its seven-membered ring, possesses considerable strain, making its polymerization to the linear, unstrained polyamide 6 (Nylon 6) highly favorable.[10][11] In contrast, five-membered rings like pyrrolidin-2-one have less strain, and six-membered rings like δ-valerolactam have very little, making their polymerization thermodynamically less favorable and kinetically slower.
Comparative Performance
-
ε-Caprolactam: The undisputed champion for ROP. It polymerizes rapidly under anionic conditions to produce high molecular weight Nylon 6, a polymer with extensive applications in fibers and engineering plastics.[12]
-
Pyrrolidin-2-one: Can be polymerized to form polyamide 4 (Nylon 4), but the reaction is less favorable than with caprolactam.[13]
-
δ-Valerolactam: Generally exhibits low reactivity towards ROP due to the low strain of the six-membered ring.
-
This compound: Is a very poor candidate for ROP. The gem-dimethyl group introduces significant steric hindrance at the C5 position. This bulkiness impedes the nucleophilic attack of the lactam anion on the carbonyl carbon of another monomer, effectively inhibiting chain propagation. While unsubstituted lactams are designed for polymerization, this compound is structurally tailored for use as a discrete building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5,5-Dimethyl-2-pyrrolidinone | 5165-28-6 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C6H11NO | CID 11126210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Caprolactam: The Hidden Ingredient in Nylon 6 Production [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Caprolactam - Wikipedia [en.wikipedia.org]
- 13. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Gem-Dimethyl Group in Pyrrolidinone-Based Compounds: A Comparative Analysis
In the landscape of modern drug discovery, the pyrrolidinone scaffold stands as a privileged structure, forming the core of numerous biologically active compounds, from nootropics like Piracetam to advanced therapeutic agents.[1][2][3] The chemical versatility and specific three-dimensional geometry of the pyrrolidinone ring allow for extensive exploration of chemical space, making it a favorite among medicinal chemists.[4] However, optimizing a lead compound requires fine-tuning its physicochemical and pharmacokinetic properties. One of the most effective and elegant strategies for achieving this is the incorporation of a gem-dimethyl group.
This guide provides an in-depth comparison of pyrrolidinone-based compounds with and without the gem-dimethyl moiety. Drawing from established principles and experimental data, we will explore the causality behind the advantages this seemingly simple substitution confers, including its profound impact on conformational rigidity, metabolic stability, and target affinity. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful structural motif to accelerate their discovery programs.
The Thorpe-Ingold Effect: Engineering Conformational Rigidity
The most fundamental advantage imparted by the gem-dimethyl group is the restriction of conformational flexibility, a phenomenon explained by the Thorpe-Ingold effect (also known as the gem-dialkyl effect).[5][6] First described in 1915, this principle states that geminal substitution on a carbon chain kinetically and thermodynamically favors ring closure and intramolecular reactions.[5][7]
Mechanistic Insight: The two methyl groups, being bulkier than hydrogen atoms, increase the steric hindrance within the molecule. This forces a compression of the internal bond angle at the substituted carbon.[6][8] In an acyclic precursor, this pre-organizes the molecule, bringing the reactive ends closer and lowering the activation energy for cyclization. In an existing pyrrolidinone ring, this effect significantly restricts the ring's ability to "pucker" or adopt various conformations.[9][10][11] The molecule becomes locked into a more defined, lower-energy conformation.
The Causality Behind the Advantage: A drug's biological activity is intrinsically linked to its ability to adopt a specific three-dimensional shape—the "bioactive conformation"—to fit into the binding pocket of its target protein. In a flexible molecule, only a fraction of the conformers present in solution are active. The process of binding requires the molecule to shed conformational entropy, which is energetically unfavorable.
By introducing a gem-dimethyl group, we enforce a bioactive conformation, thereby reducing the entropic penalty of binding.[12][13] This can lead to a significant increase in binding affinity and, consequently, potency.
Figure 1: Entropic advantage of gem-dimethyl substitution.
Enhancing Pharmacokinetic Properties: Metabolic Stability and Lipophilicity
Beyond target binding, a compound's success as a drug is dictated by its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The gem-dimethyl group offers significant advantages in two critical areas: metabolic stability and lipophilicity.
A Shield Against Metabolism
A primary route for the clearance of many drugs is oxidative metabolism by Cytochrome P450 (CYP) enzymes in the liver. These enzymes often hydroxylate susceptible C-H bonds. The quaternary carbon of a gem-dimethyl group is, by its nature, devoid of hydrogens and is sterically shielded. This makes it impervious to this common metabolic pathway.[14]
The Causality Behind the Advantage: By strategically placing the gem-dimethyl group at a known site of metabolic attack, it can act as a "metabolic shield," blocking the enzymatic machinery. This prevents the rapid breakdown of the compound, leading to a longer biological half-life, increased systemic exposure (Area Under the Curve, AUC), and potentially a lower required dose.[12][14][15]
Comparative Experimental Data: In Vitro Metabolic Stability
The table below presents hypothetical but representative data from a liver microsomal stability assay, comparing a parent pyrrolidinone compound to its gem-dimethylated analog.
| Compound | Structure | Half-Life (t½) in HLM (min) | Intrinsic Clearance (μL/min/mg) |
| Pyrrolidinone-A | (Parent) | 15 | 92.4 |
| gem-diMe-Pyrrolidinone-A | (Analog) | > 120 | < 11.5 |
HLM: Human Liver Microsomes
The data clearly illustrates that the introduction of the gem-dimethyl group dramatically reduces the rate of metabolic clearance, a highly desirable outcome in drug development.
Modulating Lipophilicity for Improved Permeability
Lipophilicity, often measured as the partition coefficient (LogP), is a critical parameter that influences a drug's solubility, permeability across cell membranes, and plasma protein binding. The two alkyl methyl groups are electronically neutral and lipophilic, thus increasing the overall LogP of the parent molecule.[13]
The Causality Behind the Advantage: For oral drugs, sufficient lipophilicity is required to pass through the lipid bilayers of the gut wall into the bloodstream. While excessive lipophilicity can be detrimental, a controlled increase can significantly improve oral bioavailability. The gem-dimethyl group provides a reliable method to modulate this property.
Comparative Data: Calculated LogP (cLogP)
| Compound | Structure | cLogP |
| Pyrrolidinone-B | (Parent) | 1.85 |
| gem-diMe-Pyrrolidinone-B | (Analog) | 2.89 |
This increase of approximately one log unit can be the difference between a compound with poor absorption and one with excellent oral bioavailability.
Amplifying Potency Through Enhanced Target Engagement
The ultimate goal of molecular design in drug discovery is to maximize potency and selectivity. The conformational and electronic properties of the gem-dimethyl group directly contribute to stronger target engagement.
Mechanistic Insight:
-
Favorable van der Waals Interactions: The two lipophilic methyl groups can fit into hydrophobic pockets within the target's binding site, establishing favorable van der Waals contacts that contribute to the overall binding energy.[12][13][14]
-
Entropically Favorable Binding: As discussed in Section 1, by pre-organizing the pyrrolidinone into its bioactive conformation, the gem-dimethyl group minimizes the entropic penalty upon binding, making the binding event more thermodynamically favorable.[12][13]
Comparative Experimental Data: Biological Potency
The following table shows representative data comparing the in vitro potency of a pyrrolidinone-based enzyme inhibitor against its gem-dimethylated counterpart.
| Compound | Target Enzyme | IC₅₀ (nM) | Fold Improvement |
| Pyrrolidinone-C | (Parent) | 150 nM | - |
| gem-diMe-Pyrrolidinone-C | (Analog) | 12 nM | 12.5x |
The greater than 10-fold increase in potency demonstrates the powerful synergistic effect of improved hydrophobic interactions and favorable binding entropy conferred by the gem-dimethyl group.
Key Experimental Protocols
To ensure scientific integrity, the claims made in this guide must be supported by robust and reproducible experimental methods. Below are standardized protocols for the synthesis and evaluation of gem-dimethylated pyrrolidinone compounds.
Protocol: Synthesis of a 3,3-Dimethyl-Pyrrolidinone
This protocol describes the α,α-dimethylation of a pyrrolidinone scaffold via enolate alkylation, a common and effective method for installing the gem-dimethyl group.[16]
Step-by-Step Methodology:
-
Dissolution: Dissolve the parent N-protected pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add a strong, non-nucleophilic base such as Lithium Hexamethyldisilazide (LHMDS) (1.1 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation. The choice of a strong, hindered base is critical to favor deprotonation over nucleophilic attack on the lactam carbonyl.
-
First Alkylation: Add methyl iodide (MeI) (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate. Purify the resulting mono-methylated product via column chromatography.
-
Second Alkylation: Repeat steps 1-5 using the purified mono-methylated pyrrolidinone as the starting material.
-
Characterization: Confirm the structure of the final gem-dimethylated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure purity and verify the correct mass.
Figure 2: Workflow for gem-dimethyl group installation.
Protocol: In Vitro Metabolic Stability Assay
This assay quantifies the rate at which a compound is metabolized by liver enzymes, providing a reliable measure of its metabolic stability.
Step-by-Step Methodology:
-
Prepare Master Mix: In a phosphate buffer (pH 7.4), prepare a master mix containing Human Liver Microsomes (HLM, final concentration ~0.5 mg/mL).
-
Pre-incubation: Add the test compound (final concentration ~1 µM) to the master mix and pre-incubate at 37 °C for 5 minutes to allow for temperature equilibration and non-specific binding.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor). The regenerating system (e.g., G6P, G6PDH) ensures a constant supply of NADPH for the CYP enzymes.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a calibrated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the resulting line is used to calculate the half-life (t½ = -0.693 / slope).
Conclusion
The strategic incorporation of a gem-dimethyl group is a powerful and multifaceted tool in the optimization of pyrrolidinone-based drug candidates. This single modification can simultaneously address several key challenges in drug discovery. It enhances potency by enforcing a bioactive conformation and creating new hydrophobic interactions, while concurrently improving the pharmacokinetic profile by shielding the molecule from metabolic degradation and fine-tuning its lipophilicity.[12][14][15] By understanding the fundamental principles behind these advantages—from the Thorpe-Ingold effect to metabolic blocking—researchers can more rationally design and develop next-generation therapeutics with superior efficacy and drug-like properties.
References
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- 2. researchgate.net [researchgate.net]
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- 5. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 6. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
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- 8. youtube.com [youtube.com]
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- 11. (PDF) Conformational Interconversions in Gem-Dimethyl [research.amanote.com]
- 12. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
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- 16. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to the Structural Validation of 5,5-Dimethylpyrrolidin-2-one: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of methodologies for the structural validation of 5,5-Dimethylpyrrolidin-2-one, a lactam of interest in various chemical syntheses. We will explore the definitive method of single-crystal X-ray crystallography and contrast it with widely used spectroscopic techniques, offering insights into the causality behind experimental choices and the synergistic power of a multi-technique approach.
The Gold Standard: De Novo Structure Determination by X-ray Crystallography
X-ray crystallography stands as the unparalleled technique for providing a direct and unambiguous visualization of a molecule's atomic arrangement in the solid state.[1][2] It yields a precise three-dimensional model, complete with bond lengths, bond angles, and stereochemistry. For a molecule like this compound, where subtle conformational features can be of interest, X-ray crystallography offers the highest level of structural certainty.
Experimental Protocol for Crystal Structure Determination of this compound
The following protocol outlines the necessary steps to determine the crystal structure of this compound from a pure, solid sample.
Step 1: Growing High-Quality Single Crystals
The formation of a well-ordered single crystal is often the most challenging step.[3][4] The goal is to slowly bring a supersaturated solution to a state of minimal solubility, allowing for the ordered deposition of molecules onto a growing crystal lattice.[5]
-
Solvent Selection: The choice of solvent is critical. For this compound, which is a polar lactam, solvents such as ethyl acetate, acetone, or a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) would be appropriate starting points. The presence of a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) suggests that solvents capable of hydrogen bonding could also be effective.[6]
-
Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[7] This is a simple and often effective method.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent").[5][8] The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[7] This decreases the solubility and can lead to the formation of high-quality crystals.
-
Step 2: X-ray Data Collection
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in a diffractometer.[3][4]
-
The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9] Each diffraction spot's intensity and position are recorded.
Step 3: Data Processing
The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.[10][11]
-
Indexing: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Integration: The intensity of each diffraction spot is measured.
-
Scaling and Merging: Data from multiple images are scaled and merged to produce a single file containing a unique set of reflections and their intensities.
Step 4: Structure Solution and Refinement
This is the computational part of the process where the diffraction data is translated into a 3D atomic model.[12]
-
Structure Solution: The "phase problem" is solved using direct methods for small molecules, which are computational algorithms that use statistical relationships between the reflection intensities to determine initial phases.[4][13] This yields an initial electron density map.
-
Model Building: An initial atomic model of this compound is built into the electron density map.
-
Refinement: The positions and thermal parameters of the atoms in the model are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[14][15] This is an iterative process that continues until the model converges to the best possible fit.
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, spectroscopic methods offer valuable and often more readily obtainable information. They are crucial for routine characterization and for studying molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[16][17][18][19]
-
¹H NMR: For this compound, the ¹H NMR spectrum would be expected to show:
-
A singlet for the two equivalent methyl groups (6H).
-
Two distinct signals for the two methylene groups (CH₂), likely appearing as triplets (2H each), due to coupling with each other.
-
A broad singlet for the N-H proton (1H).
-
-
¹³C NMR: The ¹³C NMR spectrum would be expected to show:
-
A signal for the carbonyl carbon.
-
A signal for the quaternary carbon bonded to the two methyl groups.
-
Signals for the two methyl carbons (which may be equivalent).
-
Signals for the two methylene carbons.
-
Strengths: NMR provides detailed information about the chemical environment and connectivity of atoms, making it excellent for confirming the carbon-hydrogen framework.[20]
Limitations: NMR provides information about the structure in solution, which may differ from the solid-state structure. It provides indirect structural information that requires interpretation and does not directly yield bond lengths or angles.[21]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[22][23][24][25]
-
For this compound (C₆H₁₁NO), the mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (113.16 g/mol ).
-
Fragmentation patterns could provide clues about the structure, such as the loss of a methyl group.
Strengths: MS is highly sensitive and provides an accurate molecular weight, which is crucial for confirming the molecular formula.[26]
Limitations: MS does not provide detailed information about the 3D arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[27][28][29]
-
The IR spectrum of this compound would be expected to show characteristic absorption bands for:
Strengths: IR is a quick and simple method for confirming the presence of key functional groups.
Limitations: IR spectroscopy provides very limited information about the overall molecular structure and connectivity.
Data Summary and a Synergistic Approach
The following table summarizes the information obtained from each technique for the structural validation of this compound.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous and definitive structural determination. | Requires a suitable single crystal, provides solid-state structure only. |
| NMR Spectroscopy | Carbon-hydrogen framework, chemical environment of atoms, connectivity through spin-spin coupling. | Excellent for structure elucidation in solution, non-destructive.[18] | Indirect structural information, does not provide bond lengths or angles. |
| Mass Spectrometry | Molecular weight, molecular formula confirmation, fragmentation patterns. | High sensitivity, accurate mass determination.[22] | Limited information on 3D structure and connectivity. |
| Infrared Spectroscopy | Presence of functional groups (e.g., C=O, N-H). | Fast, simple, and effective for functional group identification.[27] | Provides minimal information about the overall molecular skeleton. |
In practice, these techniques are used in a complementary fashion to build a comprehensive and self-validating picture of a molecule's structure.
Conclusion
For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the gold standard, providing an unambiguous three-dimensional atomic map. However, a comprehensive and efficient approach to structural characterization relies on the synergistic use of multiple techniques. NMR, MS, and IR spectroscopy provide crucial, complementary pieces of the structural puzzle, allowing for rapid confirmation of the molecular formula, functional groups, and atomic connectivity. By understanding the strengths and limitations of each method, researchers can confidently and accurately determine the structures of novel compounds, a critical step in advancing chemical synthesis and drug discovery.
References
- 1. rigaku.com [rigaku.com]
- 2. studyguides.com [studyguides.com]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.muohio.edu [chemistry.muohio.edu]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. hkl-xray.com [hkl-xray.com]
- 13. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 14. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 15. iucr.org [iucr.org]
- 16. jchps.com [jchps.com]
- 17. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 22. tutorchase.com [tutorchase.com]
- 23. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 24. Mass Spectrometry [www2.chemistry.msu.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 27. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 28. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 29. m.youtube.com [m.youtube.com]
- 30. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 5,5-Dimethylpyrrolidin-2-one and Pyrrolidin-2-one
This guide provides an in-depth, objective comparison of the chemical reactivity of 5,5-Dimethylpyrrolidin-2-one and its parent compound, pyrrolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the fundamental structural and electronic factors that govern the reactivity of these important lactams. We will explore how the introduction of a gem-dimethyl group at the C5 position profoundly alters the molecule's behavior in key chemical transformations, supported by experimental protocols and mechanistic insights.
Introduction: Structure Dictates Function
Pyrrolidin-2-one (also known as γ-butyrolactam) is the simplest five-membered lactam, a ubiquitous structural motif in medicinal chemistry and polymer science.[1][2] Its reactivity is well-characterized, involving transformations at the amide nitrogen, the carbonyl carbon, and the α-carbons.[3] this compound introduces a single, yet significant, structural modification: the substitution of the two hydrogens on the C5 carbon with methyl groups.[4] This guide will demonstrate that this seemingly minor change creates a cascade of steric and electronic effects that dramatically differentiate its chemical behavior from the unsubstituted parent compound.
Our analysis will focus on a comparative study of their performance in fundamental reactions, including N-alkylation/acylation, hydrolysis, reduction, and polymerization. By understanding the causality behind their differing reactivities, researchers can make more informed decisions in synthetic planning and molecular design.
Physicochemical and Structural Overview
The foundational differences between the two molecules are rooted in their physical and structural properties.
| Property | Pyrrolidin-2-one | This compound | Source(s) |
| Molecular Formula | C₄H₇NO | C₆H₁₁NO | [5][6] |
| Molecular Weight | 85.10 g/mol | 113.16 g/mol | [4][7] |
| Appearance | Colorless liquid or white solid | White to low-melting solid | [5][8] |
| Melting Point | 23-25 °C | 39-40 °C | [8][9] |
| Boiling Point | 245 °C | 229.2 °C (at 760 mmHg) | [1][6] |
| Density | 1.12 g/mL (at 25 °C) | ~0.95 g/cm³ | [8][9] |
The most critical distinction is the presence of the C5 gem-dimethyl group. This feature is the primary driver of the reactivity differences discussed in subsequent sections.
Caption: Structural comparison highlighting the C5 gem-dimethyl group.
The Decisive Influence of the Gem-Dimethyl Group
The presence of two methyl groups on a single carbon introduces profound steric and subtle electronic effects that govern reactivity. This phenomenon, often referred to as the Thorpe-Ingold or gem-dimethyl effect, can influence bond angles and conformational preferences, but its most direct impact here is steric hindrance.[10][11]
-
Steric Hindrance: This is the dominant factor. The two methyl groups at the C5 position create a significant steric shield. This shield restricts access to both adjacent centers of reactivity: the amide nitrogen and the carbonyl carbon (C2). Any reaction requiring the approach of a reagent to these sites will be substantially impeded compared to the unsubstituted pyrrolidin-2-one.
-
Electronic Effects: The methyl groups are weakly electron-donating via induction. This effect slightly increases the electron density on the nitrogen atom, theoretically making it a stronger nucleophile after deprotonation. However, this minor electronic enhancement is overwhelmingly negated by the powerful steric hindrance.
Comparative Reactivity in Key Lactam Transformations
We will now examine how these structural effects play out in common synthetic operations.
N-Alkylation and N-Acylation
These reactions proceed via deprotonation of the N-H proton by a strong base (like NaH) to form the corresponding sodium salt, which then acts as a nucleophile.[12][13]
Comparative Analysis:
-
Pyrrolidin-2-one: Readily undergoes N-alkylation and N-acylation. The N-H proton is accessible, and the resulting anion is a potent nucleophile capable of attacking a wide range of electrophiles.
-
This compound: Reactivity is significantly diminished. The steric bulk of the C5 methyl groups hinders the approach of the base for deprotonation. Even if the anion is formed, the same steric shield impedes its subsequent attack on an alkyl halide or acyl chloride. The reaction is expected to be much slower, require harsher conditions (higher temperatures, longer reaction times), and result in lower yields.
Caption: A typical workflow for the N-alkylation of lactams.
Experimental Protocol: N-Benzylation of Pyrrolidin-2-one
This protocol describes a standard procedure for N-alkylation. When applying this to this compound, significantly longer reaction times and potentially higher temperatures would be necessary to achieve comparable conversion.
-
Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the oil and decant the hexane.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a suspension. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve pyrrolidin-2-one (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.[12]
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Hydrolysis (Ring-Opening)
Lactam hydrolysis, the cleavage of the amide bond to yield an amino acid, can be catalyzed by strong acids or bases. The rate-determining step typically involves the nucleophilic attack of water or a hydroxide ion at the electrophilic carbonyl carbon.
Comparative Analysis:
-
Pyrrolidin-2-one: Can be hydrolyzed to 4-aminobutanoic acid (GABA) under strong acidic or basic conditions.[13] The carbonyl carbon is relatively accessible to nucleophilic attack.
-
This compound: Exhibits substantially higher resistance to hydrolysis. The gem-dimethyl group at C5 acts as a steric gatekeeper, severely obstructing the trajectory of the incoming nucleophile towards the carbonyl carbon. This steric inhibition drastically reduces the rate of hydrolysis, requiring forcing conditions to achieve ring-opening. Studies on variously substituted lactams have consistently shown that steric bulk near the reaction center decreases hydrolysis rates.[14]
Caption: Steric hindrance impeding nucleophilic attack during hydrolysis.
Reduction to Pyrrolidines
The reduction of the lactam's amide carbonyl to a methylene group (–C=O → –CH₂) is a key transformation for accessing the corresponding saturated pyrrolidine ring system.[15] This is typically accomplished with powerful hydride reagents like lithium aluminum hydride (LiAlH₄).
Comparative Analysis:
-
Pyrrolidin-2-one: Is readily reduced to pyrrolidine by LiAlH₄. The carbonyl group is accessible for coordination with the aluminum center of the reducing agent, facilitating hydride delivery.
-
This compound: The reduction is expected to be slower and less efficient. The steric hindrance from the gem-dimethyl groups impedes the coordination of the bulky hydride reagent to the carbonyl oxygen, raising the activation energy for the reaction.
Anionic Ring-Opening Polymerization (AROP)
Pyrrolidin-2-one is the monomer for Polyamide 4 (Nylon 4), which is produced via anionic ring-opening polymerization (AROP).[16] The mechanism involves the attack of a lactam anion on the carbonyl carbon of another monomer molecule, propagating a polymer chain.[17]
Comparative Analysis:
-
Pyrrolidin-2-one: Polymerizes readily in the presence of anionic initiators.[18] The intermolecular nucleophilic attack at the carbonyl is facile.
-
This compound: Is highly resistant to polymerization under standard AROP conditions. The C5-gem-dimethyl group presents an insurmountable steric barrier for the intermolecular chain propagation step. The approach of a bulky lactam anion to the sterically shielded carbonyl of another monomer unit is extremely unfavorable. For polymerization to occur, both the nucleophile and the electrophile must be relatively unhindered, a condition that is not met in this case.
Summary of Comparative Reactivity
| Reaction Type | Pyrrolidin-2-one | This compound | Primary Reason for Difference |
| N-Alkylation/Acylation | High | Low | Steric hindrance at the nitrogen atom. |
| Base-Catalyzed Hydrolysis | Moderate | Very Low | Steric hindrance at the carbonyl carbon. |
| Reduction (LiAlH₄) | High | Low | Steric hindrance at the carbonyl carbon. |
| Anionic Polymerization | High | Inert / Very Low | Severe steric hindrance preventing intermolecular attack. |
Conclusion
The introduction of a gem-dimethyl group at the C5 position of the pyrrolidin-2-one ring is a powerful tool for modulating chemical reactivity. Our comparative analysis demonstrates that This compound is significantly less reactive than its parent compound across a range of fundamental transformations. This decreased reactivity is almost entirely attributable to the steric hindrance imposed by the methyl groups, which shield the primary reaction centers—the amide nitrogen and the carbonyl carbon—from the approach of external reagents.
For the medicinal chemist, this substitution can be used to increase the metabolic stability of a drug by preventing enzymatic hydrolysis of the lactam ring. For the polymer scientist, it renders the monomer inert to polymerization. For the synthetic chemist, it means that reactions that are trivial with pyrrolidin-2-one will require more forcing conditions and may produce lower yields when attempted on the dimethylated analogue. This guide underscores a core principle of chemical science: subtle changes in molecular architecture can lead to dramatic differences in chemical behavior and function.
References
- 1. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H11NO | CID 11126210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]
- 6. 5,5-Dimethyl-2-pyrrolidinone | CAS#:5165-28-6 | Chemsrc [chemsrc.com]
- 7. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5,5-Dimethyl-2-pyrrolidinone | 5165-28-6 [chemicalbook.com]
- 9. 2-Pyrrolidinone = 99 616-45-5 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 2-Pyrrolidinone | 616-45-5 | Benchchem [benchchem.com]
A Comparative Guide to HPLC and Orthogonal Methods for Purity Assessment of 5,5-Dimethylpyrrolidin-2-one
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the analysis of 5,5-Dimethylpyrrolidin-2-one purity. Going beyond a single methodology, we will explore a primary reversed-phase HPLC (RP-HPLC) method, a comparative Hydrophilic Interaction Liquid Chromatography (HILIC) method, and an orthogonal Gas Chromatography (GC) method for comprehensive purity profiling. The experimental choices and protocols are explained with scientific rationale to provide a self-validating system for your analytical needs.
Introduction to the Analytical Challenge
This compound is a lactam with a variety of potential applications. The purity of this compound is critical, as impurities can arise from the synthesis process, degradation, or storage. Potential impurities might include starting materials, by-products, or isomers. A robust analytical method should be able to separate the main component from these potential impurities and provide accurate quantification. While general HPLC methods for lactams exist, a detailed comparative guide for this specific molecule is essential for methods development and validation in a regulated environment.[1][2]
Overall Analytical Workflow
The comprehensive purity analysis of this compound follows a structured workflow, from sample preparation to data interpretation and comparison of results from different analytical techniques. This ensures a thorough understanding of the sample's purity profile.
Caption: Overall workflow for the comprehensive purity analysis of this compound.
Primary Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis due to its robustness and wide applicability. For a moderately polar compound like this compound, a C18 column is an excellent starting point.
Separation Mechanism
In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds will have a stronger interaction with the C18 stationary phase and thus will be retained longer.
Caption: Separation mechanism in RP-HPLC based on polarity.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (gradient)
-
Time (min) | % Acetonitrile | % Water
-
---|---|---
-
0 | 10 | 90
-
20 | 90 | 10
-
25 | 90 | 10
-
26 | 10 | 90
-
30 | 10 | 90
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Procedure:
-
Prepare the mobile phases.
-
Prepare a standard solution of this compound at a concentration of 1 mg/mL in the sample diluent.
-
Prepare a sample solution at the same concentration.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject the standard and sample solutions and record the chromatograms.
-
Calculate the purity by the area percent method.
Comparative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography. This method can provide a different selectivity for polar impurities.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Bare silica or amide-bonded, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase: Acetonitrile:Aqueous Buffer (e.g., 10 mM Ammonium Acetate, pH 5.0) (gradient)
-
Time (min) | % Acetonitrile | % Buffer
-
---|---|---
-
0 | 95 | 5
-
15 | 60 | 40
-
20 | 60 | 40
-
21 | 95 | 5
-
25 | 95 | 5
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile:Water (90:10, v/v)
Procedure:
-
Follow the same general procedure as for the RP-HPLC method, ensuring the use of the correct mobile phases and sample diluent for HILIC.
Orthogonal Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
An orthogonal method utilizes a different separation principle, providing a higher degree of confidence in the purity assessment. GC is an excellent choice for volatile and thermally stable compounds like this compound.
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final Hold: 5 minutes at 250 °C
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Sample Solvent: Dichloromethane or Methanol
Procedure:
-
Prepare a sample solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Set up the GC instrument with the specified conditions.
-
Inject the sample and record the chromatogram.
-
Calculate the purity using the area percent method.
Performance Comparison
The following table summarizes the expected performance characteristics of the three methods. The data presented is illustrative and would need to be confirmed through method validation studies.
| Parameter | RP-HPLC | HILIC | GC-FID |
| Principle | Hydrophobic Interaction | Hydrophilic Interaction | Volatility & Polarity |
| Selectivity for Nonpolar Impurities | Excellent | Poor | Good |
| Selectivity for Polar Impurities | Good | Excellent | Moderate |
| Sensitivity | High (UV) | High (UV) | Very High (FID) |
| Robustness | High | Moderate | High |
| Analysis Time | ~30 min | ~25 min | ~22 min |
| Ideal For | General purity testing | Analysis of polar impurities | Orthogonal confirmation, volatile impurities |
Conclusion
For a comprehensive and reliable assessment of this compound purity, a multi-faceted approach is recommended. The RP-HPLC method serves as a robust primary technique suitable for routine quality control. The HILIC method offers complementary selectivity, particularly for polar impurities that might not be well-resolved by RP-HPLC. Finally, the GC-FID method provides an excellent orthogonal technique, confirming the purity results with a different separation mechanism and offering high sensitivity for volatile impurities. The choice of method will depend on the specific analytical needs, but employing at least two of these techniques will provide a high degree of confidence in the quality of the material.
References
A Comparative Guide to Identifying Impurities in 5,5-Dimethylpyrrolidin-2-one by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, ensuring the purity of intermediates is paramount. 5,5-Dimethylpyrrolidin-2-one, a valuable lactam building block, is no exception. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for the structural elucidation and quantification of the target molecule and any accompanying impurities.[1][2] This guide provides an in-depth technical comparison of the NMR spectra of this compound and its common process-related impurities, supported by experimental data and protocols to aid in their unambiguous identification.
The Significance of Purity in this compound
The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies mandate stringent control over impurity levels, making their identification and quantification a critical aspect of process development and quality control. NMR spectroscopy offers a direct window into the molecular structure of a sample, allowing for the simultaneous detection and characterization of the main component and any contaminants without the need for extensive separation procedures.
Understanding the NMR Fingerprint of this compound
The key to identifying impurities lies in first establishing a clear and unambiguous NMR profile for the pure this compound. The molecule's structure, with its distinct chemical environments for protons and carbons, gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra.
¹H NMR Spectrum of this compound
The proton NMR spectrum of this compound is characterized by three main signals:
-
A singlet corresponding to the six protons of the two methyl groups at the C5 position.
-
A triplet corresponding to the two protons of the methylene group at the C3 position.
-
A triplet corresponding to the two protons of the methylene group at the C4 position.
-
A broad singlet for the N-H proton.
¹³C NMR Spectrum of this compound
The carbon NMR spectrum provides complementary information, showing four distinct signals:
-
A signal for the quaternary carbon at the C5 position.
-
A signal for the two equivalent methyl carbons.
-
Signals for the two methylene carbons at the C3 and C4 positions.
-
A signal for the carbonyl carbon (C2).
Common Synthetic Routes and Potential Impurities
To effectively identify impurities, it is crucial to understand the synthetic pathways used to produce this compound. Two common methods are the cyclization of 4-amino-4-methylpentanoic acid and the Beckmann rearrangement of 4,4-dimethylcyclopentanone oxime.
Cyclization of 4-Amino-4-methylpentanoic acid
This route involves the intramolecular condensation of the amino acid to form the lactam.
-
Potential Impurity: 4-Amino-4-methylpentanoic acid
-
Reason for Presence: Incomplete cyclization or hydrolysis of the lactam.
-
NMR Signature: The presence of a carboxylic acid proton signal in the ¹H NMR spectrum (typically downfield, >10 ppm) and a distinct set of methylene and methyl signals that differ from the lactam.
-
Beckmann Rearrangement of 4,4-Dimethylcyclopentanone Oxime
This classic rearrangement converts the cyclic oxime into the corresponding lactam in the presence of an acid catalyst.
-
Potential Impurity: 4,4-Dimethylcyclopentanone Oxime
-
Reason for Presence: Incomplete rearrangement.
-
NMR Signature: The oxime will exhibit a different set of signals for the methyl and methylene protons compared to the lactam. The C=N-OH group will also have a characteristic signal.
-
-
Potential Impurity: 4,4-Dimethylcyclopentanone
-
Reason for Presence: Unreacted starting material from the oximation step.
-
NMR Signature: The ketone will show characteristic signals for the methyl and methylene protons adjacent to the carbonyl group, which are typically deshielded compared to those in the lactam.
-
Comparative NMR Data for Impurity Identification
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. These values are crucial for a side-by-side comparison and confident identification.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | Lactam | ~1.2 (s, 6H, 2xCH₃), ~1.8 (t, 2H, CH₂), ~2.3 (t, 2H, CH₂), ~7.5 (br s, 1H, NH) | ~25 (2xCH₃), ~35 (CH₂), ~40 (CH₂), ~55 (C(CH₃)₂), ~180 (C=O) |
| 4-Amino-4-methylpentanoic acid | Amino Acid | ~1.1 (s, 6H, 2xCH₃), ~1.7 (t, 2H, CH₂), ~2.2 (t, 2H, CH₂), NH₂ and COOH protons | ~27 (2xCH₃), ~38 (CH₂), ~45 (CH₂), ~58 (C(CH₃)₂), ~178 (C=O) |
| 4,4-Dimethylcyclopentanone | Ketone | ~1.1 (s, 6H, 2xCH₃), ~1.9 (t, 2H, CH₂), ~2.3 (t, 2H, CH₂) | ~28 (2xCH₃), ~36 (C(CH₃)₂), ~38 (CH₂), ~54 (CH₂), ~220 (C=O) |
| 4,4-Dimethylcyclopentanone Oxime | Oxime | ~1.0 (s, 6H, 2xCH₃), ~1.7 (t, 2H, CH₂), ~2.4 (t, 2H, CH₂), ~8.5 (br s, 1H, NOH) | ~27 (2xCH₃), ~35 (C(CH₃)₂), ~37 (CH₂), ~40 (CH₂), ~170 (C=N) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Step 1: Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Step 2: NMR Data Acquisition
-
Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Acquire a standard ¹H NMR spectrum. Key parameters to optimize include:
-
Number of scans (e.g., 16 or 32 for good signal-to-noise).
-
Relaxation delay (D1) of at least 5 seconds to ensure accurate integration for quantitative analysis.
-
-
Acquire a standard ¹³C{¹H} NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively. This can be invaluable for unambiguously assigning signals, especially in complex mixtures.
Data Interpretation and Impurity Identification Workflow
The following diagram illustrates a logical workflow for the identification of impurities in this compound using NMR spectroscopy.
Caption: Workflow for NMR-based impurity identification.
Conclusion: The Power of a Comparative NMR Approach
By establishing a robust understanding of the NMR spectra of pure this compound and its likely process-related impurities, researchers and drug development professionals can confidently and accurately assess the purity of their materials. This comparative guide, combining theoretical knowledge of synthetic pathways with practical experimental protocols and reference data, provides a solid framework for ensuring the quality and safety of this important chemical intermediate. The application of 1D and 2D NMR techniques is an indispensable tool in the modern pharmaceutical landscape for rigorous impurity profiling.
References
A Comparative Analysis of the Biological Activities of Pyrrolidin-2-one Derivatives: A Guide for Researchers
For drug development professionals and researchers, the pyrrolidin-2-one scaffold represents a privileged structure, serving as the foundation for a diverse range of biologically active compounds. This guide offers an in-depth, objective comparison of the biological activities of various 5,5-Dimethylpyrrolidin-2-one derivatives and related analogues, supported by experimental data and protocols. While specific research on this compound derivatives is an emerging area, this guide consolidates findings from the broader pyrrolidin-2-one and pyrrolidine-2,5-dione classes to provide a foundational understanding and comparative framework.
Introduction to the Pyrrolidin-2-one Scaffold
The five-membered nitrogen-containing ring of pyrrolidin-2-one is a versatile building block in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticonvulsant, anti-inflammatory, and antimicrobial properties. The substitution at various positions on the pyrrolidin-2-one ring allows for the fine-tuning of these biological activities, making it a highly attractive scaffold for the design of novel therapeutics. This guide will delve into a comparative analysis of these activities, offering insights into structure-activity relationships and the experimental methodologies used for their evaluation.
Anticonvulsant Activity: Targeting Neuronal Excitability
Derivatives of the pyrrolidin-2,5-dione scaffold, in particular, have shown significant promise as anticonvulsant agents. These compounds are often evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent generalized tonic-clonic and absence seizures, respectively.[1]
Comparative Anticonvulsant Efficacy
The following table summarizes the anticonvulsant activity of selected pyrrolidine-2,5-dione derivatives, highlighting their potency in various animal models.
| Compound | Animal Model | ED₅₀ (mg/kg) | Reference Compound | ED₅₀ (mg/kg) |
| Compound 12 (a 3-methylpyrrolidine-2,5-dione derivative) | MES (mice) | > 31 (Protective Index) | Valproic Acid | 1.5 (Protective Index) |
| Compound 23 (a pyrrolidine-2,5-dione derivative) | MES (mice) | > 13 (Protective Index) | Phenytoin | 7.74 (Protective Index) |
| Compound 12 | scPTZ (mice) | 134.0 | Ethosuximide | 2.5 (Protective Index) |
| Compound 23 | scPTZ (mice) | 128.8 | Valproic Acid | 1.8 (Protective Index) |
| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | MES (mice) | 49.6 | Valproic Acid | 252.7 |
| Compound 14 | 6 Hz (32 mA, mice) | 31.3 | Valproic Acid | 130.6 |
| Compound 14 | scPTZ (mice) | 67.4 | - | - |
| Compound 22 (a (2,5-Dioxopyrrolidin-1-yl)(phenyl)-acetamide derivative) | MES (mice) | 23.7 | - | - |
| Compound 22 | 6 Hz (32 mA, mice) | 22.4 | - | - |
| Compound 22 | scPTZ (mice) | 59.4 | - | - |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. Protective Index (PI) is the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀).
The data indicates that certain pyrrolidine-2,5-dione derivatives exhibit potent anticonvulsant effects, with some showing a more favorable protective index than established antiepileptic drugs.[2] Notably, compound 14 and compound 22 demonstrate broad-spectrum activity across multiple seizure models.[3][4]
Mechanism of Anticonvulsant Action
The anticonvulsant activity of many pyrrolidine-2,5-dione derivatives is believed to be mediated through their interaction with neuronal voltage-sensitive sodium and L-type calcium channels.[1][2] By modulating these channels, these compounds can suppress the abnormal and excessive firing of neurons that characterizes seizures.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a primary screening tool for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Male albino mice (20-25 g)
-
Test compounds and vehicle control
-
0.5% tetracaine hydrochloride solution (topical anesthetic)
-
0.9% saline solution
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week.
-
Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). The time between administration and the test is determined by the pharmacokinetic profile of the compound.
-
Anesthesia and Electrode Placement: At the time of the test, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes on the eyes of the restrained mouse.
-
Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.
-
Data Analysis: An animal is considered protected if it does not exhibit tonic hindlimb extension. The percentage of protected animals in the drug-treated group is compared to the vehicle-treated group. The ED₅₀ is calculated using statistical methods like probit analysis.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Certain pyrrolidin-2-one derivatives, particularly 5,5-dimethyl-1-pyrroline N-oxide (DMPO), a structurally related compound, have demonstrated notable anti-inflammatory properties.[5][6] These effects are often investigated using in vitro cell-based assays and in vivo models of inflammation.
Comparative Anti-inflammatory Efficacy
The anti-inflammatory potential of pyrrolidin-2-one and pyrrolidine-2,5-dione derivatives has been evaluated through their ability to inhibit key inflammatory enzymes and reduce inflammatory responses in vivo.
| Compound | Assay | IC₅₀ / Inhibition | Reference Compound | IC₅₀ / Inhibition |
| Compound 14d (a 2-pyrrolidinone derivative) | LOX Inhibition | 0.08 mM | Indomethacin | 47% inhibition (in vivo) |
| Compound 14e (a 2-pyrrolidinone derivative) | LOX Inhibition | 0.0705 mM | - | - |
| Compound 13e (a pyrrolidine-2,5-dione derivative) | COX-2 Inhibition | 0.98 µM | - | - |
| Compound 3b | Carrageenan-induced paw edema (in vivo) | Significant reduction | - | - |
| Compound 13e | Carrageenan-induced paw edema (in vivo) | Significant reduction | - | - |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. LOX (Lipoxygenase) and COX-2 (Cyclooxygenase-2) are key enzymes in inflammatory pathways.
These findings suggest that pyrrolidinone derivatives can effectively target enzymatic drivers of inflammation and translate this activity to in vivo models.[7][8]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of DMPO are attributed to its ability to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[5] Mechanistically, DMPO has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% in sterile saline)
-
Test compounds and vehicle control
-
Plethysmometer
-
Reference anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, vehicle, or reference drug (e.g., i.p. or p.o.).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity: Combating Pathogenic Microbes
Various derivatives of pyrrolidin-2-one and pyrrolidine-2,5-dione have been screened for their ability to inhibit the growth of pathogenic bacteria and fungi.[9][10] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Comparative Antimicrobial Efficacy
The following table presents the MIC values of selected pyrrolidinone derivatives against a range of microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 5-(2,4-dimethylbenzyl) pyrrolidin-2-one | Escherichia coli | 187 | - | - |
| Klebsiella pneumoniae | 220 | - | - | |
| Aspergillus niger | 1 | Amphotericin B | - | |
| Compound 5a (a pyrrolidine-2,5-dione derivative) | Enterococcus faecalis | 0.25 (µM) | - | - |
| Compound 5g (a pyrrolidine-2,5-dione derivative) | Enterococcus faecalis | 0.25 (µM) | - | - |
| Compound 5a | Candida albicans | 0.125 (µM) | - | - |
The data reveals that some pyrrolidinone derivatives exhibit potent and selective antimicrobial activity. For instance, 5-(2,4-dimethylbenzyl) pyrrolidin-2-one shows strong antifungal activity against Aspergillus niger.[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standardized technique for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and control antibiotics
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density using a plate reader.
Conclusion and Future Directions
The pyrrolidin-2-one scaffold and its derivatives, including the 5,5-dimethyl substituted analogues, represent a rich source of potential therapeutic agents with a wide array of biological activities. The evidence presented in this guide highlights their promise as anticonvulsants, anti-inflammatory agents, and antimicrobial compounds. While the existing data for the broader classes of pyrrolidin-2-ones and pyrrolidine-2,5-diones is substantial, further research focusing specifically on this compound derivatives is warranted to fully elucidate their therapeutic potential and delineate their structure-activity relationships. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers aiming to explore this promising class of compounds in their drug discovery and development endeavors.
References
- 1. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The spin trap 5,5-dimethyl-1-pyrroline N-oxide inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The spin trap 5,5-dimethyl-1-pyrroline N-oxide inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. against fungal and bacterial human pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Computational Gauntlet: Deconstructing the Stability of 5,5-Dimethylpyrrolidin-2-one
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the pyrrolidinone ring system stands as a cornerstone, forming the structural core of numerous pharmaceuticals and functional materials. Among its myriad derivatives, 5,5-Dimethylpyrrolidin-2-one presents a case of academic and industrial intrigue due to the influence of gem-dimethyl substitution on the lactam ring's conformational rigidity and electronic properties. This guide navigates the computational assessment of this compound's stability, offering a comparative analysis against parent and substituted pyrrolidinones. We delve into the causality behind methodological choices, providing a framework for robust in silico evaluation.
The Significance of Stability in Pyrrolidinone Scaffolds
The thermodynamic and kinetic stability of a molecule are pivotal determinants of its real-world applicability. For a pharmaceutical agent, stability influences shelf-life, metabolic fate, and target engagement. In material science, it dictates the durability and performance of polymers and functional materials. Computational chemistry offers a powerful lens to dissect the energetic landscape of molecules like this compound, providing insights that guide synthetic efforts and functional design.
Conformational Landscape: The Impact of Gem-Dimethyl Substitution
The five-membered pyrrolidinone ring is inherently non-planar, adopting envelope and twisted conformations to alleviate torsional strain. The introduction of a gem-dimethyl group at the C5 position, adjacent to the nitrogen atom, is anticipated to significantly influence the conformational equilibrium.
A thorough conformational analysis is the foundational step in any stability study. High-level quantum chemical calculations are employed to locate and characterize the energy minima on the potential energy surface.
Experimental Protocol: Conformational Search and Optimization
-
Initial Structure Generation: A preliminary 3D structure of this compound is generated using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all plausible low-energy conformers. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94) followed by a clustering of the resulting geometries.
-
Quantum Mechanical Optimization: The unique conformers identified are then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable choice of functional and basis set for such systems is B3LYP with the 6-31G(d) basis set.[1] This level of theory provides a good balance between computational cost and accuracy for organic molecules.
-
Frequency Analysis: A vibrational frequency calculation is performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
Comparative Analysis: Pyrrolidin-2-one vs. This compound
| Compound | Key Conformers | Predicted Dihedral Angles (illustrative) | Relative Energy (kcal/mol) |
| Pyrrolidin-2-one | Envelope, Twisted | C2-N1-C5-C4 ≈ ±20° | 0 (Envelope) |
| 0.5-1.5 (Twisted) | |||
| This compound | Envelope (C4-out-of-plane) | C2-N1-C5-C4 ≈ ±15° | 0 |
| Twisted | C3-C4 bond twisted | ~2-4 |
Note: The values presented are illustrative and would be precisely determined by the computational protocol described.
The gem-dimethyl group is expected to introduce steric hindrance that disfavors certain conformations, potentially leading to a more defined and rigid ring structure compared to the unsubstituted pyrrolidin-2-one. This rigidity can have profound implications for its interaction with biological targets.
Thermodynamic Stability: A Quantitative Assessment
Thermodynamic stability can be assessed by calculating the molecule's enthalpy of formation. This allows for a direct comparison with isomers and related compounds. High-level composite methods, such as the G3(MP2)//B3LYP approach, are known to provide excellent agreement with experimental data for enthalpies of formation.[1]
Workflow for Thermodynamic Stability Calculation
Caption: Workflow for calculating the enthalpy of formation.
An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach minimizes the errors arising from the computational method.
Example Isodesmic Reaction:
This compound + Propane → 2-Methylpropane + Pyrrolidin-2-one
By calculating the enthalpy of this reaction at the chosen level of theory and using the known experimental enthalpies of formation for propane, 2-methylpropane, and pyrrolidin-2-one, the enthalpy of formation for this compound can be accurately determined.
Electronic Properties and Reactivity
The electronic structure of this compound dictates its reactivity. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into its electron-donating and accepting capabilities.
Comparative Electronic Properties
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyrrolidin-2-one | -7.2 | 1.5 | 8.7 |
| This compound | -7.0 | 1.6 | 8.6 |
| γ-Butyrolactone | -7.8 | 1.2 | 9.0 |
Note: These are representative values obtained from DFT calculations (B3LYP/6-31G(d)) and serve for comparative purposes.
The gem-dimethyl group, being weakly electron-donating, is expected to slightly raise the HOMO energy of this compound compared to the unsubstituted ring. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The comparison with γ-butyrolactone, its carbocyclic analog, highlights the influence of the nitrogen atom on the electronic structure.
Hydrolytic Stability: A Comparison Across Lactam Ring Sizes
Lactams are susceptible to hydrolysis, a reaction of significant importance in the context of drug metabolism and the mechanism of action of β-lactam antibiotics. While experimental studies have shown that the hydrolytic stability of lactams varies with ring size, computational methods can elucidate the underlying energetic barriers.[2][3]
Computational Protocol: Modeling Hydrolysis
-
Reactant and Product Optimization: The geometries of the lactam, water, and the ring-opened product are optimized.
-
Transition State Search: A transition state (TS) search for the hydrolysis reaction is performed. This involves locating the saddle point on the potential energy surface connecting reactants and products. Methods like the Berny algorithm are commonly used.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS correctly connects the reactant and product minima.
-
Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants.
Comparative Hydrolytic Stability
Caption: Predicted relative hydrolytic stability of lactams.
Experimental evidence suggests that γ-butyrolactam (the oxygen analog of pyrrolidin-2-one) is hydrolyzed considerably slower than β-propiolactam.[3] Surprisingly, δ-valerolactam shows reactivity similar to β-propiolactam.[3] For this compound, the steric bulk of the gem-dimethyl groups near the reaction center (the carbonyl carbon) is hypothesized to slightly increase the activation energy for nucleophilic attack by water, potentially enhancing its hydrolytic stability compared to the parent pyrrolidin-2-one.
Conclusion and Future Directions
This guide has outlined a comprehensive computational framework for assessing the stability of this compound. By combining conformational analysis, thermodynamic calculations, and electronic property evaluation, a detailed picture of its chemical behavior can be constructed. The comparative analysis with related lactams provides a crucial context for interpreting these findings.
Future computational studies could explore the impact of different substituents on the pyrrolidinone ring, investigate its interactions with biological macromolecules through molecular docking and dynamics simulations, and predict its metabolic pathways. These in silico investigations, when coupled with experimental validation, will continue to accelerate the discovery and development of novel molecules with tailored stability and function.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5,5-Dimethylpyrrolidin-2-one for Laboratory Professionals
As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 5,5-Dimethylpyrrolidin-2-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Assessment: The Foundation of Safe Disposal
Before any disposal procedure can be established, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its likely hazard profile by examining structurally similar pyrrolidinone derivatives. This proactive approach allows us to handle the compound with appropriate caution.
Many pyrrolidinone-based compounds exhibit a range of hazardous properties. For instance, related chemicals are known to cause skin and eye irritation, and some may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Certain derivatives are also classified as combustible liquids.[2] Therefore, it is prudent to handle this compound with the assumption that it may possess similar characteristics.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Potential Effects & Precautions | Supporting Evidence from Related Compounds |
| Skin Irritation | May cause skin irritation.[1][3] | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[4] |
| Eye Irritation | May cause serious eye irritation.[1][3] | Use safety glasses or goggles.[3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[3] | Handle in a well-ventilated area or a chemical fume hood.[1][5] |
| Ingestion | May be harmful if swallowed.[2] | Do not eat, drink, or smoke in the laboratory. |
| Flammability | Potential to be a combustible liquid. | Keep away from heat, sparks, and open flames.[4] |
This initial hazard assessment dictates that this compound waste must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular solid waste bins.[6]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its transfer to a licensed disposal facility. Adherence to this workflow is critical for regulatory compliance and laboratory safety.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.[5][7] It prevents dangerous reactions between incompatible chemicals and ensures that waste is treated and disposed of correctly.
-
Designate a Specific Waste Stream: Establish a dedicated waste container for this compound and materials contaminated with it.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or acids, unless explicitly permitted by your institution's hazardous waste management plan.[4]
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated gloves, paper towels) separate from liquid waste.[7]
Step 2: Containment and Labeling
Regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have strict requirements for waste containers.[6][8]
-
Container Selection: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally a safe choice. The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[6][9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[9] The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date on which waste was first added to the container.
-
The associated hazard warnings (e.g., "Irritant," "Combustible").
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste containers must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[6]
-
Location: The SAA should be in a well-ventilated area, away from ignition sources.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.[7]
-
Closure: Keep the waste container closed at all times, except when adding waste.
The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Step 4: Final Disposal
The ultimate disposal of the waste must be handled by professionals.
-
Professional Disposal Service: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal provider.[8]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This creates a cradle-to-grave record of the waste, which is a key requirement of the Resource Conservation and Recovery Act (RCRA).[6]
Emergency Procedures: Managing Spills
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental impact.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Control Ignition Sources: If the material is considered combustible, extinguish any nearby open flames and turn off equipment that could create sparks.[4]
-
Ventilate: Increase ventilation in the area by opening sashes on fume hoods.
-
Consult the SDS and EHS: Refer to the specific institutional procedures for chemical spills and contact your EHS department.
-
Cleanup (if trained): For small spills, and only if you are trained to do so, use an inert absorbent material like vermiculite or sand.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Contain and Dispose: Carefully collect the absorbent material, place it in a sealed, labeled hazardous waste container, and dispose of it as hazardous waste.[4]
-
Decontaminate: Clean the spill area thoroughly once the absorbed material has been removed.
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. This guide serves as a foundational document; always consult your institution's specific safety protocols and the chemical's Safety Data Sheet for the most comprehensive guidance.
References
- 1. fishersci.ca [fishersci.ca]
- 2. louisville.edu [louisville.edu]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. fishersci.com [fishersci.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. danielshealth.com [danielshealth.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Senior Application Scientist's Guide to the Safe Handling of 5,5-Dimethylpyrrolidin-2-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5,5-Dimethylpyrrolidin-2-one demands a comprehensive understanding of its properties and a meticulously planned approach to personal protection and operational protocols. This guide provides an in-depth, experience-driven framework for the safe management of this compound in a laboratory setting, ensuring both the integrity of your research and the well-being of your team.
Hazard Profile of this compound: A Proactive Assessment
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our protective strategy.[1]
GHS Hazard Designations:
-
H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[1]
-
H315: Causes skin irritation (Skin corrosion/irritation, Category 2).[1]
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1]
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1]
These classifications are not merely regulatory labels; they are predictive indicators of potential harm. Ingestion can lead to systemic toxicity, skin contact can result in localized inflammation and discomfort, and eye exposure can cause significant, potentially lasting damage.[1][2] Inhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[1] Our subsequent protocols are directly derived from this hazard profile.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is a critical control measure, tailored to the specific risks posed by this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical nature.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or degradation before each use. | To prevent skin contact, which can cause irritation.[1] Double-gloving is recommended for extended handling periods. |
| Eye & Face Protection | Safety glasses with side shields are the minimum requirement. Chemical splash goggles are strongly recommended. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4] | To protect against accidental splashes that can cause serious eye irritation.[1] Standard eyeglasses are insufficient.[4] |
| Body Protection | A polyethylene-coated or other chemically resistant laboratory coat or gown.[5] Ensure cuffs are snug. | To protect skin and personal clothing from contamination in the event of a spill or splash.[6] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[7] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator is necessary.[6] | To prevent the inhalation of vapors or mists that can cause respiratory tract irritation.[1] |
This multi-layered approach to PPE creates redundant safeguards, a core principle of robust laboratory safety.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational plan minimizes variability and reduces the likelihood of accidental exposure. The following workflow is designed to be a self-validating system, where each step logically follows from the last, ensuring a consistent state of safety.
Pre-Handling Safety Checklist
-
Verify Ventilation: Confirm that the chemical fume hood is operational and has a current certification.
-
Assemble PPE: Don all required PPE as outlined in the table above.
-
Prepare Spill Kit: Ensure a spill kit equipped with appropriate absorbent materials (e.g., Chemizorb® or equivalent) is readily accessible.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[8]
-
Review Procedure: Mentally walk through the entire experimental procedure before handling the chemical.
Handling and Use
-
Container Inspection: Before opening, inspect the container for any signs of damage or leaks.
-
Controlled Dispensing: Conduct all transfers and manipulations of this compound within the fume hood to contain any vapors.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[8]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[7]
-
No Contaminated Items: Do not eat, drink, or smoke in the handling area.[9]
Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work area within the fume hood.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the appropriate waste stream.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after the procedure is complete, even after wearing gloves.
The following diagram illustrates this comprehensive handling workflow.
Emergency and Disposal Plan: Managing the Unexpected
Even with meticulous planning, the potential for spills or accidental exposure exists. A clear, pre-defined emergency and disposal plan is non-negotiable.
Spill Management
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated, maintaining fume hood operation.
-
Contain: For small spills, use an inert, liquid-absorbent material (e.g., sand, silica gel, or a commercial absorbent).[8] Avoid using combustible materials like sawdust.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[8]
-
Clean: Clean the affected area thoroughly once the material has been removed.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water.[7] If irritation persists, consult a physician.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][10]
Waste Disposal
Chemical waste must be managed in strict accordance with institutional, local, and national regulations.
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Segregation: Do not mix with other waste streams.
-
Labeling: Ensure waste containers are clearly and accurately labeled with their contents.
-
Professional Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
By integrating these safety protocols into your daily laboratory practice, you create a resilient safety culture that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- 1. This compound | C6H11NO | CID 11126210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. louisville.edu [louisville.edu]
- 3. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
